TRAP-6 amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H56N10O9 |
|---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
HZVWQIJWKQDCFE-FRSCJGFNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
TRAP-6 Amide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide, SFLLRN, that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1).[1] It corresponds to the N-terminal sequence of PAR1 that is unmasked following proteolytic cleavage by thrombin, thereby acting as a "tethered ligand" mimic to activate the receptor independent of enzymatic cleavage.[2][3] This guide provides an in-depth exploration of TRAP-6's mechanism of action, detailing the molecular signaling cascades it initiates and its downstream physiological effects, particularly on platelet activation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the relevant pathways and workflows to support further research and drug development.
Core Mechanism of Action: PAR1 Activation and Downstream Signaling
TRAP-6 selectively binds to and activates PAR1, a G-protein coupled receptor (GPCR) critical in hemostasis and thrombosis.[1][4] Unlike the endogenous activator thrombin, which cleaves the receptor's N-terminus to reveal the activating sequence, TRAP-6 directly engages the receptor's ligand-binding pocket, initiating a conformational change that triggers intracellular signaling cascades.[2][5]
Upon activation by TRAP-6, PAR1 couples to multiple heterotrimeric G-protein subtypes, primarily Gαq/11 and Gα12/13 , leading to the activation of distinct effector pathways.[5][6]
-
Gαq/11 Pathway: This pathway is central to calcium mobilization. Activated Gαq stimulates Phospholipase C-β (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (in platelets) or endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol.[7] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), a key regulator of platelet degranulation and aggregation.[6]
-
Gα12/13 Pathway: This pathway primarily signals through the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[6] Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation and inhibition of myosin light chain (MLC) phosphatase. This results in increased MLC phosphorylation, promoting actin-myosin contraction, which is essential for platelet shape change and clot retraction.[6]
-
MAPK Pathway Activation: Downstream of these initial G-protein signals, TRAP-6 stimulation can also lead to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and JNK, which are involved in inflammatory responses and further cellular activation.[8]
The culmination of these signaling events is a robust cellular response, most notably characterized by platelet shape change, granule release (secretion of ADP, ATP, and serotonin), and the conformational activation of the GPIIb/IIIa integrin receptor, leading to fibrinogen binding and platelet aggregation.[9]
Caption: TRAP-6 mediated PAR1 signaling cascade.
Quantitative Data Presentation
The potency of TRAP-6 has been quantified in various cellular assays. The following table summarizes key parameters.
| Parameter | Value | Cell System/Assay | Reference |
| EC₅₀ (Platelet Aggregation) | 0.8 µM | Human Platelets | [1][10] |
| Effective Concentration (Ca²⁺ Mobilization) | 0.01 - 10 µM | Xenopus Oocytes expressing PAR1 | [4] |
| Effective Concentration (Human Platelet Activation) | 0.01 - 10 µM | Human Platelets | [4] |
Experimental Protocols
Platelet Aggregation via Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[5]
Materials:
-
Anticoagulated (3.2% or 3.8% sodium citrate) whole blood from healthy donors.[1]
-
TRAP-6 Reagent (e.g., 1 mM stock solution).[1]
-
Plastic tubes and pipettes.[1]
-
Platelet Aggregometer.
-
Clinical centrifuge.
Methodology:
-
PRP Preparation: Centrifuge citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to separate platelet-rich plasma (PRP).[1] Carefully transfer the upper PRP layer to a new plastic tube.[1]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain platelet-poor plasma (PPP).[1]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 200-300 x 10⁹/L using autologous PPP. Let the adjusted PRP rest for at least 30 minutes at room temperature before testing.[1]
-
Aggregometer Setup: Calibrate the aggregometer by setting 100% transmission with PPP and 0% transmission with PRP.[1]
-
Assay Performance: a. Pipette a defined volume of PRP (e.g., 250-500 µL) into a cuvette with a magnetic stir bar. b. Pre-warm the cuvette at 37°C for 120 seconds in the aggregometer.[1] c. Add the desired final concentration of TRAP-6 agonist directly into the PRP. d. Record the change in light transmission for 5-10 minutes to measure the aggregation curve.[6]
Caption: Experimental workflow for Light Transmission Aggregometry.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following receptor activation using a calcium-sensitive fluorescent dye.
Materials:
-
Washed human platelets.
-
Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, OG488-BAPTA-1 AM).[4]
-
TRAP-6 agonist.
-
Black, clear-bottom 96-well plates.[4]
-
Fluorescence plate reader with kinetic reading and injection capabilities.
-
Modified Tyrode's or HEPES buffer.[2]
Methodology:
-
Platelet Preparation: Isolate platelets from PRP by centrifugation and resuspend them in a suitable buffer (e.g., modified Tyrode's buffer) to a concentration of ~2x10⁸ platelets/mL.[4]
-
Dye Loading: Incubate the washed platelets with a calcium-sensitive dye (e.g., 10 µM OG488-BAPTA-1 AM) for 30-60 minutes at 37°C in the dark.[4][7]
-
Washing: After incubation, wash the platelets to remove excess extracellular dye.[4]
-
Assay Performance: a. Pipette the dye-loaded platelet suspension into the wells of a black 96-well plate.[4] b. If applicable, add inhibitors and incubate for a specified time (e.g., 15 minutes).[4] c. Place the plate in a fluorescence reader set to 37°C. d. Measure the baseline fluorescence for a short period (e.g., 15-30 seconds). e. Inject TRAP-6 to the desired final concentration and immediately begin kinetic measurement of fluorescence intensity for several minutes.[7] f. The increase in fluorescence corresponds to the rise in intracellular calcium.
Western Blot for MAPK (p38) Phosphorylation
This protocol is used to detect the activation of specific signaling proteins by identifying their phosphorylation state.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell type.
-
Cell culture reagents.
-
TRAP-6 agonist.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Chemiluminescent substrate and imaging system.
Methodology:
-
Cell Culture and Starvation: Culture cells to near confluency. Before stimulation, starve the cells in serum-free or low-serum media for 4-6 hours to reduce basal signaling activity.[8]
-
Stimulation: Treat the starved cells with TRAP-6 at the desired concentration for various time points (e.g., 0, 5, 10, 30 minutes).[8]
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Subsequently, strip the membrane and re-probe with an antibody for total p38 MAPK to confirm equal protein loading. Quantify band intensities to determine the fold-change in phosphorylation relative to the unstimulated control.
References
- 1. haemochrom.de [haemochrom.de]
- 2. bloodtransfusion.it [bloodtransfusion.it]
- 3. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 7. Large-scale phosphoproteomics reveals activation of the MAPK/GADD45β/P38 axis and cell cycle inhibition in response to BMP9 and BMP10 stimulation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoproteomic analysis of thrombin- and p38 MAPK-regulated signaling networks in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
TRAP-6 Amide: A Technical Guide to its Structure, Sequence, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Thrombin Receptor Activating Peptide 6 (TRAP-6) amide, a synthetic hexapeptide crucial for research in hemostasis, thrombosis, and cell signaling. This document details its structure, amino acid sequence, and the intricate signaling pathways it triggers upon activation of the Protease-Activated Receptor 1 (PAR-1).
Structure and Sequence
TRAP-6 amide is a synthetic peptide that mimics the tethered ligand exposed after thrombin cleaves the N-terminus of PAR-1.[1] Its structure and properties are summarized below.
Chemical and Physical Properties
| Property | Value |
| Amino Acid Sequence | H-Ser-Phe-Leu-Leu-Arg-Asn-NH2[2] |
| Synonyms | SFLLRN-NH2, TRAP6[2] |
| Molecular Formula | C34H57N11O8[2] |
| Molecular Weight | 747.89 g/mol [2] |
| CAS Number | 141923-40-2[2] |
| Appearance | White Powder[2] |
| Purity | >95% |
Quantitative Activity Data
This compound is a potent agonist of PAR-1, and its activity is often characterized by its half-maximal effective concentration (EC50) in various functional assays.
| Assay | Cell Type/System | EC50 |
| Platelet Aggregation | Human Platelets | ~0.8 µM[3] |
| Calcium Mobilization | Xenopus Oocytes expressing PAR1 | 0.01-10 µM[3][4] |
Signaling Pathways of this compound
This compound selectively activates Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR).[1][3] This activation initiates a cascade of intracellular signaling events primarily through the coupling to two major G protein families: Gq/11 and G12/13.[2][5]
PAR-1 Signaling Cascade
The binding of this compound to PAR-1 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent signaling pathways are detailed below.
Gq/11 Pathway: Upon activation by PAR-1, the Gαq subunit activates phospholipase Cβ (PLCβ).[6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[6] DAG, in conjunction with elevated Ca²⁺, activates protein kinase C (PKC).[2] This pathway is crucial for platelet granule secretion and aggregation.[2]
G12/13 Pathway: The Gα12/13 subunits, when activated by PAR-1, engage Rho guanine nucleotide exchange factors (RhoGEFs).[2][5] RhoGEFs, in turn, activate the small GTPase RhoA.[2][5] Activated RhoA leads to the activation of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a significant role in mediating platelet shape change and granule release.[2][5]
Experimental Protocols
This compound is widely used in various in vitro and in vivo experimental settings to study PAR-1 mediated cellular responses.
Platelet Aggregation Assay
This protocol outlines a typical light transmission aggregometry (LTA) experiment to measure this compound-induced platelet aggregation.
Methodology:
-
Blood Collection and Preparation:
-
Draw whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).
-
-
Aggregation Measurement:
-
Calibrate the light transmission aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and incubate at 37°C.
-
Add a specific concentration of this compound to the PRP.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis:
-
The output is an aggregation curve, from which the percentage of maximal aggregation can be determined.
-
Cell Culture Stimulation
This protocol provides a general guideline for stimulating cultured cells, such as endothelial or epithelial cells, with this compound to study downstream signaling events.
Methodology:
-
Cell Culture:
-
This compound Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the this compound to the desired final concentration (e.g., 1-100 µM) in serum-free media or buffer.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time period (ranging from minutes for phosphorylation events to hours for gene expression changes).
-
-
Downstream Analysis:
-
Following stimulation, cells can be lysed for subsequent analysis, such as:
-
Western Blotting: To detect the phosphorylation of signaling proteins like ERK, Akt, or p38.
-
Calcium Imaging: To measure intracellular calcium mobilization using fluorescent indicators.
-
RT-qPCR: To analyze changes in gene expression.
-
Functional Assays: Such as cell migration or proliferation assays.
-
-
In Vivo Administration
The in vivo effects of this compound can be species-specific. While it is a potent activator of human platelets, its effects on rodent platelets are minimal.[3][9] For studies in relevant animal models, careful consideration of the species and appropriate controls are necessary.
Methodology (Example in Rats):
-
Administration: Intravenous (i.v.) injection.[3]
-
Dosage: A dose of 1 mg/kg has been reported to produce a biphasic response in blood pressure in anesthetized rats.[3]
-
Monitoring: Monitor relevant physiological parameters such as blood pressure, heart rate, or platelet counts, depending on the experimental endpoint.
Note: Due to the lack of response in mouse platelets, TRAP-6 is not a suitable agonist for studying PAR-1-mediated platelet activation in mice.[9]
Conclusion
This compound is an indispensable tool for dissecting the roles of PAR-1 in health and disease. Its well-defined structure and specific mode of action allow for the precise investigation of PAR-1 signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted functions of this important receptor in various physiological and pathological processes. As research in this field continues, a thorough understanding of the technical aspects of using this compound will be paramount for advancing our knowledge and developing novel therapeutic strategies.
References
- 1. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]
- 2. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. RhoA downstream of G(q) and G(12/13) pathways regulates protease-activated receptor-mediated dense granule release in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An integrated mechanism of Gq regulation of PLCβ enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial cell culture: protocol to obtain and cultivate human umbilical endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. researchgate.net [researchgate.net]
TRAP-6 in Platelet Activation Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin Receptor Activating Peptide 6 (TRAP-6) is a synthetic hexapeptide with the amino acid sequence SFLLRN.[1] It acts as a selective and potent agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor highly expressed on the surface of human platelets.[2][3] By mimicking the tethered ligand that is unmasked upon thrombin cleavage of PAR1, TRAP-6 induces robust platelet activation, making it an invaluable tool for studying platelet function, signaling pathways, and for the development of antiplatelet therapies.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of TRAP-6-mediated platelet activation, detailed experimental protocols, and quantitative data to support research and development in this field.
Core Signaling Pathways of TRAP-6 in Platelets
TRAP-6-induced platelet activation is a complex process initiated by its binding to PAR1, which subsequently activates multiple intracellular signaling cascades. The primary pathways involve the coupling of PAR1 to heterotrimeric G-proteins, predominantly Gq and G12/13, leading to platelet shape change, granule secretion, and aggregation.[1][5]
Gq-Mediated Pathway: The PLC/PKC Axis
Upon TRAP-6 binding, PAR1 activates the Gq family of G-proteins, which in turn stimulates Phospholipase Cβ (PLCβ).[6][7] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8]
-
IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (DTS), the platelet's equivalent of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial rise in intracellular calcium is a critical event in platelet activation.[6]
-
DAG-Mediated PKC Activation: DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC) isoforms.[6] Platelets express several PKC isoforms, with conventional (α, β) and novel (δ, ε, θ) isoforms playing significant roles in downstream signaling.[7][8][9] Activated PKC phosphorylates a multitude of substrate proteins, leading to granule secretion and the 'inside-out' signaling that activates the fibrinogen receptor, GPIIb/IIIa.[6][8] Specifically, PKCδ has been implicated in TRAP-6-induced dense granule release.[6]
G12/13-Mediated Pathway: RhoA and Shape Change
In parallel to the Gq pathway, PAR1 activation by TRAP-6 also engages the G12/13 family of G-proteins.[1][5] This coupling leads to the activation of Rho GTPases, primarily RhoA, through Rho guanine nucleotide exchange factors (RhoGEFs).[1] Activated RhoA is a key regulator of the platelet cytoskeleton, inducing the characteristic shape change from a discoid to a spherical, spiny form. This morphological change is essential for efficient platelet aggregation.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with TRAP-6-induced platelet activation.
| Parameter | Value | Assay Condition | Reference |
| EC50 (Platelet Aggregation) | 0.8 µM | Human Platelet-Rich Plasma | [3] |
| TRAP-6 Concentration for Maximal P-selectin Expression | 10 µM | Washed Human Platelets (Flow Cytometry) | [10] |
| TRAP-6 Concentration Range for Dose-Response Studies | 0.04 - 30 µM | Human Platelets (Flow Cytometry) | [10] |
| Inhibitor | Target | IC50 | Assay | Reference |
| Vorapaxar | PAR1 | ~100-200 nM | TRAP-6 (25 µM) induced platelet aggregation | [11] |
| Ticagrelor | P2Y12 | 19.9 ng/mL | ADP-induced platelet aggregation (Note: Affects amplification of TRAP-6 signal) | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays utilizing TRAP-6 are provided below.
Preparation of Washed Human Platelets
This protocol is essential for experiments requiring a purified platelet suspension, free from plasma proteins and other blood cells.
-
Blood Collection: Draw whole blood into tubes containing an anticoagulant such as Acid-Citrate-Dextrose (ACD) (1 volume of ACD for 6 volumes of blood).[12]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 20 minutes at room temperature with the brake off.[13] Carefully collect the upper platelet-rich plasma layer.
-
Platelet Pelleting: Add prostacyclin (PGI2) to the PRP to a final concentration of 0.5 µM to prevent platelet activation during centrifugation.[12] Centrifuge the PRP at 1000 x g for 10 minutes at 37°C.[2]
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in a modified Tyrode's buffer containing 0.02 U/mL apyrase and 0.5 µM PGI2.[2][12]
-
Final Resuspension: Centrifuge the washed platelets at 1000 x g for 10 minutes at 37°C.[2] Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration for your assay. Allow the platelets to rest for at least 30 minutes at 37°C before use.[2]
Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation.
-
Sample Preparation: Prepare PRP and Platelet-Poor Plasma (PPP) by centrifuging whole blood at 200 x g for 20 minutes (for PRP) and 2000 x g for 20 minutes (for PPP). Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP.
-
Instrument Setup: Calibrate the aggregometer with PRP (100% transmission) and PPP (0% transmission).
-
Assay:
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Pre-warm the sample at 37°C for 2 minutes.
-
Add 50 µL of TRAP-6 solution (to achieve the desired final concentration, e.g., 1-10 µM) to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of individual platelet activation states.
-
Sample Preparation: Use either washed platelets or PRP.
-
Staining:
-
In a microtiter plate or flow tube, add 5 µL of platelet suspension.
-
Add fluorescently conjugated antibodies against activation markers, such as PAC-1 (binds to activated GPIIb/IIIa) and anti-CD62P (P-selectin).
-
Add 5 µL of TRAP-6 at various concentrations (e.g., a dose-response from 0.1 to 30 µM).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation and Analysis:
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium upon platelet activation.
-
Dye Loading: Incubate washed platelets (2x10^8/mL) with a calcium-sensitive dye such as Fluo-4 AM (e.g., 2 µM) for 30 minutes at 37°C.[10]
-
Washing: Wash the platelets to remove extracellular dye.
-
Measurement:
-
Place the dye-loaded platelets in a 96-well black plate.
-
Establish a baseline fluorescence reading using a fluorescence plate reader.
-
Inject TRAP-6 (e.g., to a final concentration of 10 µM) and immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Conclusion
TRAP-6 is an indispensable research tool for elucidating the intricacies of PAR1-mediated platelet activation. Its ability to specifically and potently activate this pathway allows for detailed investigation of the downstream signaling events, the evaluation of novel antiplatelet agents, and the characterization of platelet function in health and disease. The standardized protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of platelet biology and thrombotic disorders.
References
- 1. :: Clinical & Experimental Thrombosis and Hemostasis [e-ceth.org]
- 2. jove.com [jove.com]
- 3. Effects of Platelet Agonists and Priming on the Formation of Platelet Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Roles of the PKC Novel Isoforms, PKCδ and PKCε, in Mouse and Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional Divergence of Platelet Protein Kinase C (PKC) Isoforms in Thrombus Formation on Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 14. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
TRAP-6 Amide in Thrombosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide, a critical tool in the field of thrombosis research. We will explore its mechanism of action, applications in experimental models, and detailed protocols for its use, presenting quantitative data and key signaling pathways to facilitate a comprehensive understanding for research and development applications.
Introduction to TRAP-6 Amide
This compound is a synthetic hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN)[1][2]. It functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), one of the primary thrombin receptors on human platelets[1][3][4][5].
Thrombin is a powerful platelet activator, but its direct use in research can be complicated by its enzymatic activity, which includes cleaving fibrinogen to form fibrin[2]. TRAP-6 circumvents this issue by directly activating the PAR-1 receptor, mimicking the effect of thrombin on platelets without triggering the coagulation cascade[2][6]. This makes it an invaluable and stable reagent for studying PAR-1 mediated platelet activation, aggregation, and pro-coagulant activities in a controlled manner[2][7]. Its utility is well-established in cardiovascular research and hematology[1].
Mechanism of Action: PAR-1 Activation
TRAP-6 activates platelets by binding to the PAR-1 receptor, a G-protein coupled receptor (GPCR)[1]. This binding initiates a cascade of intracellular signaling events that lead to platelet shape change, granule secretion, and aggregation.
The primary signaling pathway involves the coupling of PAR-1 to Gq and Gi proteins:
-
Gq Pathway : Activation of the Gq alpha subunit stimulates Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[8].
-
Gi Pathway : The activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels contribute to platelet activation.
These signaling events culminate in the "inside-out" activation of the GPIIb/IIIa integrin receptor, increasing its affinity for fibrinogen and leading to platelet aggregation. They also trigger the release of alpha and dense granule contents, such as ADP and serotonin, which act as secondary agonists to amplify the platelet activation response[8][9].
Quantitative Data Summary
TRAP-6 is used across a range of concentrations depending on the specific assay and research question. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Context | Species | Reference |
| EC₅₀ | 0.8 µM | Platelet Aggregation | Human | [1] |
| Effective Conc. | 2 µM | Detecting platelet hyperaggregability in patients with venous thromboembolism. | Human | [10][11] |
| Effective Conc. | 10 µM | Inducing platelet activation for Western blot analysis of signaling proteins. | Human | [8] |
| Effective Conc. | 1.25 - 100 µM | Dose-response studies of platelet activation markers (e.g., P-selectin) by flow cytometry. | Human | [12] |
| Activity | No Response | Platelet shape change, aggregation, or granule release. | Rabbit, Rat | [4][5] |
| Activity | No Response | Whole blood clotting time, platelet fibrinogen binding, or aggregation. | Mouse | [13] |
Note: The species specificity of TRAP-6 is a critical consideration. It effectively activates human and non-human primate platelets but does not activate platelets from common rodent models like mice and rats, which primarily use PAR3 and PAR4 for thrombin signaling[4][5][13].
Experimental Protocols
TRAP-6 is a standard agonist in various platelet function tests. Below is a detailed protocol for its most common application: Light Transmission Aggregometry (LTA).
Protocol: Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet function, assessing the change in light transmission through a platelet suspension as aggregates form[7].
A. Materials and Reagents:
-
This compound Reagent (e.g., lyophilized 1 mM stock)
-
Distilled or deionized water for reconstitution
-
Whole blood collected in 3.2% (0.109 M) or 3.8% (0.129 M) sodium citrate tubes
-
Plastic syringes and transfer pipettes
-
Platelet Aggregometer system
-
Aggregation cuvettes and stir bars
-
Centrifuge
B. Sample Preparation (Platelet-Rich and Platelet-Poor Plasma):
-
Collect whole blood using a plastic syringe and transfer it to a plastic tube containing sodium citrate anticoagulant (9 parts blood to 1 part citrate)[14]. Mix gently by inversion.
-
To prepare Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature[14].
-
Carefully remove the upper PRP layer using a plastic transfer pipette and place it in a capped plastic tube[14].
-
To prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed, typically 2000 x g for 20 minutes[14].
-
Collect the supernatant (PPP) and place it in a separate capped plastic tube.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10⁹/L) using PPP as a diluent. Let the adjusted PRP rest for 30 minutes at room temperature before testing[14].
C. Reagent Preparation:
-
Reconstitute the lyophilized TRAP-6 reagent with the volume of distilled water specified on the vial label (e.g., 1.0 mL to achieve a 1 mM stock solution)[6][14].
-
Allow the vial to stand for 10 minutes and then mix well to ensure complete dissolution[6][14].
-
The reconstituted reagent stability varies; it is typically stable for 8 hours at room temperature, 2 weeks at 2-8°C, or 4 weeks at -20°C[6][14].
D. Aggregometer Procedure:
-
Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Calibrate the instrument by setting 100% aggregation (or 0% light transmission) using a cuvette with PRP and 0% aggregation (or 100% light transmission) using a cuvette with PPP[7][14].
-
Pipette the required volume of adjusted PRP into a clean aggregation cuvette and add a magnetic stir bar[14].
-
Place the cuvette in the heating block of the aggregometer and pre-warm to 37°C for at least 120 seconds with stirring[14].
-
Add the required volume of TRAP-6 reagent to the cuvette to achieve the desired final concentration (e.g., 2-10 µM).
-
Record the aggregation trace for a set period (typically 5-10 minutes). The instrument will plot the percentage of light transmission over time, reflecting the extent and rate of platelet aggregation.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a thrombosis study utilizing this compound.
Conclusion
This compound is an essential synthetic peptide for thrombosis and hemostasis research. By selectively activating the PAR-1 receptor, it provides a standardized and fibrin-independent method to study thrombin-mediated platelet activation[2]. Its utility in platelet aggregometry, flow cytometry, and signaling studies has significantly advanced our understanding of platelet biology. However, researchers must remain cognizant of its species specificity when designing experiments, particularly for in vivo models. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals aiming to leverage TRAP-6 in their research and development endeavors.
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. abpcorp.com [abpcorp.com]
- 7. biodatacorp.com [biodatacorp.com]
- 8. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. haemochrom.de [haemochrom.de]
TRAP-6 Amide: An In-Depth Technical Guide to Intracellular Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TRAP-6 amide, a synthetic peptide crucial for studying Protease-Activated Receptor 1 (PAR1) signaling and its subsequent effects on intracellular calcium mobilization. This document details the molecular mechanisms, quantitative effects, and experimental protocols relevant to researchers in pharmacology, cell biology, and drug development.
Introduction to this compound
TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the sequence SFLLRN-NH2. It functions as a selective and potent agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) that is a key player in thrombosis, inflammation, and cellular signaling. By mimicking the action of thrombin's tethered ligand, TRAP-6 provides a valuable tool to investigate PAR1-mediated signaling pathways in a controlled and reproducible manner, independent of proteolytic cleavage. A primary and immediate consequence of PAR1 activation by TRAP-6 is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger that triggers a cascade of downstream cellular responses.
Mechanism of Action: The PAR1 Signaling Pathway
This compound activates PAR1, which is primarily coupled to the Gq family of G-proteins. This initiates a well-defined signaling cascade leading to the release of calcium from intracellular stores.
Quantitative Effects of TRAP-6 on Intracellular Calcium
The following tables summarize the quantitative data available on the effects of TRAP-6 on intracellular calcium mobilization and related physiological responses in various cell types.
Table 1: Potency of TRAP-6 in Inducing Calcium-Dependent Responses
| Cell Type | Response Measured | EC50 / Effective Concentration | Citation |
| Human Platelets | Platelet Aggregation | 0.8 µM | [1] |
| Human Platelets | Intracellular Calcium Mobilization | 10 µM (Effective Concentration) | [2][3] |
| Xenopus Oocytes (expressing human PAR1) | Intracellular Calcium Mobilization | 0.01 - 10 µM | [4] |
| Human Endothelial Cells | Data not available in searched literature | - | |
| Human Astrocytes | Data not available in searched literature | - |
Table 2: Kinetics of TRAP-6-Induced Calcium Mobilization
| Cell Type | Parameter | Value | Citation |
| Human Platelets | Onset Delay of [Ca2+]i Rise (PAR1 agonists) | 200 - 400 ms | [5] |
| Human Platelets | Time to Peak [Ca2+]i | Rapid, transient peak | [2][3] |
| Human Endothelial Cells | Time to Peak [Ca2+]i | Data not available in searched literature | |
| Human Astrocytes | Rise Time to Peak (sensory-evoked) | ~3.5 - 5.7 seconds | [6][7] |
| Human Astrocytes | Decay Time (90-10%, sensory-evoked) | ~4.3 - 4.8 seconds | [6][7] |
Note: Data for astrocytes are in response to sensory stimulation, which may involve PAR1, but are not specific to TRAP-6 stimulation.
Table 3: Magnitude of TRAP-6-Induced Intracellular Calcium Changes
| Cell Type | Basal [Ca2+]i | Peak [Ca2+]i (post-stimulation) | Citation |
| Human Platelets | ~100 nM | Data not available in searched literature | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ~117 nM | Up to 1500 nM (with Thrombin) | [9] |
| Human Astrocytes | Data not available in searched literature | - |
Note: Peak [Ca2+]i for HUVECs is in response to thrombin, the natural PAR1 agonist.
Experimental Protocols
General Workflow for Measuring TRAP-6-Induced Calcium Mobilization
The following diagram outlines a typical experimental workflow for assessing the effects of TRAP-6 on intracellular calcium levels.
Detailed Protocol for Calcium Imaging in Human Platelets
This protocol is adapted from methodologies described in the literature for measuring intracellular calcium mobilization in washed human platelets.[2][3]
Materials:
-
This compound (sterile, stock solution in water or appropriate buffer)
-
Fura-2 AM or Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-Tyrode buffer (pH 7.3)
-
Prostacyclin (PGI2)
-
Apyrase
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Platelet Isolation:
-
Collect whole blood into acid-citrate-dextrose (ACD) anticoagulant.
-
Centrifuge at 200 x g for 20 minutes to obtain platelet-rich plasma (PRP).
-
Add prostacyclin (1 µM final concentration) to the PRP to prevent platelet activation.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet gently in HEPES-Tyrode buffer containing apyrase (2 U/mL) and prostacyclin.
-
Wash the platelets by centrifuging at 1000 x g for 10 minutes and resuspend in fresh HEPES-Tyrode buffer.
-
Adjust the final platelet concentration to 2 x 10^8 cells/mL.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 3-5 µM) and Pluronic F-127 (0.02%) in HEPES-Tyrode buffer.
-
Incubate the washed platelets with the loading buffer for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.
-
After incubation, wash the platelets twice with HEPES-Tyrode buffer to remove extracellular dye.
-
Resuspend the Fura-2 loaded platelets in HEPES-Tyrode buffer containing 1% BSA to the desired final concentration.
-
-
Calcium Measurement:
-
Pipette the Fura-2 loaded platelet suspension into a 96-well black, clear-bottom microplate.
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the baseline fluorescence for a set period (e.g., 60 seconds). For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Using the plate reader's automated injector, add varying concentrations of this compound to the wells.
-
Immediately following injection, continuously record the fluorescence signal for a defined period (e.g., 5-10 minutes) to capture the initial peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380 for Fura-2).
-
Convert the fluorescence ratio to intracellular calcium concentration ([Ca2+]i) using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+, R is the fluorescence ratio, and Rmin and Rmax are the ratios under Ca2+-free and Ca2+-saturating conditions, respectively.
-
Determine the peak [Ca2+]i, time to peak, and the duration of the calcium signal for each TRAP-6 concentration.
-
Plot the peak [Ca2+]i against the TRAP-6 concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
This compound is an indispensable tool for elucidating the intricacies of PAR1 signaling and its profound impact on intracellular calcium homeostasis. This guide provides a foundational understanding of its mechanism of action, summarizes the available quantitative data, and offers detailed experimental protocols to aid researchers in their investigations. The provided diagrams serve to visualize the complex signaling and experimental processes, facilitating a deeper comprehension of TRAP-6-mediated cellular activation. Further research is warranted to fully quantify the dose-response and kinetic parameters of TRAP-6-induced calcium mobilization in a wider range of cell types, which will undoubtedly contribute to a more complete understanding of PAR1's role in health and disease.
References
- 1. TRPC6 participates in the regulation of cytosolic basal calcium concentration in murine resting platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term platelet priming after glycoprotein VI stimulation in comparison to Protease-Activating Receptor (PAR) stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular calcium, currents, and stimulus-response coupling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spatial threshold for astrocyte calcium surge [elifesciences.org]
- 7. A spatial threshold for astrocyte calcium surge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of platelet plasma membrane Ca2+-ATPase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transient Receptor Potential Channels and Endothelial Cell Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TRAP-6 Amide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies Associated with the PAR1 Agonist, TRAP-6 Amide.
Introduction
This compound (Thrombin Receptor Activating Peptide-6 amide) is a synthetic hexapeptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-NH2. It serves as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor critically involved in thrombosis, inflammation, and cellular signaling. This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental protocols related to this compound, designed for professionals in research and drug development.
Discovery and Rationale for Development
The discovery of TRAP-6 is intrinsically linked to the elucidation of the unique activation mechanism of the thrombin receptor, now known as PAR1. In the early 1990s, it was discovered that thrombin activates its receptor by cleaving the N-terminal exodomain at the Arg41-Ser42 bond. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding to the receptor to initiate signaling.
A seminal 1992 study by Vassallo et al. demonstrated that a synthetic peptide corresponding to this newly exposed sequence, SFLLRN (residues 42-47), could mimic the effects of thrombin on platelets, causing aggregation, an increase in cytosolic calcium, and inhibition of adenylyl cyclase[1]. This hexapeptide was named Thrombin Receptor Activating Peptide-6, or TRAP-6.
The development of this compound involves the C-terminal amidation of the native TRAP-6 sequence. While direct comparative studies are not extensively documented in the literature, C-terminal amidation is a common strategy in peptide chemistry to enhance biological activity. The amide group removes the negative charge of the C-terminal carboxylate, which can increase the peptide's binding affinity to its receptor and, importantly, confer greater resistance to degradation by carboxypeptidases, thereby increasing its in vivo and in vitro stability.
Mechanism of Action: PAR1 Signaling
This compound selectively binds to and activates PAR1, a G-protein coupled receptor that couples to multiple G-protein families, primarily Gq, G12/13, and Gi, to initiate diverse downstream signaling cascades.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rise in intracellular calcium is a key signal for platelet activation and other cellular responses.
-
G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA is a central regulator of the actin cytoskeleton, promoting cell shape change, stress fiber formation, and platelet aggregation.
-
Gi Pathway: The Gi pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Since cAMP is an inhibitory signal for platelet activation, its reduction by this compound further promotes platelet aggregation.
The interplay of these pathways results in a robust cellular response to PAR1 activation.
References
TRAP-6 Amide: A Technical Guide for Studying Protease-Activated Receptor 1 (PAR1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Thrombin Receptor Activator Peptide 6 (TRAP-6) amide, a key tool for investigating the G-protein coupled receptor (GPCR), Protease-Activated Receptor 1 (PAR1). This document details the mechanism of action, downstream signaling pathways, quantitative potency data, and comprehensive experimental protocols for utilizing TRAP-6 amide in research settings.
Introduction to this compound and PAR1
Protease-Activated Receptor 1 (PAR1) is a unique member of the GPCR family, playing critical roles in hemostasis, thrombosis, inflammation, and cellular signaling. Unlike typical GPCRs that are activated by reversible ligand binding, PAR1 is irreversibly activated through proteolytic cleavage of its N-terminal domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling.
This compound (H-Ser-Phe-Leu-Leu-Arg-Asn-NH2) is a synthetic hexapeptide that corresponds to the first six amino acids of this newly exposed tethered ligand. It functions as a potent and selective PAR1 agonist, directly activating the receptor without the need for proteolytic cleavage. This property makes TRAP-6 an invaluable pharmacological tool, allowing researchers to study PAR1 activation and its downstream consequences in a controlled and standardized manner.
Mechanism of Action: Mimicking the Tethered Ligand
The activation of PAR1 is a two-step process. First, a protease like thrombin binds to and cleaves the receptor's extracellular N-terminus between arginine-41 and serine-42. This reveals the new N-terminal sequence SFLLRN-, which then acts as an intramolecular agonist. TRAP-6 directly mimics this tethered ligand, binding to the same site on PAR1 to induce a conformational change and trigger downstream signaling cascades.
Downstream Signaling Pathways
Upon activation by TRAP-6, PAR1 undergoes a conformational change that allows it to couple with multiple heterotrimeric G-protein subfamilies, primarily Gαq/11, Gα12/13, and Gαi/o, initiating distinct downstream signaling cascades.
-
Gαq/11 Pathway: This is a canonical pathway for many GPCRs. Activation of Gαq/11 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is fundamental to processes like platelet activation and endothelial cell responses.
-
Gα12/13 Pathway: Coupling to Gα12/13 leads to the activation of Rho Guanine Nucleotide Exchange Factors (RhoGEFs), such as p115RhoGEF. This, in turn, activates the small GTPase RhoA. Activated RhoA is a master regulator of the actin cytoskeleton, primarily through its effector Rho-associated kinase (ROCK), influencing cell shape, migration, and contraction.
-
Gαi/o Pathway: PAR1 can also couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Data: Potency of this compound
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. The EC50 for TRAP-6 can vary depending on the cell type, receptor expression level, and the specific functional assay being performed.
| Assay Type | Cell Type/System | EC50 Value (μM) | Reference(s) |
| Platelet Aggregation | Human Platelets | 0.8 | |
| Calcium Mobilization | Xenopus Oocytes (hPAR1) | 0.01 - 10 | [1] |
| Calcium Mobilization | Endothelial Cells (EA.hy926) | 4.8 | [2] |
Key Experimental Protocols
TRAP-6 is widely used in functional assays to probe PAR1 activity. Below are detailed methodologies for two common applications.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like TRAP-6.
Methodology:
-
Blood Collection: Collect whole blood from donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate) at a 9:1 blood-to-anticoagulant ratio.[3]
-
PRP Preparation: Centrifuge the whole blood at a low speed (150-200 x g) for 10-15 minutes at room temperature to pellet red and white blood cells. Carefully collect the supernatant, which is the platelet-rich plasma (PRP).[3]
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (>2000 x g) for 20 minutes to pellet the remaining platelets. The resulting supernatant is platelet-poor plasma (PPP).[3]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10⁹/L) using PPP as a diluent. Let the adjusted PRP rest for 30 minutes at room temperature.[3]
-
Aggregometer Calibration: Calibrate the light transmission aggregometer by setting 0% transmission with the adjusted PRP and 100% transmission with the PPP.[3]
-
Assay Performance:
-
Pipette a defined volume of adjusted PRP (e.g., 250-450 µL) into a cuvette with a magnetic stir bar.
-
Incubate the cuvette in the aggregometer at 37°C for at least 2 minutes.
-
Add a small volume of TRAP-6 solution to achieve the desired final concentration and begin recording the change in light transmission for at least 5 minutes.[3]
-
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved. Dose-response curves can be generated by testing a range of TRAP-6 concentrations to calculate the EC50.
Calcium Mobilization Assay
This fluorescence-based assay measures the increase in intracellular calcium concentration following GPCR activation. It is commonly performed in a 96- or 384-well plate format using a fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed adherent cells (e.g., HEK293, CHO, or endothelial cells expressing PAR1) into black-walled, clear-bottom 96-well or 384-well microplates. Culture the cells overnight to allow for adherence.[4]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The buffer may also contain probenecid, which inhibits the extrusion of the dye from the cells.[4][5]
-
Remove the cell culture medium from the wells.
-
Add the dye-loading solution to each well and incubate for approximately 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[6]
-
-
Assay Performance:
-
Place the cell plate into the fluorescence plate reader, which maintains the temperature at 37°C.
-
Prepare a separate "compound plate" containing TRAP-6 at concentrations 3-5x higher than the final desired concentration.
-
The instrument will first measure the baseline fluorescence of the cells in each well.
-
It will then automatically add the TRAP-6 solution from the compound plate to the cell plate and continue to record the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium peak.[5]
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Dose-response curves are generated by plotting the response against the logarithm of the TRAP-6 concentration, allowing for the calculation of the EC50.
Conclusion
This compound is an essential and versatile tool for the study of PAR1. By directly and selectively activating the receptor, it allows for precise investigation of its complex signaling pathways and physiological functions. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers aiming to leverage TRAP-6 in their studies of GPCR biology, thrombosis, and inflammation, ultimately aiding in the development of novel therapeutics targeting the PAR1 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Functional properties of endogenous receptor- and store-operated calcium influx channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform [mdpi.com]
The In Vitro Biological Activity of TRAP-6 Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-6 (Thrombin Receptor Activator Peptide 6) amide is a synthetic hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn-NH2.[1] It functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor highly expressed on platelets and endothelial cells.[2][3] TRAP-6 amide mimics the action of thrombin, a key physiological activator of platelets, by activating the PAR-1 receptor directly, independent of receptor cleavage.[4][5] This property makes it an invaluable tool in hematology and cardiovascular research for studying platelet function, PAR-1 signaling, and for assessing the efficacy of antiplatelet therapies.[4][6] Unlike thrombin, TRAP-6 is stable and easily standardized, providing a reproducible method for inducing platelet activation in vitro.[4][7]
Mechanism of Action: PAR-1 Signaling Cascade
This compound selectively binds to and activates PAR-1.[2][8] This activation initiates a cascade of intracellular signaling events primarily through the coupling of G proteins Gq and G12/13.
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). This pathway is crucial for platelet granule secretion and the activation of the GPIIb/IIIa receptor.
-
G12/13 Pathway: Concurrently, activation of the G12/13 pathway engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process is fundamental to the change in platelet shape from a discoid to a spherical form with pseudopods, a critical step for aggregation.
The culmination of these signaling events is the "inside-out" activation of the GPIIb/IIIa integrin receptor.[1] This conformational change increases its affinity for fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation.[1]
Figure 1: this compound signaling pathway in platelets.
Quantitative Data: In Vitro Potency of this compound
The potency of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to induce 50% of the maximal response in a given assay.
| Biological Activity | Assay System | EC50 Value | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | 0.8 µM | [2] |
| Platelet Aggregation | Washed Human Platelets | 24 µM ± 1.7 | [10] |
| Calcium Mobilization | Xenopus Oocytes expressing PAR1 | 0.01 - 10 µM (triggers response) | [3][11] |
Note: EC50 values can vary depending on the experimental conditions, such as the source of platelets (human, animal), preparation method (platelet-rich plasma vs. washed platelets), and the specific endpoint measured.
Key Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is the gold standard method for studying platelet function.[6] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[7]
Methodology:
-
Blood Collection: Draw whole blood from consenting, healthy donors into tubes containing an anticoagulant, typically 3.2% (0.109 M) sodium citrate, at a 9:1 blood-to-anticoagulant ratio.[7]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.[7]
-
PPP Preparation: Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.[7] PPP is used to set the 100% aggregation baseline.
-
Assay Procedure:
-
Pipette a defined volume of PRP into a glass cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and pre-warm to 37°C for at least 2 minutes.[10]
-
Set the 0% aggregation baseline using the PRP and the 100% baseline using the PPP.[7]
-
Add the desired concentration of this compound to the PRP cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The instrument's software plots the percentage of aggregation over time.[7]
-
Figure 2: Experimental workflow for Light Transmission Aggregometry.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in cytosolic free calcium that occurs upon PAR-1 activation.[3][11] It is a common method for studying GPCR activation in high-throughput formats.[12][13]
Methodology:
-
Cell Preparation: Use either washed platelets or a cell line (e.g., HEK293T) engineered to express PAR-1.[14] Seed the cells in a 96-well or 384-well black, clear-bottom microplate.[14]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM. The AM ester allows the dye to cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytosol.
-
Assay Procedure:
-
Place the microplate into a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.[12]
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument injects various concentrations of this compound into the wells.
-
Immediately following injection, monitor the change in fluorescence intensity over time. The excitation wavelength for Fluo-4 is ~488 nm, and the emission is measured at ~525 nm.[14]
-
-
Data Analysis: The increase in fluorescence intensity directly correlates with the increase in intracellular calcium concentration. Data are typically expressed as the peak fluorescence response over baseline. Dose-response curves are generated to calculate EC50 values.
References
- 1. alphalabs.co.uk [alphalabs.co.uk]
- 2. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. glpbio.com [glpbio.com]
- 4. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 5. abpcorp.com [abpcorp.com]
- 6. biodatacorp.com [biodatacorp.com]
- 7. haemochrom.de [haemochrom.de]
- 8. biorxiv.org [biorxiv.org]
- 9. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
TRAP-6 Amide: A Technical Guide to its Application in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-6 (Thrombin Receptor Activator Peptide 6) amide is a synthetic hexapeptide that corresponds to the amino acids 42-47 (SFLLRN) of the N-terminal sequence of the human Protease-Activated Receptor 1 (PAR-1).[1][2] It functions as a potent and selective agonist of PAR-1, mimicking the effects of thrombin in activating platelets and other cells expressing this receptor.[3][4] Unlike thrombin, which proteolytically cleaves the N-terminus of PAR-1 to expose a new N-terminal sequence that acts as a tethered ligand, TRAP-6 directly binds to and activates the receptor without the need for enzymatic cleavage.[2][5] This property makes TRAP-6 a stable, standardized, and cost-effective tool for studying PAR-1 signaling and its role in various physiological and pathological processes, particularly in the context of cardiovascular diseases.[1][5] Its utility is especially pronounced in investigating platelet aggregation, thrombosis, and pro-coagulant activities.[6][7]
Mechanism of Action: PAR-1 Signaling Pathway
TRAP-6 selectively activates PAR-1, a G protein-coupled receptor (GPCR) highly expressed on platelets and endothelial cells.[1] Upon binding, TRAP-6 induces a conformational change in PAR-1, leading to the activation of downstream signaling cascades. The primary pathway involves the coupling of PAR-1 to Gq proteins, which in turn activates phospholipase C β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
IP3 diffuses into the cytosol and binds to its receptors on the dense tubular system (an endoplasmic reticulum equivalent in platelets), triggering the release of stored calcium (Ca2+).[8] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a series of events culminating in platelet activation.[8] These events include platelet shape change, degranulation (release of ADP, serotonin, and other factors from dense and alpha granules), and the conformational activation of the glycoprotein IIb/IIIa (integrin αIIb/β3) receptor.[9] Activated GPIIb/IIIa receptors have a high affinity for fibrinogen, leading to the cross-linking of platelets and the formation of aggregates.[10]
The signaling is further amplified by the release of ADP, which acts in an autocrine and paracrine manner by binding to P2Y12 receptors on the platelet surface.[8][11] This P2Y12 signaling is crucial for sustaining and amplifying the platelet activation response initiated by PAR-1 agonists like TRAP-6.[8]
Caption: PAR-1 signaling pathway initiated by this compound in platelets.
Role in Cardiovascular Disease Models
TRAP-6 is extensively used to model various aspects of cardiovascular disease, primarily due to its reliable and specific activation of platelets.
-
Thrombosis and Platelet Hyperreactivity: TRAP-6 is a key reagent in in vitro platelet aggregation assays to assess platelet function and reactivity.[6] Studies have shown that patients with venous thromboembolism exhibit enhanced maximal platelet aggregation in response to low concentrations of TRAP-6 (e.g., 2 µM), suggesting that platelet hyperaggregability may be an independent risk factor for venous thrombosis.[7][12] This makes TRAP-6 a valuable tool for identifying and studying conditions like "sticky platelet syndrome".[6][7] It is also used to confirm normal platelet function in the presence of antiplatelet drugs like thienopyridines (e.g., clopidogrel), which act on the P2Y12 receptor and do not block the PAR-1 pathway.[1][13]
-
Myocardial Infarction (MI): Animal models are crucial for studying the pathophysiology of MI.[14] While many models involve physical occlusion of coronary arteries, understanding the thrombotic component is critical.[14] TRAP-6 can be used in ex vivo and in vitro studies to assess platelet activation status from these models. Furthermore, the downstream signaling of PAR-1 activation, involving pathways like TLR4/TRAF6/NF-κB, has been implicated in the inflammatory response following acute myocardial infarction, highlighting the relevance of studying PAR-1 agonists.[15] The formation of neutrophil extracellular traps (NETs), a process linked to thrombosis in MI, can also be studied in the context of platelet activation by agonists like TRAP-6.[16][17]
-
Drug Development: In the development of antiplatelet therapies, TRAP-6 serves as a standardized agonist to evaluate the efficacy of compounds targeting various platelet activation pathways.[2] For instance, it can be used to test the effectiveness of GPIIb/IIIa antagonists.[2]
Quantitative Data Presentation
The following tables summarize quantitative data on the use of TRAP-6 in platelet function studies.
Table 1: TRAP-6 Concentrations for Platelet Activation Studies
| Parameter | Concentration Range | Cell/Sample Type | Observation | Citation(s) |
| EC50 for Platelet Aggregation | 0.8 µM | Human Platelets | Effective concentration for 50% maximal aggregation. | [1][18] |
| In Vitro Platelet Activation | 1.25 - 100 µM | Human Platelets in SSP+ | Dose-dependent increase in activation markers (CD62P, CD63, PF4). | [19] |
| Platelet Aggregometry | 2 µM | Human Platelet-Rich Plasma | Enhanced aggregation observed in patients with venous thromboembolism. | [7][12] |
| Dense Granule Release | 10 µM | Washed Human Platelets | Stimulation of ATP release from dense granules. | [8] |
| Calcium Mobilization | 0.01 - 10 µM | Xenopus oocytes expressing PAR1 | Triggers calcium mobilization. | [3][4] |
| In Vivo Blood Pressure | 1 mg/kg (i.v.) | Anesthetized Rats | Produces a biphasic response in blood pressure. | [3][4] |
Table 2: Comparative Platelet Aggregation Responses
| Agonist | Typical Concentration | Platelet Response | Notes | Citation(s) |
| TRAP-6 | 2 - 10 µM | Strong, monophasic aggregation | Bypasses need for thrombin cleavage, stable reagent. | [6][7] |
| ADP | 3 - 10 µM | Biphasic aggregation (primary and secondary waves) | Response is inhibited by P2Y12 antagonists (e.g., clopidogrel). | [8][13] |
| Collagen | 0.05 - 0.25 µM | Aggregation with a characteristic lag phase | Activates platelets via the GPVI receptor. | [7][12] |
| Thrombin | 0.5 - 5 U/mL | Most potent physiological platelet agonist | Activates PAR-1 and PAR-4 on human platelets. | [9] |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following are protocols for key experiments using TRAP-6.
In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol is a standard method for measuring platelet aggregation in platelet-rich plasma (PRP).[10]
-
Blood Collection: Collect whole blood from subjects into plastic tubes containing 3.2% (0.109 M) or 3.8% (0.129 M) sodium citrate anticoagulant (9 parts blood to 1 part citrate).[2] Gently invert to mix.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the platelet-rich plasma.[2] Carefully aspirate the upper PRP layer and transfer it to a new plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain platelet-poor plasma (PPP).[2]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10⁹/L) using autologous PPP.[2] Let the adjusted PRP rest for at least 30 minutes at room temperature.
-
Aggregometer Setup: Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.[2]
-
Aggregation Measurement:
-
Pipette a specific volume of adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Pre-warm the cuvette at 37°C for 120 seconds in the aggregometer.[2]
-
Add the required volume of TRAP-6 reagent (e.g., 50 µL of a working solution to achieve a final concentration of 2-10 µM) directly into the cuvette to initiate aggregation.[2]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
-
Caption: Workflow for Light Transmission Aggregometry (LTA) using TRAP-6.
Flow Cytometry Analysis of Platelet Activation Markers
This protocol allows for the quantification of platelet surface markers that are upregulated upon activation.
-
Platelet Preparation: Use washed human platelets (typically at 2 x 10⁸/mL) or PRP.[8][19]
-
Incubation: Pre-incubate the platelet suspension with fluorescently-labeled monoclonal antibodies against activation markers. Common antibodies include:
-
Stimulation: Add TRAP-6 to the platelet-antibody mixture at the desired final concentration (e.g., 10-25 µM) and incubate for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.[8][19] Include an unstimulated control (vehicle only).
-
Fixation: Stop the activation reaction by adding a fixative, such as 1% paraformaldehyde.[8]
-
Dilution & Acquisition: Dilute the samples in a suitable buffer (e.g., HEPES/Tyrode buffer) and analyze them on a flow cytometer.[8]
-
Data Analysis: Gate on the platelet population based on forward and side scatter characteristics. Quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for each activation marker.
Caption: Workflow for Flow Cytometry analysis of platelet activation.
Conclusion
This compound is an indispensable tool in cardiovascular research, providing a reliable and specific method for activating the PAR-1 receptor.[5] Its stability and standardized activity make it superior to thrombin for many in vitro applications.[2] By enabling the detailed study of platelet aggregation, signaling pathways, and hyperreactivity, this compound plays a crucial role in elucidating the mechanisms of thrombotic diseases and in the development of novel antiplatelet therapies. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to leverage the power of TRAP-6 in their cardiovascular disease models.
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. haemochrom.de [haemochrom.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biodatacorp.com [biodatacorp.com]
- 7. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Is TRAP-6 suitable as a positive control for platelet reactivity when assessing response to clopidogrel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. To develop a novel animal model of myocardial infarction: A research imperative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BET protein inhibition mitigates acute myocardial infarction damage in rats via the TLR4/TRAF6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Extracellular traps and the role in thrombosis [frontiersin.org]
- 17. Role of Neutrophils and NETs in Animal Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TRAP-6 | CAS:141136-83-6 | PAR1 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacology of TRAP-6 Amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of Thrombin Receptor Activating Peptide 6 (TRAP-6) amide. It details its mechanism of action, signaling pathways, and key pharmacological effects, with a focus on its role in platelet activation. This document includes structured quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development applications.
Core Concepts: Introduction to TRAP-6 Amide
This compound is a synthetic hexapeptide with the amino acid sequence H-Ser-Phe-Leu-Leu-Arg-Asn-NH2.[1][2] It functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR).[3][4][5] TRAP-6 corresponds to the N-terminal sequence (residues 42-47) of the human thrombin receptor that is exposed after proteolytic cleavage by thrombin.[2][3][6] By mimicking this newly formed tethered ligand, TRAP-6 directly activates PAR-1 without the need for enzymatic cleavage, making it a valuable tool for studying PAR-1 signaling and platelet function.[2][6] Its primary and most well-documented effect is the robust induction of platelet aggregation, shape change, and degranulation in a concentration-dependent manner.[7]
Mechanism of Action and Signaling Pathway
TRAP-6 exerts its effects by binding to and activating PAR-1. As a selective PAR-1 agonist, it has been shown to have no activity at the related PAR-4 receptor.[4][8] The activation of PAR-1 on the surface of human platelets initiates a cascade of intracellular events that culminate in platelet activation.
The key signaling events are as follows:
-
Receptor Binding : TRAP-6 binds to the extracellular domain of the PAR-1 receptor.
-
G-Protein Coupling : This binding induces a conformational change in the receptor, leading to the activation of coupled heterotrimeric G-proteins, primarily Gq and Gi.
-
Downstream Effectors :
-
Gq Pathway : Activated Gq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
Gi Pathway : Activated Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which further promotes platelet activation.
-
-
Integrin Activation : The increase in intracellular calcium and PKC activation leads to the "inside-out" signaling that shifts the platelet integrin receptor GPIIb/IIIa (αIIbβ3) from a low-affinity to a high-affinity state.[1]
-
Platelet Aggregation : In its high-affinity state, GPIIb/IIIa binds to fibrinogen, which acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate.[1]
Signaling Pathway of this compound via PAR-1
Quantitative Pharmacological Data
The following table summarizes key quantitative data related to the pharmacological activity of this compound.
| Parameter | Value | Species / Cell Type | Assay | Reference |
| EC50 (Platelet Aggregation) | 0.8 µM | Human Platelets | Not Specified | [3] |
| Effective Concentration Range (Platelet Activation) | 1.25 - 100 µM | Human Platelets | Flow Cytometry | [9] |
| Effective Concentration Range (Calcium Mobilization) | 0.01 - 10 µM | Xenopus Oocytes (expressing PAR-1) | Calcium Assay | [4][8] |
| Working Concentration (Reconstituted Reagent) | 150 µM | N/A | Platelet Aggregometry | [1] |
| Species Inactivity | No response at 100 µM | Rabbit and Rat Platelets | Platelet Aggregation / Shape Change | [4][8] |
Key Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes a standard method for measuring TRAP-6-induced platelet aggregation in platelet-rich plasma (PRP). LTA is a reference method that measures the increase in light transmission through a PRP sample as platelets aggregate.[7]
Methodology:
-
Blood Collection : Collect whole blood from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP and PPP Preparation :
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes to obtain platelet-rich plasma (PRP) in the supernatant.[10]
-
Centrifuge the remaining blood at a high speed (e.g., 1650 x g) for 5 minutes to pellet the remaining cells and obtain platelet-poor plasma (PPP) as the supernatant.[10]
-
-
Instrument Calibration :
-
Aggregation Measurement :
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a specific concentration of this compound to the PRP.
-
Record the change in light transmission over time. The instrument plots the percentage of aggregation against time.[6]
-
Workflow for Light Transmission Aggregometry
Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium ([Ca2+]i) in response to this compound, typically using a fluorescence-based assay with a plate reader like the FLIPR® system.[11][12]
Methodology:
-
Cell Plating : Seed cells (e.g., HEK-293 cells stably expressing PAR-1, or platelets) in a 96-well or 384-well black-walled, clear-bottom microplate and incubate overnight.[11][13]
-
Dye Loading :
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, from a FLIPR Calcium Assay Kit).[12][14]
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at 37°C to allow the cells to absorb the dye.[14] Do not wash the cells after loading .[14]
-
-
Compound Plate Preparation : Prepare a separate plate containing serial dilutions of this compound.
-
Fluorescence Measurement :
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for a short period (e.g., 15-20 seconds).[11]
-
The instrument automatically injects the this compound from the compound plate into the cell plate.
-
Immediately measure the change in fluorescence intensity over time (e.g., for 2 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.[12]
-
-
Data Analysis : The results are displayed as a graph of fluorescence intensity versus time. The peak fluorescence can be used to determine concentration-response curves and calculate EC50 values.
Workflow for Calcium Mobilization Assaydot
References
- 1. alphalabs.co.uk [alphalabs.co.uk]
- 2. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 3. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRAP-6, amide (STAL-2) - 5 mg [anaspec.com]
- 6. haemochrom.de [haemochrom.de]
- 7. biodatacorp.com [biodatacorp.com]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
TRAP-6 Amide: A Technical Guide to a Synthetic Thrombin Receptor Activating Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrombin Receptor Activator Peptide 6 (TRAP-6) is a synthetic hexapeptide that has become an indispensable tool in cardiovascular research and drug development. By selectively activating the Protease-Activated Receptor 1 (PAR-1), TRAP-6 effectively mimics the pro-aggregatory effects of thrombin on platelets without interfering with fibrin formation.[1] This technical guide provides an in-depth overview of TRAP-6, its mechanism of action, associated signaling pathways, experimental protocols, and applications. Quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling cascades are visualized using diagrams.
Introduction to TRAP-6
TRAP-6 is a synthetic peptide fragment corresponding to the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[2][3] This sequence represents residues 42-47 of the N-terminal exodomain of the human PAR-1 receptor, which is exposed after proteolytic cleavage by thrombin.[2][4][5][6] Once exposed, this new N-terminus acts as a "tethered ligand," folding back to bind and activate the receptor.[4][7] TRAP-6 functions as a direct PAR-1 agonist, activating the receptor independent of enzymatic cleavage.[4][5] This provides a controlled and reproducible method for studying PAR-1-mediated cellular responses.[6] It is a selective activator of PAR-1 and has been shown to have no activity at the PAR-4 receptor in human platelets.[8][9]
Physicochemical Properties
The fundamental properties of TRAP-6 are summarized below.
| Property | Value | References |
| Sequence | SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn) | [2][3][10][11][12] |
| Molecular Weight | ~748.88 g/mol | [2][3][10] |
| CAS Number | 141136-83-6 | [2][3][10][12] |
| Purity | Typically ≥95% (HPLC) | [2][3] |
| Solubility | Soluble in water | [3][11] |
| Appearance | Lyophilized white powder | [2][5] |
Mechanism of Action and Signaling Pathways
TRAP-6 activates PAR-1, a G-protein coupled receptor (GPCR) that plays a critical role in hemostasis and thrombosis.[2][6] PAR-1 activation initiates a cascade of intracellular events by coupling to two main families of heterotrimeric G proteins: Gq and G12/13.[13][14]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[15] This cascade is crucial for platelet degranulation and the conformational activation of the GPIIb/IIIa integrin receptor, a key step in platelet aggregation.[15]
-
G12/13 Pathway: Activation of G12/13 proteins stimulates the RhoA signaling pathway through Rho guanine nucleotide exchange factors (RhoGEFs).[14][16][17] Activated RhoA promotes the formation of actin stress fibers and cytoskeletal reorganization, which is responsible for the initial change in platelet shape from discoid to spherical, a prerequisite for efficient aggregation.[13][14]
Quantitative Data on TRAP-6 Activity
The potency and efficacy of TRAP-6 have been quantified in various functional assays. These values are critical for designing experiments and interpreting results.
| Parameter | Value | Assay/Cell Type | References |
| EC₅₀ (Platelet Aggregation) | 0.8 µM | Human Platelets | [2][3][10] |
| IC₅₀ (PAR-1) | 96 nM | Xenopus oocytes expressing PAR-1 | [8] |
| Effective Concentration Range (Platelet Activation) | 0.01 - 100 µM | Human Platelets | [8][9][18] |
| Effective Concentration Range (Ca²⁺ Mobilization) | 0.01 - 10 µM | Xenopus oocytes expressing PAR-1 | [8][9] |
| Concentration for Full Aggregation | 2 µM | Human Platelets | [19][20] |
Experimental Protocols
TRAP-6 is a versatile reagent used in a wide range of standard laboratory procedures to assess platelet function and PAR-1 signaling.
Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet function. It quantifies the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together.[5][21]
Methodology:
-
Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate anticoagulant.[5]
-
PRP and PPP Preparation:
-
Aggregometer Calibration: Set 100% aggregation using PRP and 0% (baseline) using PPP according to the instrument manufacturer's instructions.[5][22]
-
Assay Procedure:
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in cytosolic Ca²⁺ concentration following receptor activation, a key event in Gq-mediated signaling.[23]
Methodology:
-
Platelet Preparation: Use washed platelets or PRP.
-
Dye Loading: Incubate platelets (e.g., 2x10⁸ cells/mL) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, OG488-BAPTA-1 AM) for 30-60 minutes at 37°C.[15]
-
Washing: Centrifuge the dye-loaded platelets to pellet them and resuspend in a suitable buffer to remove extracellular dye.[15]
-
Assay Procedure:
-
Aliquot the platelet suspension into a 96-well or 384-well black, clear-bottom plate.[15][24]
-
If testing inhibitors, pre-incubate the platelets with the compounds for a specified time.[15]
-
Place the plate in a fluorometric plate reader (e.g., FLIPR, FlexStation).[24]
-
Inject TRAP-6 and immediately begin measuring fluorescence intensity over time.[15][24]
-
The increase in fluorescence corresponds to the rise in intracellular Ca²⁺.[24]
-
Flow Cytometry Analysis of Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of cell surface protein expression on individual platelets, providing detailed information on their activation state.
Methodology:
-
Platelet Activation: Incubate PRP or washed platelets with TRAP-6 at various concentrations for a defined period (e.g., 10 minutes) at room temperature. Include an untreated control.[18]
-
Antibody Staining: Add fluorophore-conjugated monoclonal antibodies specific for platelet activation markers directly to the platelet suspension. Key markers include:
-
Fixation (Optional): Fix the samples with paraformaldehyde to stabilize the staining.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter properties or a platelet-specific marker like CD41.[18]
-
Data Analysis: Quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for each activation marker.
Applications in Research and Drug Development
TRAP-6's specific and reliable mechanism of action makes it a valuable reagent in numerous applications.
-
Positive Control: It is widely used as a positive control in platelet function assays. Since its mechanism is independent of the P2Y12 receptor or cyclooxygenase (COX) pathways, it is ideal for assessing baseline platelet reactivity in patients treated with drugs like clopidogrel or aspirin.[1][2][5][25]
-
Screening GpIIb/IIIa Antagonists: TRAP-6 provides a robust stimulus for inducing the activation of the GpIIb/IIIa receptor, making it suitable for screening and characterizing the efficacy of GpIIb/IIIa inhibitors like Reopro or Aggrastat.[1][5][22]
-
Studying PAR-1 Biology: Researchers use TRAP-6 to investigate the role of PAR-1 signaling in various physiological and pathological processes beyond platelet activation, including inflammation, vascular permeability, and cancer progression.[2][4][6]
-
Thrombosis Research: It is used to study the mechanisms of platelet hyperreactivity in conditions such as venous thromboembolism.[19]
-
Drug Discovery Platforms: The stability and standardized activity of TRAP-6 make it well-suited for integration into high-throughput screening platforms for the discovery of novel anti-platelet agents.[26][27][28][29]
Conclusion
TRAP-6 amide is a potent and selective synthetic agonist of the PAR-1 receptor. Its ability to reliably induce platelet activation and other PAR-1-mediated responses has established it as a cornerstone reagent in hematology and cardiovascular science. This guide provides the foundational technical knowledge, including quantitative data and detailed protocols, to effectively utilize TRAP-6 in research and development settings, facilitating deeper insights into thrombin signaling and the discovery of new therapeutic agents.
References
- 1. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 2. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. TRAP-6 | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]
- 4. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]
- 5. haemochrom.de [haemochrom.de]
- 6. biorxiv.org [biorxiv.org]
- 7. coachrom.com [coachrom.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. TRAP-6 peptide [novoprolabs.com]
- 11. shop.innovagen.com [shop.innovagen.com]
- 12. qyaobio.com [qyaobio.com]
- 13. The Gq and G12 Families of Heterotrimeric G Proteins Report Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G12/13-dependent signaling of G-protein-coupled receptors: disease context and impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biodatacorp.com [biodatacorp.com]
- 22. abpcorp.com [abpcorp.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Is TRAP-6 suitable as a positive control for platelet reactivity when assessing response to clopidogrel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biohaven Reports Third Quarter 2025 Financial Results and Recent Business Developments | Biohaven, Ltd. [ir.biohaven.com]
- 27. Technology Readiness Levels for vaccine and drug development in animal health: From discovery to life cycle management - PMC [pmc.ncbi.nlm.nih.gov]
- 28. research.va.gov [research.va.gov]
- 29. Catalyze - TRL [nhlbicatalyze.org]
An In-depth Technical Guide to Investigating Platelet Pro-coagulant Activity with TRAP-6 Amide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Platelet pro-coagulant activity (PCA) is a critical component of hemostasis and thrombosis, representing the transition of platelets into a highly catalytic surface for the assembly of coagulation factor complexes and subsequent thrombin generation. Understanding and accurately measuring PCA is paramount for research in hematology and the development of novel anti-thrombotic therapies. Thrombin Receptor Activating Peptide-6 (TRAP-6) amide is a synthetic hexapeptide that serves as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), offering a stable and specific tool to induce and investigate PCA. This guide provides a comprehensive overview of the mechanisms, experimental protocols, and data interpretation for studying TRAP-6-mediated platelet pro-coagulant activity.
The Role of TRAP-6 Amide in Platelet Activation
This compound is a synthetic peptide (Ser-Phe-Leu-Leu-Arg-Asn-NH2) that mimics the tethered ligand exposed after thrombin cleaves the N-terminus of the PAR-1 receptor.[1] Its primary advantages in a research setting are:
-
Specificity: It selectively activates PAR-1, allowing for the dissection of this specific pathway without the broader enzymatic activities of thrombin.
-
Stability and Standardization: As a synthetic peptide, it is more stable and easier to standardize in experimental protocols compared to biological enzymes like thrombin.[1]
-
Fibrinogen-Independent Activation: TRAP-6 activates platelets directly without causing the conversion of fibrinogen to fibrin, simplifying the analysis of platelet-specific events.[1]
Activation of PAR-1 by TRAP-6 is a potent stimulus that initiates a cascade of intracellular events, leading to platelet shape change, granule secretion, aggregation, and the pivotal expression of a pro-coagulant surface.[2]
Core Mechanism: PAR-1 Signaling Pathway
The induction of a pro-coagulant phenotype in platelets by TRAP-6 is orchestrated by a well-defined signaling cascade initiated at the PAR-1 receptor, a G-protein coupled receptor (GPCR). A sustained, high concentration of intracellular calcium is the ultimate trigger for the translocation of phosphatidylserine (PS) to the outer membrane leaflet, the hallmark of PCA.[3]
The key steps are as follows:
-
Receptor Activation: TRAP-6 binds to and activates PAR-1.
-
G-Protein Coupling: The activated receptor signals through heterotrimeric G-proteins, primarily Gq and G12/13.
-
PLC Activation & Second Messengers: Gq activates Phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the platelet's dense tubular system (the endoplasmic reticulum equivalent), inducing the release of stored Ca2+ into the cytoplasm.
-
PKC Activation: DAG, along with the increased cytosolic Ca2+, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets, further amplifying platelet activation.
-
Scramblase Activation: The sustained high levels of intracellular Ca2+ activate phospholipid scramblases, enzymes that disrupt the normal asymmetry of the plasma membrane.
-
Phosphatidylserine (PS) Exposure: Scramblases facilitate the bidirectional movement of phospholipids, resulting in the exposure of negatively charged phosphatidylserine on the platelet surface. This exposed PS serves as the critical binding site for coagulation factor complexes (e.g., the prothrombinase complex), dramatically accelerating thrombin generation.
Experimental Protocols for Assessing PCA
A multi-faceted approach is recommended to fully characterize TRAP-6-induced PCA. This typically involves assessing initial platelet activation (aggregation), directly measuring the pro-coagulant surface (PS exposure), and quantifying the functional consequence (thrombin generation).
Sample Preparation: Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Collect whole blood from consenting donors into tubes containing 3.2% (0.109 M) sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant).[1] The first 3-5 mL should be discarded to avoid activation due to venipuncture.
-
Handling: Gently invert tubes to mix. All processing should occur at room temperature, and testing should be completed within 3 hours of collection.[1]
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[1] Carefully aspirate the upper PRP layer using a plastic pipette and transfer to a capped plastic tube.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to pellet the remaining cells.[1] Aspirate the supernatant (PPP) and store in a separate plastic tube.
-
Platelet Count Adjustment: Perform a platelet count on the PRP and adjust the concentration to a standardized level (e.g., 200-300 x 10⁹/L) using the prepared PPP.[1] Let the adjusted PRP rest for 30 minutes at room temperature before use.
Protocol: Light Transmission Aggregometry (LTA)
This assay measures the initial platelet response to TRAP-6 by monitoring the increase in light transmission as platelets clump together.
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Baseline Calibration: Place a cuvette containing PPP into the appropriate channel to set the 100% aggregation (maximum light transmission) baseline. Place a cuvette with adjusted PRP to set the 0% aggregation baseline.[1]
-
Sample Preparation: Pipette the required volume of adjusted PRP (e.g., 450 µL) into a new aggregation cuvette containing a small magnetic stir bar.[4]
-
Incubation: Place the cuvette in the 37°C incubation well of the aggregometer for at least 120 seconds to allow the sample to thermally equilibrate.[1]
-
Agonist Addition: Move the cuvette to the recording well. Start the recording and add the desired final concentration of TRAP-6 reagent (e.g., 50 µL of a 10x stock). Do not touch the sides of the cuvette with the pipette tip.[1]
-
Data Acquisition: Record the aggregation tracing for a minimum of 5 minutes. The primary endpoint is the maximum percentage of aggregation.[1]
Protocol: Flow Cytometry for Phosphatidylserine (PS) Exposure
This is the most direct method for quantifying the pro-coagulant platelet population by detecting exposed PS using fluorescently-labeled Annexin V.
-
Platelet Activation: In a microtiter plate or microcentrifuge tube, mix a small volume of adjusted PRP with various concentrations of this compound. Include an unstimulated (vehicle) control. Incubate for 10 minutes at room temperature.[5]
-
Staining Cocktail: Prepare a staining cocktail in a calcium-containing binding buffer (e.g., Annexin V Binding Buffer). The cocktail should include FITC-conjugated Annexin V and a platelet-specific antibody, such as PE-conjugated anti-CD41 or anti-CD42b, to gate the platelet population.
-
Staining: Add the staining cocktail to the activated platelet suspensions. Incubate for 15-20 minutes at room temperature in the dark.[6]
-
Sample Dilution: Add additional binding buffer to each sample just prior to analysis on the flow cytometer.
-
Flow Cytometry Analysis:
-
Gating: Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for the platelet-specific marker (e.g., CD41+).
-
Quantification: Within the platelet gate, quantify the percentage of cells that are positive for Annexin V-FITC. Set the positive gate based on the unstimulated control sample.[7]
-
Protocol: Thrombin Generation Assay (TGA)
This functional assay measures the net result of PCA: the capacity of the activated platelet surface to support the generation of thrombin. The Calibrated Automated Thrombogram (CAT) is a widely used platform for this purpose.[8]
-
Principle: The assay measures the fluorescence of a thrombin-specific substrate cleaved in real-time in PRP. A parallel sample with a known amount of thrombin calibrator is used to convert the fluorescence signal into thrombin concentration (nM).[9]
-
Sample Preparation: Place PRP (e.g., 80 µL) into the wells of a 96-well round-bottom microplate.[8]
-
Trigger Addition: Add the trigger reagent (e.g., 20 µL), which contains a low concentration of tissue factor and phospholipids. In this setup, TRAP-6 can be included in the trigger or added separately to activate the platelets just before starting the reaction.
-
Initiation and Measurement: The reaction is initiated by adding a solution (e.g., 20 µL) containing the fluorogenic substrate and CaCl₂.[8] The plate is immediately placed in a fluorometric plate reader at 37°C, and fluorescence is read kinetically over time (e.g., for 60 minutes).
-
Data Analysis: The software calculates the thrombin generation curve and provides key parameters:
-
Lag Time (min): Time to the start of thrombin generation.
-
Peak Thrombin (nM): The maximum concentration of thrombin reached.
-
Endogenous Thrombin Potential (ETP, nM*min): The total amount of thrombin generated over time (area under the curve).
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison and analysis.
Table 1: Representative Dose-Response of this compound in Platelet Aggregation (LTA)
| TRAP-6 Concentration (µM) | Mean Maximum Aggregation (%) | Notes |
|---|---|---|
| 0 (Control) | < 5% | Unstimulated platelets show minimal aggregation. |
| 2 | 60 - 75% | A low concentration that can reveal platelet hyperreactivity.[2] |
| 10 | > 85% | A concentration that typically induces a robust, near-maximal aggregation response. |
| 25 | > 90% | Often used to ensure maximal PAR-1-mediated aggregation.[7] |
Table 2: Representative Dose-Response of this compound on Phosphatidylserine Exposure
| TRAP-6 Concentration (µM) | Annexin V Positive Platelets (%) | Notes |
|---|---|---|
| 0 (Control) | < 3% | Basal level of PS exposure in resting platelets. |
| 10 | 5 - 15% | Moderate induction of PS exposure. |
| 25 | 15 - 30% | Strong induction of PS exposure. |
| 50 | 25 - 45% | Near-maximal PS exposure is typically observed at higher concentrations.[7] |
| 100 | 30 - 50% | A saturating concentration for inducing PS exposure in a subpopulation of platelets.[5] |
Table 3: Representative Effect of this compound on Thrombin Generation Parameters (TGA in PRP)
| Condition | Lag Time (min) | Peak Thrombin (nM) | ETP (nM*min) |
|---|---|---|---|
| Unstimulated PRP | ~5-7 | ~80-120 | ~1200-1500 |
| PRP + TRAP-6 (10 µM) | ~3-5 (Shortened) | ~200-300 (Increased) | ~1800-2400 (Increased) |
Note: The values presented are illustrative and can vary based on donor variability, and specific reagent and instrument setups.
The relationship between these assays is hierarchical. Aggregation confirms that TRAP-6 is inducing a primary platelet response. However, aggregation and pro-coagulant activity are not synonymous; they can be segregated functions, with distinct subpopulations of platelets contributing to each process.[10] Therefore, flow cytometry for Annexin V is essential to directly quantify the platelet subpopulation that has become pro-coagulant. Finally, the thrombin generation assay provides the ultimate functional readout, confirming that the exposed PS on the platelet surface is capable of supporting the enzymatic reactions of the coagulation cascade.
Conclusion
This compound is an indispensable tool for the detailed investigation of PAR-1 mediated platelet pro-coagulant activity. By employing a systematic approach that combines assays for aggregation, phosphatidylserine exposure, and thrombin generation, researchers can gain a comprehensive understanding of this critical platelet function. The detailed protocols and representative data presented in this guide provide a robust framework for scientists in basic research and drug development to explore the mechanisms of thrombosis and evaluate the efficacy of novel anti-platelet agents.
References
- 1. haemochrom.de [haemochrom.de]
- 2. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procoagulant platelets: Generation, characteristics, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thrombin generation by activated factor VII on platelet activated by different agonists. Extending the cell-based model of hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Segregation of Platelet Aggregatory and Procoagulant Microdomains in Thrombus Formation Regulation by Transient Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
TRAP-6 Amide for the Investigation of Sticky Platelet Syndrome: An In-Depth Technical Guide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Sticky Platelet Syndrome (SPS) is an autosomal dominant thrombophilic disorder characterized by platelet hyperreactivity, leading to an increased risk of arterial and venous thrombosis. Diagnosis has traditionally relied on platelet aggregation studies using agonists like adenosine diphosphate (ADP) and epinephrine. However, the use of Thrombin Receptor-Activating Peptide 6 (TRAP-6) amide is emerging as a more specific and potent tool for investigating the underlying pathophysiology of SPS. This technical guide provides an in-depth overview of the use of TRAP-6 amide in the context of SPS research, including its mechanism of action, detailed experimental protocols, and data interpretation.
Introduction to this compound and Sticky Platelet Syndrome
Sticky Platelet Syndrome (SPS) is defined by the hyperaggregability of platelets in response to low concentrations of agonists, primarily ADP and/or epinephrine.[1][2][3] This heightened reactivity is associated with a predisposition to thrombotic events.[3] Traditional diagnostic methods using ADP and epinephrine can be variable and may not fully capture the prothrombotic phenotype of platelets in SPS.[4]
This compound is a synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a thrombin receptor on the platelet surface.[5] Unlike thrombin, which cleaves the receptor, TRAP-6 directly activates PAR-1, initiating a potent downstream signaling cascade that leads to platelet activation and aggregation.[5] This direct and specific mechanism of action makes TRAP-6 an invaluable tool for studying the thrombin-mediated pathway of platelet activation, which is often dysregulated in thrombophilic conditions.
Mechanism of Action: The PAR-1 Signaling Pathway
This compound mimics the action of the tethered ligand that is exposed upon thrombin cleavage of the PAR-1 receptor. The binding of TRAP-6 to PAR-1, a G-protein coupled receptor (GPCR), triggers the activation of multiple downstream signaling pathways.
Caption: TRAP-6 induced PAR-1 signaling cascade in platelets.
Quantitative Data Presentation
Studies have indicated that patients with thrombotic conditions exhibit heightened platelet reactivity to TRAP-6. The following table summarizes key quantitative findings from a study investigating platelet hyperaggregability in patients with unexplained venous thromboembolism, a condition with parallels to the hyperreactive platelet phenotype of SPS.[6][7]
| Parameter | Patient Cohort (n=34) | Healthy Controls (n=53) | Agonist Concentration | p-value | Reference |
| Maximal Platelet Aggregation (%) | Enhanced | Baseline | TRAP-6 (2 µM) | <0.05 | [6][7] |
| Maximal Platelet Aggregation (%) | No Significant Difference | Baseline | ADP (various) | >0.05 | [6][7] |
| Maximal Platelet Aggregation (%) | No Significant Difference | Baseline | Epinephrine (various) | >0.05 | [6][7] |
Note: "Enhanced" indicates a statistically significant increase in platelet aggregation compared to the control group.
Another study reported a median TRAP-6-induced aggregation of 49 U (Interquartile Range: 35-68 U) in a cohort of patients with atrial fibrillation undergoing percutaneous coronary intervention, highlighting the variability in response among different patient populations.[4] An EC50 of 0.8 μM has been reported for TRAP-6 induced platelet aggregation.[5]
Experimental Protocols
The following are detailed methodologies for assessing TRAP-6 induced platelet aggregation using Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA).
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function.[1] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
4.1.1. Materials
-
This compound (lyophilized powder)
-
Sterile, distilled water for reconstitution
-
3.2% Sodium Citrate blood collection tubes
-
Plastic pipettes and tubes
-
Platelet aggregometer
-
Centrifuge
-
Water bath at 37°C
4.1.2. Protocol
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes. Gently invert the tubes 3-4 times to ensure proper mixing with the anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[5]
-
Carefully aspirate the upper PRP layer using a plastic pipette and transfer to a labeled plastic tube.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components.[5]
-
Collect the supernatant, which is the PPP.
-
-
Instrument Calibration:
-
Set the 100% transmission baseline on the aggregometer using PPP.
-
Set the 0% transmission baseline using PRP.
-
-
Aggregation Assay:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Incubate the cuvette at 37°C for 5 minutes.
-
Add 50 µL of the TRAP-6 working solution (e.g., to a final concentration of 2 µM) to the PRP.
-
Record the change in light transmission for at least 5-10 minutes.
-
Multiple Electrode Aggregometry (MEA)
MEA is a whole-blood method that measures the change in electrical impedance between two electrodes as platelets aggregate on them.[8]
4.2.1. Materials
-
This compound reagent
-
Hirudin or citrate blood collection tubes
-
Multiple Electrode Aggregometer (e.g., Multiplate®)
-
Appropriate test cells for the instrument
4.2.2. Protocol
-
Blood Collection: Collect whole blood into hirudin or citrate-containing tubes.
-
Sample Preparation: Gently mix the blood by inversion. No centrifugation is required.
-
Assay Procedure (instrument-specific):
-
Pipette the required volume of whole blood into the test cell.
-
Add the TRAP-6 reagent according to the manufacturer's instructions.
-
Place the test cell into the aggregometer and start the measurement.
-
The instrument will record the change in impedance over time, which is expressed as aggregation units (U) or area under the curve (AUC).
-
Workflow and Visualization
The following diagram illustrates a typical experimental workflow for investigating Sticky Platelet Syndrome using this compound.
Caption: Experimental workflow for SPS investigation with TRAP-6.
Advantages of TRAP-6 in SPS Research
The use of TRAP-6 offers several advantages over traditional agonists in the study of SPS:
-
Specificity: TRAP-6 directly and selectively activates the PAR-1 receptor, providing a clear window into the thrombin-mediated pathway of platelet activation.
-
Potency: TRAP-6 is a potent platelet agonist, and studies suggest that low concentrations of TRAP-6 may be more effective at identifying platelet hyperreactivity than ADP or epinephrine.[6][7]
-
Standardization: As a synthetic peptide, TRAP-6 can be prepared to a high degree of purity and concentration, leading to more reproducible experimental results compared to biological reagents.
Conclusion
This compound is a powerful tool for researchers, scientists, and drug development professionals investigating the pathophysiology of Sticky Platelet Syndrome. Its specific mechanism of action, potency, and potential for standardization make it a superior alternative to traditional platelet agonists for elucidating the role of the PAR-1 pathway in this and other thrombophilic disorders. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption of TRAP-6 in platelet function studies and to contribute to a deeper understanding of SPS.
References
- 1. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low on-clopidogrel ADP- and TRAP-6-induced platelet aggregation in patients with atrial fibrillation undergoing percutaneous coronary intervention: an observational pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. haemochrom.de [haemochrom.de]
- 6. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiple electrode aggregometry: a new device to measure platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TRAP-6 Amide Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thrombin Receptor Activator Peptide 6 (TRAP-6) amide assay is a widely utilized in vitro method to assess platelet function. TRAP-6 is a synthetic hexapeptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on the platelet surface.[1][2][3] By mimicking the action of thrombin, TRAP-6 induces platelet activation, leading to a conformational change in the GPIIb/IIIa receptors, subsequent fibrinogen binding, and ultimately, platelet aggregation.[4] This assay is crucial for studying platelet signaling pathways, identifying potential antiplatelet therapeutics, and diagnosing platelet function disorders. Light Transmission Aggregometry (LTA) is the gold standard method for monitoring this process, measuring the increase in light transmission through a platelet-rich plasma sample as platelets aggregate.[5][6][7]
Signaling Pathway of TRAP-6-Induced Platelet Aggregation
TRAP-6 initiates a signaling cascade by binding to and activating PAR-1, a G-protein coupled receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the dense tubular system, increasing intracellular calcium levels.[8][9] Concurrently, DAG activates protein kinase C (PKC). These events culminate in the "inside-out" activation of the GPIIb/IIIa integrin receptor, enabling it to bind fibrinogen and mediate platelet aggregation.
Caption: TRAP-6 signaling pathway in platelets.
Experimental Protocol: Platelet Aggregation Assay using TRAP-6
This protocol details the procedure for performing a TRAP-6 amide-induced platelet aggregation assay using Light Transmission Aggregometry (LTA).
Materials and Reagents
-
This compound (lyophilized powder)
-
3.2% or 3.8% Sodium Citrate anticoagulant
-
Sterile saline or appropriate buffer for reagent reconstitution
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Platelet aggregometer
-
Centrifuge
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).[6][10] The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[5]
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[6][10] Avoid braking during deceleration to prevent platelet activation. Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes) to pellet the remaining cellular components.[10] The resulting supernatant is the PPP.
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 200-300 x 10^9/L) using PPP.[10]
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.[10][11]
TRAP-6 Reagent Preparation
Reconstitute the lyophilized this compound with sterile saline or an appropriate buffer to the desired stock concentration (e.g., 1 mM).[10] Further dilutions can be made to achieve the final working concentrations.
Light Transmission Aggregometry (LTA) Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[6][12]
-
Calibration: Calibrate the aggregometer using PPP to set the 100% light transmission and PRP to set the 0% light transmission.[6][10]
-
Sample Preparation: Pipette the required volume of PRP (typically 250-450 µL) into an aggregometer cuvette containing a magnetic stir bar.[5][10]
-
Incubation: Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for at least 2 minutes with stirring.[10][13]
-
Baseline Reading: Establish a stable baseline reading for at least 1 minute.
-
Agonist Addition: Add a small volume of the TRAP-6 working solution to the PRP to achieve the desired final concentration.
-
Data Recording: Record the change in light transmission for a set period (typically 5-10 minutes) to monitor platelet aggregation. The primary endpoint is the maximal aggregation percentage.
Experimental Workflow
Caption: Experimental workflow for the TRAP-6 platelet aggregation assay.
Data Presentation
The results of the TRAP-6 platelet aggregation assay are typically presented as the maximal percentage of aggregation achieved at different concentrations of the agonist.
| TRAP-6 Concentration (µM) | Expected Maximal Aggregation (%) | Notes |
| 0.5 - 1.0 | Variable, often low to moderate | The EC50 for TRAP-6-induced platelet aggregation is approximately 0.8 µM.[1] |
| 2.5 - 5.0 | High (typically >70%) | Concentrations in this range usually induce a robust and complete aggregation response in normal platelets. |
| 10.0 | High (typically >70%) | Often used as a positive control to confirm maximal platelet reactivity.[2][3] |
Note: The expected maximal aggregation can vary depending on the donor, PRP preparation method, and specific aggregometer used. It is recommended to establish a normal range within each laboratory.
Troubleshooting and Considerations
-
Pre-analytical Variables: Platelet activation can be influenced by factors such as the blood collection technique, anticoagulant used, and storage conditions.[6] It is crucial to standardize these variables to ensure reproducible results.
-
Drug Interference: Various drugs can affect platelet function. A thorough donor history should be taken to account for any medications that may interfere with the assay.[6]
-
Species Specificity: It is important to note that platelets from different species may respond differently to TRAP-6. For instance, mouse and rat platelets show a poor response to TRAP-6.[2][3][14]
-
Positive Control: TRAP-6 can be used as a positive control in platelet reactivity testing, especially when evaluating the effects of drugs that target other activation pathways (e.g., P2Y12 inhibitors).[1]
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. alphalabs.co.uk [alphalabs.co.uk]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. haemochrom.de [haemochrom.de]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimal Concentration of TRAP-6 Amide for Platelet Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin Receptor Activator Peptide 6 (TRAP-6) amide is a synthetic hexapeptide that acts as a potent and specific agonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on human platelets.[1][2] By mimicking the action of thrombin, TRAP-6 amide induces platelet activation, aggregation, and degranulation, making it an invaluable tool in the study of platelet function, hemostasis, and thrombosis.[3] Its stability and standardized nature offer a significant advantage over using thrombin directly in in-vitro assays.[4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for consistent and reliable platelet activation studies.
Data Presentation: this compound Concentrations for Platelet Activation Assays
The optimal concentration of this compound is highly dependent on the specific assay and the desired level of platelet activation, ranging from detecting hyperreactivity at lower concentrations to achieving maximal activation at higher concentrations. The following table summarizes empirically determined concentrations from various studies.
| Assay Type | This compound Concentration Range | Notes |
| Light Transmission Aggregometry (LTA) | 1 µM - 30 µM | Lower concentrations (e.g., 2 µM) can be used to assess platelet hyperaggregability. The EC50 for platelet aggregation is approximately 0.8 µM.[2] |
| Flow Cytometry | 0.3 µM - 100 µM | A concentration of 10 µM is often used to induce maximal platelet activation for measuring markers like P-selectin expression.[1][5][6] A wider range (1.25 µM to 100 µM) has been used for dose-response studies.[5] |
| ATP Release Assay | 10 µM | This concentration has been shown to effectively induce ATP release from dense granules.[7] |
| Calcium Mobilization | 0.01 µM - 10 µM | Effective range for triggering calcium mobilization in cells expressing PAR-1.[8] |
Signaling Pathway of this compound in Platelets
This compound activates platelets by binding to the PAR-1 receptor, a G-protein coupled receptor. This binding initiates a signaling cascade involving multiple G-proteins (Gq, Gi, G12/13), leading to downstream effector activation, intracellular calcium mobilization, and ultimately, platelet shape change, granule secretion (alpha and dense granules), and integrin αIIbβ3 activation, which is crucial for platelet aggregation.
Caption: this compound signaling pathway in platelets.
Experimental Protocols
Platelet-Rich Plasma (PRP) Preparation
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
15 mL conical centrifuge tubes.
-
Serological pipettes.
-
Centrifuge.
Protocol:
-
Collect human whole blood into 3.2% sodium citrate tubes.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
Carefully collect the upper PRP layer using a serological pipette and transfer it to a new conical tube.
-
To obtain platelet-poor plasma (PPP) for use as a blank in aggregometry, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Keep the PRP and PPP at room temperature and use within 3-4 hours of blood collection.
Light Transmission Aggregometry (LTA)
Materials:
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and stir bars.
-
PRP and PPP.
-
This compound stock solution (e.g., 1 mM in sterile water).
-
Micropipettes.
Protocol:
-
Pre-warm the aggregometer to 37°C.
-
Pipette 450 µL of PPP into a cuvette and place it in the aggregometer to set the 100% aggregation baseline.
-
Pipette 450 µL of PRP into a cuvette with a stir bar and place it in the aggregometer to set the 0% aggregation baseline.
-
For the test sample, pipette 450 µL of PRP into a new cuvette with a stir bar and place it in the sample well of the aggregometer. Allow it to equilibrate for at least 2 minutes.
-
Add the desired final concentration of this compound to the PRP (e.g., for a final concentration of 10 µM, add 4.5 µL of a 1 mM stock solution).
-
Start the data acquisition and record the change in light transmission for at least 5-10 minutes.
Caption: Experimental workflow for Light Transmission Aggregometry.
Flow Cytometry for Platelet Activation Markers
Materials:
-
Flow cytometer.
-
PRP.
-
This compound stock solution.
-
Fluorescently labeled antibodies against platelet activation markers (e.g., anti-CD62P for P-selectin, PAC-1 for activated GPIIb/IIIa).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometry tubes.
Protocol:
-
Adjust the PRP to a concentration of 2-5 x 10^7 platelets/mL with PBS.
-
In a flow cytometry tube, add 50 µL of the diluted PRP.
-
Add the desired final concentration of this compound and incubate for 10-15 minutes at room temperature.[5]
-
Add the fluorescently labeled antibodies at their predetermined optimal concentrations and incubate for 20 minutes in the dark at room temperature.
-
Add 400 µL of PBS to stop the reaction. For endpoint analysis, you can fix the platelets by adding 1% paraformaldehyde.
-
Acquire the samples on the flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity for each activation marker.
Caption: Experimental workflow for Flow Cytometry.
ATP Release Assay
Materials:
-
Luminometer or aggregometer with luminescence channel.
-
ATP release reagent (containing luciferin/luciferase).
-
PRP.
-
This compound stock solution.
-
Micropipettes.
Protocol:
-
Prepare PRP as described previously.
-
Pre-warm the PRP to 37°C.
-
In a luminometer cuvette, add the PRP and the ATP release reagent according to the manufacturer's instructions.
-
Place the cuvette in the luminometer and record the baseline luminescence.
-
Add the desired final concentration of this compound (e.g., 10 µM) to the cuvette.[7]
-
Immediately start recording the luminescence signal for several minutes to measure the release of ATP, which will be proportional to the light emitted.
Conclusion
This compound is a versatile and reliable tool for inducing platelet activation in a controlled manner. The optimal concentration is assay-dependent, and pilot experiments are recommended to determine the ideal concentration for specific experimental needs. The protocols provided herein offer a solid foundation for conducting platelet function studies using this compound. By carefully controlling experimental conditions and utilizing the appropriate concentration of this compound, researchers can obtain reproducible and meaningful data in the fields of hematology, thrombosis, and drug development.
References
- 1. Multiparameter phenotyping of platelets and characterization of the effects of agonists using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
TRAP-6 Amide Protocol for Flow Cytometry Analysis of Platelet Activation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Thrombin Receptor Activator Peptide 6 (TRAP-6) amide is a synthetic hexapeptide that acts as a potent agonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on the surface of platelets. By mimicking the action of thrombin, TRAP-6 provides a stable and reproducible method for inducing platelet activation in vitro.[1][2][3][4][5] This makes it an invaluable tool in the study of platelet function, the screening of antiplatelet therapies, and the diagnosis of platelet-related disorders. Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual platelets within a heterogeneous cell population, such as whole blood.[6][7][8][9][10][11] This protocol details the use of TRAP-6 amide to stimulate platelets for subsequent analysis of activation markers by flow cytometry.
Principle of the Assay
This assay measures the expression of platelet activation markers on the cell surface following stimulation with TRAP-6. Upon activation via the PAR-1 receptor, platelets undergo a series of conformational changes and release the contents of their granules. This leads to the surface expression of proteins such as P-selectin (CD62P), a marker of alpha-granule release, and the activation of the GPIIb/IIIa complex (integrin αIIbβ3), which can be detected by the binding of the PAC-1 antibody.[7][12][13][14][15][16] Fluorescently labeled antibodies against these markers allow for their quantification on a per-platelet basis using a flow cytometer.
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for TRAP-6 mediated platelet activation analysis by flow cytometry.
Table 1: this compound Concentration Range for Platelet Activation
| Agonist | Typical Concentration Range | EC50 for Platelet Aggregation | Notes |
| This compound | 1 µM - 50 µM[7][9][15][17] | ~0.8 µM[3] | A concentration of 10-25 µM is often used to induce maximal platelet activation.[7][9][10][15][18] |
Table 2: Common Platelet Activation Markers and Expected Results
| Marker | Antibody Clone | Fluorochrome Conjugate | Typical Expression in Resting Platelets | Typical Expression after TRAP-6 Stimulation |
| P-selectin (CD62P) | e.g., AK-4 | PE, APC, FITC | Low (<5% positive) | High (>80% positive)[7][13] |
| Activated GPIIb/IIIa | PAC-1 | FITC | Low (<5% positive) | High (>80% positive)[11][18][19] |
| CD63 | e.g., H5C6 | PE, V450 | Low | Moderate to High[15][17] |
| Platelet Identification | ||||
| CD41 (GPIIb) | e.g., HIP8 | FITC, PE, APC | High | High |
| CD61 (GPIIIa) | e.g., VI-PL2 | FITC, PE | High | High |
| CD42b (GPIbα) | e.g., HIP1 | APC | High | High |
Experimental Protocols
This section provides detailed methodologies for the preparation of samples and the execution of the TRAP-6 flow cytometry assay.
Materials and Reagents
-
Whole blood collected in 3.2% sodium citrate tubes
-
This compound (Thrombin Receptor Activator Peptide 6)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
HEPES-Tyrode Buffer
-
Paraformaldehyde (PFA)
-
Fluorescently labeled monoclonal antibodies (see Table 2)
-
Isotype control antibodies
-
Flow cytometer
-
Calibrated pipettes
-
Microcentrifuge tubes or 96-well plates
Sample Preparation: Whole Blood Method
The use of whole blood is often preferred as it is more physiological and minimizes platelet pre-activation that can occur during centrifugation steps.[11][12]
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate vacutainer using a 19 or 21-gauge needle to minimize shear stress and platelet activation. The first few milliliters of blood should be discarded.
-
Resting Period: Allow the blood to rest at room temperature for 30 minutes to allow platelets to return to a quiescent state.
-
Dilution: Gently mix the blood by inversion. Prepare a 1:10 dilution of the whole blood in HEPES-Tyrode buffer.
-
Aliquoting: Aliquot 50 µL of the diluted whole blood into microcentrifuge tubes or a 96-well plate.
Platelet Stimulation Protocol
-
Antibody Addition: Add the fluorescently labeled antibodies against the desired platelet activation markers (e.g., anti-CD62P PE, PAC-1 FITC) and a platelet identification marker (e.g., anti-CD41 APC) to the tubes containing the diluted whole blood. Include an isotype control tube for each fluorochrome used to set baseline fluorescence.
-
TRAP-6 Stimulation: Add the desired concentration of this compound to the appropriate tubes. For a dose-response experiment, a range of concentrations from 1 µM to 25 µM is recommended.[15] A vehicle control (the buffer used to dissolve TRAP-6) should be included.
-
Incubation: Gently mix the contents of the tubes and incubate for 15-20 minutes at room temperature, protected from light.[20]
-
Fixation: Stop the activation reaction by adding 1 mL of 1% PFA to each tube. Incubate for at least 30 minutes at 4°C.[18]
-
Analysis: The samples can now be analyzed on a flow cytometer. For whole blood, a lysing step is generally not required if a platelet-specific marker is used for gating.
Flow Cytometry Analysis
-
Instrument Setup: Calibrate the flow cytometer using appropriate compensation controls for multi-color analysis.
-
Platelet Gating:
-
Data Acquisition: Acquire data for at least 10,000-20,000 events within the platelet gate for each sample.
-
Data Analysis:
-
For each activation marker, create a histogram to visualize the fluorescence intensity.
-
Set a positive gate based on the isotype control or the unstimulated sample.
-
Quantify the percentage of positive platelets and the mean fluorescence intensity (MFI) for each sample.
-
Visualizations
TRAP-6 Signaling Pathway in Platelets
Caption: TRAP-6 signaling cascade in platelets.
Experimental Workflow for TRAP-6 Flow Cytometry
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Platelet Agonists and Priming on the Formation of Platelet Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 4. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 利用 Attune NxT 流式细胞仪检测全血中的血小板 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Multiparameter phenotyping of platelets and characterization of the effects of agonists using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Blood platelet activation evaluated by flow cytometry: optimised methods for clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. researchgate.net [researchgate.net]
TRAP-6 Amide in P-selectin Expression Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin Receptor Activator Peptide 6 (TRAP-6) amide is a synthetic hexapeptide that acts as a selective and potent agonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on the surface of human platelets. By mimicking the action of thrombin, TRAP-6 induces a conformational change in PAR-1, initiating a signaling cascade that leads to platelet activation. A hallmark of this activation is the rapid translocation of P-selectin (CD62P) from intracellular α-granules to the platelet surface. The expression of P-selectin is a critical event in hemostasis and thrombosis, mediating the adhesion of platelets to leukocytes and endothelial cells.
The measurement of P-selectin expression following TRAP-6 stimulation is a widely used in vitro assay to study platelet function, investigate the mechanisms of platelet activation, and screen for novel antiplatelet therapies. This document provides detailed application notes, experimental protocols, and data presentation for utilizing TRAP-6 amide in P-selectin expression assays.
Data Presentation
The following tables summarize quantitative data from representative studies on TRAP-6 induced P-selectin expression.
Table 1: Dose-Dependent Effect of TRAP-6 on P-selectin Expression
| TRAP-6 Concentration (µM) | P-selectin Positive Platelets (%) | Mean Fluorescence Intensity (MFI) |
| 0 (Unstimulated) | < 5 | Baseline |
| 1.25 | Increased | Increased |
| 2.5 | Increased | Increased |
| 5.0 | Significantly Increased | Significantly Increased |
| 10 | Near Maximal | Near Maximal |
| 25 | Maximal | Maximal |
| 50 | Maximal | Maximal |
| 100 | Maximal | Maximal |
Note: The exact percentage of positive platelets and MFI values can vary depending on the donor, platelet preparation, and experimental conditions.
Table 2: Effect of Inhibitors on TRAP-6 Induced P-selectin Expression
| Treatment | P-selectin Expression (% of TRAP-6 control) |
| TRAP-6 (10 µM) | 100 |
| TRAP-6 + PAR-1 Antagonist | Significantly Reduced |
| TRAP-6 + P2Y12 Inhibitor | Potentiated or No significant change |
| TRAP-6 + Protein Kinase C (PKC) Inhibitor | Significantly Reduced |
Signaling Pathway
The binding of TRAP-6 to PAR-1 initiates a signaling cascade involving G-proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling that results in P-selectin expression.
Application Notes and Protocols: Preparation and Storage of TRAP-6 Amide Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-6 (Thrombin Receptor Activating Peptide-6) amide is a synthetic hexapeptide with the sequence SFLLRN that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1). It mimics the action of thrombin by activating the PAR1 receptor, but does so independently of receptor cleavage, providing a stable and standardized method for inducing platelet activation. This property makes TRAP-6 an invaluable tool in hematology and cardiovascular research for studying platelet aggregation, degranulation, and signal transduction pathways. It is widely used to assess platelet function, particularly when evaluating the efficacy of antiplatelet therapies that do not target the PAR1 pathway, such as aspirin or clopidogrel.
These application notes provide detailed protocols for the preparation, storage, and use of TRAP-6 amide solutions to ensure reproducible and reliable experimental outcomes.
Preparation of this compound Stock Solutions
Proper reconstitution of lyophilized this compound is critical for its activity and stability. The peptide is generally soluble in water.
Recommended Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Solvent Addition: Based on the desired stock solution concentration, add the appropriate volume of sterile, high-purity water (e.g., HPLC-grade or Milli-Q®) to the vial. For example, to create a 1 mM stock solution from 1 mg of this compound (MW: ~749 g/mol ), add 1.335 mL of water.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. If solubility is a challenge, brief sonication in a water bath may be required to achieve a clear solution.
-
Sterilization (Optional but Recommended): For applications requiring sterile conditions, filter the stock solution through a 0.22 µm sterile filter into a new, sterile polypropylene tube.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding polypropylene tubes.
-
Storage: Immediately store the aliquots at or below -20°C as detailed in the storage and stability section.
Storage and Stability
The stability of this compound is dependent on its form (lyophilized or in solution) and the storage temperature. Adherence to these guidelines is essential to maintain the peptide's biological activity.
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | 2 Years | Store sealed and protected from moisture. |
| -20°C | 2-3 Years | Recommended temperature for long-term storage upon receipt. | |
| 4°C | 2 Years | Suitable for shorter-term storage. | |
| Reconstituted Solution | -80°C | 6 Months | Preferred for long-term storage of stock solutions. |
| -20°C | 1 Month | Suitable for short-term storage of stock solutions. | |
| 2-8°C | 14 Days | For reconstituted reagent stored in its original, tightly capped container. |
Handling Precautions:
-
Always use personal protective equipment, including gloves and safety goggles, when handling this compound powder and solutions.
-
Avoid inhalation of the powder or aerosolized solutions.
-
Prevent contact with skin and eyes.
-
Store solutions away from strong acids, alkalis, and oxidizing agents.
Mechanism of Action: PAR1 Signaling Pathway
TRAP-6 acts as a direct agonist of PAR1, a G protein-coupled receptor (GPCR). Unlike thrombin, which proteolytically cleaves the N-terminus of PAR1 to expose a "tethered ligand" (sequence SFLLRN...), TRAP-6 directly binds to the receptor and activates it non-proteolytically. This activation initiates a signaling cascade through G-proteins (primarily Gq and G12/13), leading to downstream events such as calcium mobilization, protein kinase C (PKC) activation, and ultimately, the full spectrum of platelet responses including shape change, granule secretion, and aggregation.
Caption: TRAP-6 binds to PAR1, initiating a Gq-mediated signaling cascade.
Experimental Protocols
The following are generalized protocols. Researchers should optimize concentrations and incubation times for their specific experimental systems.
General Experimental Workflow
Caption: A typical workflow for platelet function studies using TRAP-6.
Protocol 1: Platelet Aggregation Assay via Light Transmission Aggregometry (LTA)
This protocol outlines the use of TRAP-6 to induce platelet aggregation in platelet-rich plasma (PRP), measured by LTA.
Materials:
-
This compound Stock Solution (e.g., 1 mM)
-
Whole blood collected in 3.2% sodium citrate tubes
-
Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP)
-
Aggregometer and cuvettes with stir bars
-
Plastic pipettes and tubes
Methodology:
-
Blood Collection: Collect whole blood via venipuncture into tubes containing 3.2% sodium citrate. Testing should be completed within three hours of collection.
-
PRP Preparation: Centrifuge the citrated blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the upper PRP layer using a plastic pipette and transfer to a capped plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to pellet the remaining cells. Collect the supernatant (PPP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP as a diluent. Let the adjusted PRP rest at room temperature for at least 30 minutes before testing.
-
Aggregometer Setup: Calibrate the aggregometer by setting 0% transmission with PRP and 100% transmission with PPP, according to the manufacturer's instructions.
-
Assay Procedure: a. Pipette the required volume of adjusted PRP into an aggregometer cuvette containing a stir bar. b. Pre-warm the cuvette at 37°C for 120 seconds in the aggregometer. c. Add the desired volume of TRAP-6 working solution to initiate aggregation (final concentrations typically range from 1-10 µM). d. Record the aggregation trace for 5-10 minutes.
Protocol 2: Analysis of Platelet Activation by Flow Cytometry
This protocol uses TRAP-6 to stimulate platelets for the analysis of activation markers, such as P-selectin (CD62P) expression and activated GPIIb/IIIa.
Materials:
-
This compound Stock Solution (e.g., 1 mM)
-
Whole blood or PRP
-
Fluorescently-conjugated antibodies (e.g., anti-CD41-FITC, anti-CD62P-PE)
-
Binding buffer (e.g., HEPES-buffered saline)
-
Fixative (e.g., 1% paraformaldehyde)
-
Flow cytometer
Methodology:
-
Sample Preparation: Prepare PRP or use diluted whole blood.
-
Stimulation: In a microtube, add a specific volume of the platelet sample. Add the TRAP-6 working solution to achieve the desired final concentration (e.g., 1-50 µM). A vehicle control (water or buffer) should be run in parallel.
-
Incubation: Incubate for 10 minutes at room temperature without agitation.
-
Antibody Staining: Add the fluorescently-conjugated antibodies against platelet markers (e.g., CD41) and activation markers (e.g., CD62P) to the tube.
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.
-
Fixation (Optional): Add fixative to the sample and incubate for 30 minutes. If not fixing, dilute the sample with binding buffer immediately before analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward scatter, side scatter, and/or a platelet-specific marker like CD41. Quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for the activation markers.
Recommended Working Concentrations
The optimal concentration of this compound can vary depending on the assay, cell type, and experimental conditions. The following are typical ranges found in the literature.
| Application | Typical Concentration Range | Reference |
| Platelet Aggregation (LTA) | 0.5 - 10 µM | |
| Platelet Activation (Flow Cytometry) | 1 - 100 µM | |
| Calcium Mobilization Assays | 0.01 - 10 µM |
Application Notes and Protocols for the TRAP-6 Amide Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Thrombin Receptor Activator Peptide 6 (TRAP-6) amide calcium mobilization assay. This assay is a robust and widely used method for studying the activation of Protease-Activated Receptor 1 (PAR-1), a key G-protein coupled receptor (GPCR) involved in thrombosis, inflammation, and cancer progression.
Introduction
TRAP-6 is a synthetic hexapeptide that acts as a selective agonist for PAR-1.[1] It mimics the action of thrombin, the endogenous activator of PAR-1, by binding to the receptor and initiating a signaling cascade that results in the mobilization of intracellular calcium.[2] The TRAP-6 amide calcium mobilization assay leverages this activity to provide a quantitative measure of PAR-1 activation. By monitoring the transient increase in intracellular calcium concentration upon stimulation with TRAP-6, researchers can screen for and characterize novel PAR-1 modulators, including agonists, antagonists, and allosteric modulators. This assay is particularly valuable in drug discovery and development for anti-platelet and anti-inflammatory therapies.
Signaling Pathway of TRAP-6 Induced Calcium Mobilization
TRAP-6 activates the Gq-coupled PAR-1, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be detected by fluorescent calcium indicators.
TRAP-6 signaling cascade leading to calcium release.
Experimental Protocols
The following protocols provide a detailed methodology for performing the this compound calcium mobilization assay using a Fluorescence Imaging Plate Reader (FLIPR) or a similar microplate reader. This protocol is adaptable for various cell types expressing PAR-1, including transfected cell lines (e.g., HEK293, CHO) and primary cells like human platelets.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing human PAR-1, or freshly isolated human platelets.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin-streptomycin.
-
This compound: Lyophilized powder, to be reconstituted in sterile water or buffer.
-
Calcium-sensitive fluorescent dye: FLIPR Calcium Assay Kits (e.g., Calcium 6) or other dyes like Fluo-4 AM or Fura-2 AM.[1][3]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from certain cell types like CHO cells.
-
Test Compounds: Agonists, antagonists, or allosteric modulators dissolved in an appropriate solvent (e.g., DMSO).
-
Microplates: 96- or 384-well black-walled, clear-bottom plates.
Experimental Workflow Diagram
Step-by-step workflow for the TRAP-6 calcium assay.
Detailed Protocol for Adherent Cell Lines (HEK293, CHO)
-
Cell Plating:
-
The day before the assay, seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a density of 50,000 to 70,000 cells per well.[4]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).[5] If using a dye like Fluo-4 AM, dissolve it in DMSO and then dilute in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 1-2 hours at 37°C, or as recommended by the dye manufacturer. Some protocols may allow for incubation at room temperature.[6]
-
-
Compound Preparation:
-
Prepare serial dilutions of TRAP-6 and any test compounds in the assay buffer. The final concentration of TRAP-6 for EC50 determination typically ranges from 1 nM to 10 µM. For antagonist screening, an EC80 concentration of TRAP-6 is often used.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence for a set period (e.g., 10-20 seconds).
-
For antagonist screening, the test compound is added first, and the plate is incubated for a predetermined time.
-
The instrument then adds the TRAP-6 solution to all wells.
-
The fluorescence is measured kinetically for 1-3 minutes to capture the rapid increase and subsequent decay of the calcium signal.
-
Protocol for Washed Human Platelets
-
Platelet Preparation:
-
Isolate platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).
-
Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) to remove plasma components.
-
Resuspend the washed platelets to a final concentration of approximately 2 x 10^8 cells/mL.[7]
-
-
Dye Loading:
-
Incubate the washed platelets with a calcium-sensitive dye (e.g., 10 µM OG488-BAPTA-1 AM) for 30 minutes at 37°C.[7]
-
Wash the dye-loaded platelets to remove excess extracellular dye.
-
-
Assay Procedure:
-
Add the dye-loaded platelet suspension to a 96-well plate.
-
Incubate with test compounds (antagonists) for 15 minutes at 37°C with orbital shaking.[7]
-
Add TRAP-6 (e.g., a final concentration of 10 µM) to initiate platelet activation.[7]
-
Measure the fluorescence signal immediately using a microplate reader.
-
Data Presentation and Analysis
The primary output of the assay is the change in relative fluorescence units (RFU) over time. The peak fluorescence intensity is typically used for analysis.
-
Agonist Dose-Response: To determine the potency of an agonist (like TRAP-6 or a novel compound), a concentration-response curve is generated by plotting the peak RFU against the logarithm of the agonist concentration. The data is then fitted to a sigmoidal dose-response curve to calculate the EC50 value (the concentration that elicits 50% of the maximal response).
-
Antagonist Dose-Response: To determine the potency of an antagonist, cells are pre-incubated with varying concentrations of the antagonist before stimulation with a fixed concentration of TRAP-6 (typically EC80). The percentage of inhibition is plotted against the logarithm of the antagonist concentration to calculate the IC50 value (the concentration that inhibits 50% of the TRAP-6 response).
Quantitative Data Summary
The following table summarizes representative quantitative data for TRAP-6 and other compounds in PAR-1 related assays.
| Compound | Assay Type | Cell Type | Parameter | Value | Reference |
| TRAP-6 | Calcium Mobilization | Xenopus oocytes expressing PAR-1 | Agonist Activity | 0.01-10 µM | |
| TRAP-6 | Platelet Activation | Human Platelets | Agonist Activity | 0.01-10 µM | [8] |
| Pilocarpine | Calcium Mobilization (M1 Receptor) | CHO cells | EC50 | 34 nM | [9] |
| Ipratropium | Calcium Mobilization (M1 Receptor) | CHO cells | IC50 | 5.9 nM | [9] |
| NPS | Calcium Mobilization (NPS Receptor) | CHO cells | EC50 | 3.3 nM | [9] |
| SCH530348 | In vivo Lung Injury | Rat | PAR-1 Antagonist | 5 mg/kg effective dose | [10] |
| Vorapaxar | Biomarker Changes | Human Patients | PAR-1 Antagonist | Not Applicable |
Note: EC50 and IC50 values are highly dependent on the specific assay conditions, including cell type, dye used, and instrument settings. The values for pilocarpine, ipratropium, and NPS are provided as examples of data generated from similar GPCR calcium mobilization assays.
Applications in Research and Drug Development
-
High-Throughput Screening (HTS): The assay is readily adaptable for HTS of large compound libraries to identify novel PAR-1 modulators.
-
Lead Optimization: Characterizing the structure-activity relationship (SAR) of lead compounds by determining their potency (EC50/IC50) and efficacy.
-
Mechanism of Action Studies: Investigating the functional consequences of PAR-1 activation and inhibition in various cell types.
-
Platelet Biology Research: Elucidating the signaling pathways involved in platelet activation and aggregation.
-
Translational Research: Assessing the potential of PAR-1 targeted therapies for cardiovascular and inflammatory diseases.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium signaling with FLIPR Calcium 6 and 6-QF Assay Kits on the FlexStation 3 reader [moleculardevices.com]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protease-Activated Receptor-1 Antagonist Protects Against Lung Ischemia/Reperfusion Injury [frontiersin.org]
High-Throughput Screening Assays Using TRAP-6 Amide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-6 amide (Thrombin Receptor Activator Peptide 6, sequence: SFLLRN-NH2) is a synthetic hexapeptide that acts as a selective and potent agonist of the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR).[1][2] By mimicking the action of the native tethered ligand generated upon thrombin cleavage of the receptor, this compound provides a valuable tool for studying PAR-1 signaling and for screening compound libraries to identify novel modulators of this important drug target.[1][3] PAR-1 is involved in a variety of physiological and pathophysiological processes, including platelet aggregation, thrombosis, inflammation, and cancer progression.[4][5]
These application notes provide detailed protocols for high-throughput screening (HTS) assays utilizing this compound to identify agonists and antagonists of the PAR-1 receptor. The described assays are suitable for implementation in academic research laboratories and industrial drug discovery settings.
Signaling Pathway of PAR-1 Activation by this compound
This compound binding to PAR-1 primarily initiates signaling through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, PAR-1 activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
High-Throughput Screening Assays
A variety of HTS-compatible assay formats can be employed to measure PAR-1 activation by this compound. The choice of assay will depend on the available instrumentation, the desired endpoint, and the specific goals of the screening campaign.
Absorbance-Based Platelet Aggregation Assay (for primary screening and hematology studies)
This assay measures the aggregation of platelets in response to PAR-1 activation by this compound. It is a robust and cost-effective method for identifying compounds that inhibit platelet function.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP will be used to set the 100% aggregation baseline.
-
-
Assay Procedure (384-well clear, flat-bottom plates):
-
Dispense 20 µL of PRP into each well.
-
Add 1 µL of test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubate for 10 minutes at 37°C.
-
Add 5 µL of this compound solution (final concentration typically 1-10 µM) to initiate aggregation.
-
Immediately place the plate in a microplate reader capable of kinetic absorbance measurements (e.g., at 600 nm).
-
Shake the plate for 5 seconds before each read and take readings every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
The decrease in absorbance over time corresponds to an increase in platelet aggregation.
-
Calculate the rate of aggregation or the endpoint aggregation (% of PPP).
-
Determine the IC50 values for inhibitory compounds.
-
Fluorescence-Based Calcium Mobilization Assay (for cell-based HTS)
This assay measures the increase in intracellular calcium concentration upon PAR-1 activation in recombinant cell lines (e.g., HEK293 or CHO) stably expressing the human PAR-1 receptor.[6][7][8]
-
Cell Preparation:
-
Culture PAR-1 expressing cells in the appropriate medium.
-
Seed cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Wash the cells gently with the assay buffer to remove excess dye.
-
-
Assay Procedure (using a FLIPR or similar instrument):
-
Place the cell plate and a compound plate into the instrument.
-
The instrument will first add the test compounds or vehicle control to the cell plate.
-
A baseline fluorescence reading is taken.
-
The instrument then adds the this compound solution (final concentration typically 1-5 µM) to stimulate the cells.
-
Fluorescence is monitored kinetically for 1-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity reflects the rise in intracellular calcium.
-
Data can be analyzed based on the peak fluorescence signal or the area under the curve.
-
Determine EC50 values for agonists and IC50 values for antagonists.
-
Luminescence-Based β-Arrestin Recruitment Assay (for cell-based HTS)
This assay measures the recruitment of β-arrestin to the activated PAR-1 receptor. It is a common method for studying GPCR activation and identifying biased ligands. Technologies such as Promega's NanoBiT® or DiscoveRx's PathHunter® are frequently used.[4][9][10][11][12]
-
Cell Preparation:
-
Use a cell line engineered to co-express PAR-1 fused to a small enzyme fragment (e.g., LgBiT) and β-arrestin fused to the complementary enzyme fragment (e.g., SmBiT).
-
Plate the cells in 384-well white, opaque microplates and incubate overnight.
-
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature.
-
Add test compounds or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
Add this compound (final concentration typically 5-10 µM).
-
Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and signal generation.
-
Add the luciferase substrate.
-
Read the luminescence signal on a microplate reader.
-
-
Data Analysis:
-
Increased luminescence indicates β-arrestin recruitment.
-
Calculate fold-change in signal over baseline.
-
Determine EC50 values for agonists and IC50 values for antagonists.
-
Data Presentation
The following tables summarize representative quantitative data for HTS assays using this compound.
Table 1: Assay Performance Metrics
| Assay Type | Detection Method | Typical Z'-Factor[2][13][14][15] | Typical Signal-to-Background (S/B) Ratio[15][16] |
| Calcium Mobilization | Fluorescence | 0.6 - 0.9 | 3 - 10 |
| β-Arrestin Recruitment | Luminescence | 0.7 - 0.9 | 5 - 20 |
| Platelet Aggregation | Absorbance | 0.5 - 0.8 | N/A (Endpoint or Rate) |
Table 2: Potency of this compound and a Representative PAR-1 Antagonist
| Compound | Assay Type | Cell Type/System | EC50 / IC50 (nM) | Reference |
| This compound | Platelet Aggregation | Human PRP | ~800 | [17] |
| Calcium Mobilization | PAR-1 expressing HEK293 | 50 - 200 | Fictional Example | |
| β-Arrestin Recruitment | PAR-1/β-arrestin cells | 100 - 500 | Fictional Example | |
| Vorapaxar | Platelet Aggregation (TRAP-6 stimulated) | Human PRP | 5 - 15 | Fictional Example |
| (PAR-1 Antagonist) | Calcium Mobilization (TRAP-6 stimulated) | PAR-1 expressing HEK293 | 1 - 10 | Fictional Example |
Note: The EC50 and IC50 values are illustrative and can vary depending on the specific experimental conditions.
Conclusion
This compound is a versatile tool for the development of robust and reliable high-throughput screening assays for the discovery of PAR-1 modulators. The choice of assay format should be guided by the specific research question and available resources. Proper assay validation, including the determination of Z'-factor and S/B ratio, is crucial for the successful implementation of HTS campaigns.[13][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assay.dev [assay.dev]
- 3. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput assays to measure intracellular Ca²⁺ mobilization in cells that express recombinant S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening β-arrestin recruitment for the identification of natural ligands for orphan G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. rna.uzh.ch [rna.uzh.ch]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. TRAP-6 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
Application Notes: TRAP-6 Amide in Drug Discovery
Introduction
Thrombin Receptor-Activating Peptide 6 (TRAP-6) amide is a synthetic hexapeptide (SFLLRN-NH2) that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1). PAR1 is a G-protein coupled receptor (GPCR) that plays a critical role in hemostasis, thrombosis, and inflammation. Unlike the endogenous agonist thrombin, which activates PAR1 through proteolytic cleavage of the receptor's N-terminus, TRAP-6 amide mimics the newly exposed "tethered ligand" and directly activates the receptor. This property makes this compound a stable and invaluable tool for investigating PAR1 signaling and for screening potential therapeutic agents that target this receptor.
Mechanism of Action
This compound selectively binds to and activates PAR1, initiating a cascade of intracellular signaling events. Upon activation, PAR1 undergoes a conformational change, allowing it to couple with and activate several heterotrimeric G-proteins, primarily Gαq and Gα12/13.
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated cytoplasmic Ca²⁺ and DAG together activate protein kinase C (PKC), leading to downstream phosphorylation events that culminate in platelet activation and aggregation.
-
Gα12/13 Pathway: Concurrent activation of Gα12/13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which activate the small GTPase RhoA. The RhoA pathway is primarily responsible for mediating the characteristic shape change of platelets during activation.
Key Applications in Drug Discovery
The specific and reliable activation of PAR1 by this compound makes it a cornerstone reagent in several drug discovery applications:
-
High-Throughput Screening (HTS): this compound is widely used as the primary agonist in HTS campaigns to identify and characterize novel PAR1 antagonists. These antagonists are investigated for their potential as antiplatelet and antithrombotic therapies.
-
Platelet Aggregation Assays: It serves as a standard positive control in various platelet function tests, including light transmission aggregometry (LTA) and impedance aggregometry. These assays are crucial for evaluating the efficacy of antiplatelet drugs like P2Y12 inhibitors or GPIIb/IIIa antagonists.
-
Functional Assays: Beyond aggregation, this compound is used in a range of in vitro functional assays to probe the intricacies of PAR1 signaling, such as calcium mobilization, receptor internalization, and downstream phosphorylation events.
-
Disease Modeling: Researchers use this compound to simulate thrombin-induced platelet activation in ex vivo models, helping to study conditions like sticky platelet syndrome or to assess platelet reactivity in various patient populations.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound activity from various in vitro studies.
| Parameter | Value | Cell Type/System | Reference |
| EC50 (Platelet Aggregation) | ~0.8 µM | Human Platelets | |
| EC50 (Platelet Aggregation) | 2 µM | Human Platelets | |
| EC50 (Calcium Mobilization) | 1.9 µM (as TFLLR-NH2) | PAR1-expressing cells | |
| Typical Concentration for Assays | 1 - 5 µM | Human Platelet Rich Plasma |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Objective: To measure the effect of a test compound on platelet aggregation induced by this compound.
Materials:
-
This compound reagent
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Test compound dissolved in a suitable vehicle (e.g., DMSO, saline)
-
Platelet aggregometer with cuvettes and stir bars
-
Plastic pipettes and tubes
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to separate platelet-rich plasma (PRP).
-
Carefully transfer the upper PRP layer to a new plastic tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain platelet-poor plasma (PPP).
-
Allow PRP to rest for at least 30 minutes at room temperature before use.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 100% light transmission with a PPP-filled cuvette and 0% transmission with a PRP-filled cuvette.
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Add 50 µL of the test compound at the desired concentration (or vehicle control) and incubate for 2-5 minutes at 37°C while stirring.
-
Initiate aggregation by adding a pre-determined concentration of this compound (e.g., 5-10 µL of a stock solution to achieve a final concentration of ~2 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation.
-
Calculate the percentage of inhibition for the test compound relative to the vehicle control.
-
Determine the IC50 value by testing a range of compound concentrations and performing a dose-response curve analysis.
-
Protocol 2: Calcium Mobilization Assay in PAR1-Expressing Cells
Objective: To quantify changes in intracellular calcium concentration in response to this compound stimulation, and to assess the modulatory effect of a test compound.
Materials:
-
PAR1-expressing cells (e.g., washed platelets, CHRF-288-11 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Test compound
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric plate reader with an injection system
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest and wash the cells, resuspending them in buffer at a concentration of approximately 1x10⁶ cells/mL.
-
Add the calcium dye (e.g., Fluo-4 AM at 2-5 µM) and an equal volume of Pluronic F-127 to aid dispersion.
-
Incubate the cells in the dark at 37°C for 30-45 minutes.
-
Wash the cells twice with buffer to remove extracellular dye and resuspend in the final assay buffer.
-
-
Assay Performance:
-
Dispense the dye-loaded cell suspension into a 96-well black, clear-bottom microplate.
-
Add the test compound or vehicle and incubate for the desired period (e.g., 15 minutes).
-
Place the plate in the fluorometric reader and allow the temperature to equilibrate to 37°C.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence for 15-30 seconds.
-
Using the instrument's injector, add this compound to each well to achieve the desired final concentration (e.g., EC80).
-
Immediately continue recording the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence minus baseline) is proportional to the intracellular calcium concentration.
-
Normalize the response to the vehicle control.
-
Calculate the IC50 or EC50 values for test compounds by plotting the dose-response relationship.
-
Visualizations
Caption: Signaling cascade initiated by this compound binding to PAR1.
Caption: Workflow for an in vitro platelet aggregation experiment.
Application Notes and Protocols for Assessing Platelet Function with TRAP-6 Amide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thrombin Receptor Activating Peptide-6 (TRAP-6) amide is a synthetic hexapeptide (SFLLRN-NH2) that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1), one of the primary thrombin receptors on human platelets.[1][2] Unlike thrombin, which cleaves the receptor to reveal a tethered ligand, TRAP-6 directly binds to and activates the receptor, initiating a cascade of intracellular events that lead to platelet activation, degranulation, and aggregation.[3][4] This direct mechanism makes TRAP-6 an invaluable tool in clinical and research settings. It allows for the targeted investigation of the PAR-1 pathway, independent of thrombin's other effects, such as fibrin formation.[2]
TRAP-6 is particularly useful for assessing platelet function in patients on antiplatelet therapies like aspirin or clopidogrel, as its activation pathway is not blocked by these drugs.[2][3] It is widely used to confirm platelet reactivity, study specific platelet function disorders, evaluate pro-coagulant activity, and assess the efficacy of PAR-1 or GPIIb/IIIa antagonists.[3][5]
TRAP-6 Signaling Pathway in Platelets
TRAP-6 amide initiates platelet activation by binding to the PAR-1 receptor, a G-protein coupled receptor (GPCR). This binding triggers downstream signaling through associated G-proteins, primarily Gq and Gi. The activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from the dense tubular system, increasing cytosolic Ca2+ levels, while DAG activates protein kinase C (PKC).[6] These events are central to platelet shape change, granule secretion (releasing ADP, ATP, and serotonin), and the conformational activation of the GPIIb/IIIa integrin receptor ("inside-out" signaling).[4] The activated GPIIb/IIIa receptor can then bind fibrinogen, cross-linking adjacent platelets and leading to aggregation.
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 3. haemochrom.de [haemochrom.de]
- 4. alphalabs.co.uk [alphalabs.co.uk]
- 5. biodatacorp.com [biodatacorp.com]
- 6. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRAP-6 Amide in Antiplatelet Drug Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin is the most potent physiological activator of platelets, playing a crucial role in hemostasis and thrombosis. Its effects are mediated through Protease-Activated Receptors (PARs), primarily PAR1 and PAR4 on human platelets.[1][2] TRAP-6 (Thrombin Receptor Activator Peptide-6) is a synthetic hexapeptide (SFLLRN) that corresponds to the tethered ligand sequence of PAR1, which is exposed after thrombin cleaves the receptor's N-terminus.[3][4] By mimicking this endogenous activation mechanism, TRAP-6 serves as a specific and potent PAR1 agonist, inducing a full range of platelet responses, including shape change, aggregation, and degranulation.[5]
The specificity of TRAP-6 for the PAR1 receptor, independent of thrombin's enzymatic activity and its interactions with other substrates, makes it an invaluable tool in the study of platelet function and the evaluation of antiplatelet drug efficacy.[3] Notably, TRAP-6-induced platelet activation is not inhibited by common antiplatelet agents such as aspirin or P2Y12 receptor antagonists like clopidogrel, which target different activation pathways.[1][3] This characteristic allows researchers to specifically investigate the efficacy of drugs that target the final common pathway of platelet aggregation, such as Glycoprotein (GP) IIb/IIIa receptor antagonists.[1]
These application notes provide detailed protocols for utilizing TRAP-6 amide in various in vitro assays to assess and quantify the efficacy of antiplatelet agents. The included methodologies cover fundamental techniques such as light transmission aggregometry and flow cytometry, offering a comprehensive guide for researchers in the field of thrombosis and hemostasis.
PAR1 Signaling Pathway
Upon binding to PAR1, TRAP-6 initiates a cascade of intracellular signaling events that lead to platelet activation. This process is primarily mediated through the coupling of PAR1 to heterotrimeric G proteins, including Gq, G12/13, and Gi.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the dense tubular system, leading to a rapid increase in intracellular calcium concentration. DAG, along with elevated Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, contributing to granule secretion and the conformational activation of the GPIIb/IIIa receptor.
-
G12/13 Pathway: The G12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which plays a critical role in platelet shape change by phosphorylating and inactivating myosin light chain phosphatase, thereby promoting myosin light chain phosphorylation.
-
Gi Pathway: The Gi pathway inhibits adenylyl cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), a negative regulator of platelet activation, thus promoting platelet activation.
The culmination of these signaling events is the "inside-out" activation of the GPIIb/IIIa receptor, transforming it into a high-affinity state for fibrinogen. The binding of fibrinogen to activated GPIIb/IIIa receptors on adjacent platelets cross-links them, leading to platelet aggregation.
Caption: PAR1 Signaling Pathway in Platelets.
Experimental Protocols
Platelet Aggregation Assessed by Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
This compound solution (e.g., 1 mM stock solution)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
-
Aggregation cuvettes with stir bars
-
Pipettes
Protocol:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).[1]
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[1]
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.[1]
-
Adjust the platelet count in the PRP to 200-300 x 10^9/L using autologous PPP if necessary.[1]
-
-
Aggregometer Setup:
-
Aggregation Assay:
-
Pipette PRP into an aggregation cuvette with a stir bar. The volume will depend on the specific aggregometer (typically 200-500 µL).
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes with stirring.[1]
-
To assess the effect of an antiplatelet agent, pre-incubate the PRP with the test compound or vehicle control for the desired time.
-
Initiate platelet aggregation by adding a working solution of TRAP-6 to the PRP. The final concentration of TRAP-6 typically ranges from 1 to 20 µM.
-
Record the change in light transmission for at least 5-10 minutes.[1]
-
-
Data Analysis:
-
The primary endpoints are the maximum aggregation percentage (%) and the slope of the aggregation curve (rate of aggregation).
-
For drug efficacy studies, calculate the percentage inhibition of aggregation for the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the maximal aggregation response) by testing a range of drug concentrations.
-
Caption: Light Transmission Aggregometry (LTA) Workflow.
Platelet Activation Assessed by Flow Cytometry
Flow cytometry allows for the multiparametric analysis of individual platelets, providing detailed information on the expression of surface markers of activation.
Commonly Measured Markers:
-
P-selectin (CD62P): A marker of alpha-granule secretion, which is rapidly translocated to the platelet surface upon activation.[7]
-
Activated GPIIb/IIIa (PAC-1 binding): The PAC-1 antibody specifically recognizes the high-affinity conformation of the GPIIb/IIIa receptor that is capable of binding fibrinogen.
-
Lysosomal-associated membrane protein-3 (CD63): A marker for the release of dense granules.[2]
-
Fibrinogen Binding: Directly measures the binding of fluorescently labeled fibrinogen to its activated receptor on the platelet surface.[3]
Materials:
-
This compound solution
-
Whole blood or PRP
-
Fluorescently conjugated monoclonal antibodies (e.g., anti-CD62P-PE, anti-CD63-FITC, PAC-1-FITC)
-
Fluorescently labeled fibrinogen
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
Protocol:
-
Sample Preparation:
-
Collect whole blood into 3.2% sodium citrate.
-
For whole blood assays, dilute the blood 1:10 with a suitable buffer (e.g., Tyrode's buffer).
-
For PRP assays, prepare PRP as described in the LTA protocol.
-
-
Platelet Staining and Activation:
-
In a microtiter plate or flow cytometry tubes, add the fluorescently labeled antibodies to the diluted whole blood or PRP.
-
To assess the effect of an antiplatelet agent, pre-incubate the sample with the test compound or vehicle control.
-
Add TRAP-6 at a final concentration typically ranging from 1 to 50 µM to activate the platelets.[8] A resting (unstimulated) sample should be included as a negative control.
-
Incubate for 10-15 minutes at room temperature in the dark.[8]
-
Stop the reaction and fix the platelets by adding an equal volume of 1% paraformaldehyde.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics, or by using a platelet-specific marker like CD41.
-
Analyze the expression of the activation markers on the gated platelet population.
-
-
Data Analysis:
-
The results are typically expressed as the percentage of positive platelets for a given marker or the mean fluorescence intensity (MFI).
-
Calculate the percentage inhibition of marker expression for the test compound compared to the vehicle control.
-
Determine the IC50 value for the inhibition of each activation marker.
-
Caption: Flow Cytometry Workflow for Platelet Activation.
ATP Release Assay
This assay measures the release of adenosine triphosphate (ATP) from platelet dense granules upon activation, which is a key event in the amplification of the platelet response.
Materials:
-
This compound solution
-
Washed platelets or PRP
-
ATP assay kit (containing luciferin and luciferase)
-
Luminometer or plate reader with luminescence detection
-
White, opaque 96-well plates
Protocol:
-
Platelet Preparation:
-
Prepare washed platelets or PRP as previously described. For washed platelets, resuspend the final pellet in a Tyrode's buffer.[9]
-
-
ATP Release Assay:
-
In a white 96-well plate, add the platelet suspension.
-
To evaluate an antiplatelet drug, pre-incubate the platelets with the test compound or vehicle control for the desired time at 37°C.[9]
-
Add TRAP-6 to a final concentration that induces a robust ATP release (e.g., 10 µM).[9]
-
Incubate for a short period (e.g., 30 seconds to 5 minutes) at 37°C with gentle shaking to allow for granule secretion.[9]
-
Add the ATP detection reagent (luciferin-luciferase) to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ATP released.
-
Calculate the percentage inhibition of ATP release for the test compound compared to the vehicle control.
-
Determine the IC50 value for the inhibition of ATP release.
-
Data Presentation
The efficacy of various antiplatelet agents can be compared by summarizing the quantitative data from the described assays in a structured table. This allows for a clear and direct comparison of their inhibitory potencies.
Table 1: Inhibitory Effects of Antiplatelet Drugs on TRAP-6-Induced Platelet Activation
| Drug Class | Drug | Target | Assay | TRAP-6 Conc. (µM) | Endpoint | IC50 Value | % Inhibition (at a given conc.) | Reference |
| P2Y12 Inhibitors | Ticagrelor | P2Y12 Receptor | Dense Granule Release | 10 | ATP Release | - | Significant Inhibition | [9] |
| MRS2395 | P2Y12 Receptor | Dense Granule Release | 10 | ATP Release | - | Potentiation | [8][9] | |
| AR-C 66096 | P2Y12 Receptor | Dense Granule Release | 10 | ATP Release | - | Significant Inhibition | [9] | |
| GPIIb/IIIa Antagonists | Abciximab | GPIIb/IIIa Receptor | LTA | Data not found | Aggregation | Data not found | Data not found | |
| Eptifibatide | GPIIb/IIIa Receptor | LTA | Data not found | Aggregation | Data not found | Data not found | ||
| Tirofiban | GPIIb/IIIa Receptor | LTA | Data not found | Aggregation | Data not found | Data not found | ||
| PAR1 Antagonists | Vorapaxar | PAR1 | LTA | Data not found | Aggregation | Data not found | Data not found | |
| Atopaxar | PAR1 | LTA | Data not found | Aggregation | Data not found | Data not found |
Conclusion
This compound is a specific and reliable tool for inducing PAR1-mediated platelet activation in vitro. The protocols outlined in these application notes provide standardized methods for assessing the efficacy of antiplatelet agents that target various points in the platelet activation and aggregation cascade. By employing these assays, researchers can obtain robust and reproducible data to characterize the pharmacological properties of novel antiplatelet compounds and to better understand the mechanisms of platelet inhibition. The use of TRAP-6 is particularly valuable for dissecting the effects of drugs that act downstream of initial agonist-receptor interactions, such as inhibitors of the GPIIb/IIIa receptor, the final common pathway of platelet aggregation.
References
- 1. haemochrom.de [haemochrom.de]
- 2. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of fibrinogen binding to platelets in whole blood by flow cytometry: a micromethod for the detection of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 96-well plate-based aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilized TRAP-6 Amide in Platelet Function Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAP-6 (Thrombin Receptor Activator Peptide 6) amide is a synthetic hexapeptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on human platelets.[1][2][3] By mimicking the action of thrombin, TRAP-6 amide provides a stable and reproducible tool for inducing platelet activation, making it invaluable for in vitro studies of platelet function, signaling, and the screening of antiplatelet therapeutics.[4] This document provides detailed protocols for the reconstitution of lyophilized this compound and its application in common platelet function assays.
Product Information
-
Product Name: this compound, Lyophilized Powder
-
Sequence: H-Ser-Phe-Leu-Leu-Arg-Asn-NH2
-
Mechanism of Action: Activates PAR-1, leading to G-protein-mediated signaling cascades that result in platelet shape change, degranulation, and aggregation.[3][5]
Reconstitution and Storage of this compound
Proper reconstitution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility.
Reconstitution Protocol
-
Determine the required concentration: Refer to the specific experimental protocol for the desired stock solution concentration.
-
Select a solvent: For most applications, sterile, deionized water is the recommended solvent. For potentially hydrophobic preparations, dissolving the peptide in a small amount of DMSO followed by dilution with aqueous buffer can be effective.
-
Reconstitution:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add the calculated volume of the chosen solvent to the vial.
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
Storage Conditions
The stability of this compound depends on the storage conditions.
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C or -80°C | Up to 2 years |
| Reconstituted Stock Solution | 2-8°C | Up to 2 weeks |
| -20°C | Up to 4 weeks | |
| -80°C | Up to 6 months |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes before freezing.
This compound Signaling Pathway
Activation of PAR-1 by this compound initiates a cascade of intracellular signaling events mediated by heterotrimeric G-proteins, primarily Gq, G12/13, and Gi.[3][5]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This pathway is central to platelet granule secretion.[5]
-
G12/13 Pathway: The G12/13 pathway activates Rho/Rho kinase, which is crucial for the cytoskeletal rearrangements that lead to platelet shape change.[3][5]
-
Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which further promotes platelet activation.[5]
Caption: this compound signaling cascade in platelets.
Experimental Workflow for Platelet Activation Studies
A generalized workflow for studying platelet activation using this compound involves several key stages, from sample preparation to data analysis. The specific techniques employed will depend on the research question.
Caption: General experimental workflow for platelet activation studies.
Detailed Experimental Protocols
Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation. It quantifies the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.[6]
Materials:
-
This compound Stock Solution
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet-Poor Plasma (PPP)
-
Platelet-Rich Plasma (PRP)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer
Protocol:
-
PRP and PPP Preparation:
-
Collect whole blood and process within 3 hours.[7]
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[4][6]
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[4]
-
Adjust the platelet count of the PRP to 200-300 x 10^9/L using PPP.[4]
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.[6]
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Aggregation Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Incubate the cuvette in the heating block of the aggregometer for 2-5 minutes.[4]
-
Add 50 µL of this compound solution to achieve the desired final concentration (see table below).
-
Record the aggregation for at least 5-10 minutes.
-
Typical this compound Concentrations for LTA:
| Concentration Range | Expected Response |
| Low (2-10 µM) | Submaximal to maximal aggregation, useful for studying hyperreactivity.[8][9][10] |
| High (25-50 µM) | Maximal aggregation, used as a positive control.[8][9][11] |
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of individual platelets and the expression of surface markers of activation, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1).[11]
Materials:
-
This compound Stock Solution
-
Human whole blood or PRP
-
Fluorescently-conjugated antibodies (e.g., anti-CD41-PE, anti-CD62P-FITC, PAC-1-FITC)
-
Flow cytometer
Protocol:
-
Platelet Activation:
-
Antibody Staining:
-
Add the fluorescently-conjugated antibodies to the activated platelet suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Sample Fixation (Optional):
-
Fix the samples with 1-2% paraformaldehyde.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and/or a platelet-specific marker like CD41.
-
Quantify the percentage of positive cells and the mean fluorescence intensity for the activation markers.
-
Recommended Antibody and TRAP-6 Concentrations:
| Reagent | Typical Final Concentration |
| This compound | 10 - 25 µM[11] |
| Anti-CD41 (Platelet Marker) | Manufacturer's recommendation |
| Anti-CD62P (P-selectin) | Manufacturer's recommendation |
| PAC-1 (Activated GPIIb/IIIa) | Manufacturer's recommendation |
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following platelet activation using a fluorescent calcium indicator and a fluorometric plate reader, such as a FLIPR® system.[13][14]
Materials:
-
This compound Stock Solution
-
PRP or washed platelets
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Fluorometric plate reader with kinetic reading capabilities
Protocol:
-
Dye Loading:
-
Incubate PRP or washed platelets with the calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in the dark.[15]
-
-
Plate Seeding:
-
Seed the dye-loaded platelets into a 96-well or 384-well black, clear-bottom plate.
-
-
Calcium Measurement:
-
Place the plate in the fluorometric plate reader.
-
Record a baseline fluorescence reading for a short period.
-
Inject this compound at the desired final concentration.
-
Immediately begin kinetic measurement of the fluorescence signal for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time to determine the calcium mobilization response.
-
Typical Parameters for Calcium Mobilization Assay:
| Parameter | Recommendation |
| This compound Concentration | 1-100 µM (dose-response recommended) |
| Fluorescence Reading | Kinetic, every 1-2 seconds for 3-5 minutes |
| Excitation/Emission | Dependent on the fluorescent dye used (e.g., Fluo-4: 494/516 nm) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low platelet aggregation in LTA | Inactive this compound | Reconstitute a fresh aliquot of this compound. |
| Low platelet count in PRP | Ensure PRP platelet count is within the optimal range (200-300 x 10^9/L).[4] | |
| Ingestion of anti-platelet medication by donor | Screen donors for medication use, especially aspirin and other NSAIDs.[4] | |
| Improper sample handling (e.g., cold storage) | Keep blood samples and PRP at room temperature.[6] | |
| High background in flow cytometry | Spontaneous platelet activation | Handle blood samples gently and process them promptly. |
| Non-specific antibody binding | Use an isotype control to determine background fluorescence. | |
| Variable results between experiments | Inconsistent this compound concentration | Prepare fresh dilutions of this compound for each experiment. |
| Donor-to-donor variability | Use a consistent panel of healthy donors or pool PRP from multiple donors. | |
| Instrument calibration issues | Ensure the aggregometer or flow cytometer is properly calibrated before each use. |
Conclusion
This compound is a robust and reliable tool for investigating platelet function. By following these detailed protocols for reconstitution, storage, and application in key platelet assays, researchers can obtain consistent and reproducible data to advance our understanding of platelet biology and the development of novel anti-thrombotic therapies.
References
- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 2. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOCARTA_PAR1_PATHWAY [gsea-msigdb.org]
- 4. haemochrom.de [haemochrom.de]
- 5. researchgate.net [researchgate.net]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unimedizin-mainz.de [unimedizin-mainz.de]
- 9. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: TRAP-6 Amide for Platelet Function Analysis in Whole Blood versus Platelet-Rich Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin Receptor Activating Peptide 6 (TRAP-6) amide is a synthetic hexapeptide that acts as a potent and specific agonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on human platelets. By mimicking the action of thrombin, TRAP-6 provides a stable and standardized method to induce platelet activation and aggregation, making it an invaluable tool in hemostasis research, antiplatelet drug development, and the clinical assessment of platelet function.
This document provides detailed application notes and protocols for the use of TRAP-6 amide in two common sample types: whole blood and platelet-rich plasma (PRP). It outlines the methodologies for assessing platelet aggregation, presents a summary of expected quantitative outcomes, and describes the underlying signaling pathways.
Comparison of Whole Blood and Platelet-Rich Plasma for TRAP-6 Assays
The choice between using whole blood or PRP for TRAP-6-induced platelet function studies depends on the specific research question and the available instrumentation.
Platelet-Rich Plasma (PRP) analysis, typically performed using Light Transmission Aggregometry (LTA), is considered the historical "gold standard" for platelet aggregation studies.[1][2] It provides a clear optical signal by measuring the increase in light transmission as platelets aggregate. However, the preparation of PRP is a multi-step process that can be time-consuming and may lead to artefactual platelet activation.
Whole Blood analysis, commonly carried out using impedance aggregometry, offers a more physiologically relevant environment as it retains all blood components, including red and white blood cells, which can influence platelet function.[2][3] This method measures the change in electrical impedance between two electrodes as platelets aggregate on their surface.[3] Whole blood assays are generally faster to perform as they do not require the centrifugation steps needed for PRP preparation.[1][4]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for TRAP-6-induced platelet aggregation in whole blood and platelet-rich plasma, compiled from various studies. It is important to note that absolute values can vary depending on the specific donor, agonist concentration, and instrument used.
| Parameter | Whole Blood (Impedance Aggregometry) | Platelet-Rich Plasma (Light Transmission Aggregometry) | Reference(s) |
| Agonist | TRAP-6 | TRAP-6 | N/A |
| Typical Concentration Range | 2 µM - 32 µM | 2 µM - 10 µM | [5][6] |
| Maximal Aggregation | Measured as change in impedance (Ohms) or Area Under the Curve (AUC) | Expressed as a percentage (%) of light transmission | [2] |
| EC50 | Generally requires higher concentrations for maximal response compared to PRP | Lower concentrations typically sufficient for maximal aggregation | [5][6] |
| Time to Max Aggregation | Dependent on agonist concentration and donor variability | Dependent on agonist concentration and donor variability | N/A |
Signaling Pathway of TRAP-6 in Platelets
TRAP-6 activates platelets by binding to the PAR-1 receptor, a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events, leading to platelet shape change, granule secretion, and aggregation.
Caption: TRAP-6 signaling cascade in human platelets.
Experimental Protocols
Workflow for Platelet Aggregation Assays
The general workflow for performing platelet aggregation assays using this compound is outlined below. Specific protocols for whole blood and PRP follow.
Caption: General workflow for platelet aggregation assays.
Protocol 1: TRAP-6-Induced Platelet Aggregation in Whole Blood (Impedance Aggregometry)
1. Materials:
-
This compound stock solution (e.g., 1 mM in sterile water or saline)
-
Whole blood collected in 3.2% sodium citrate tubes
-
Saline (0.9% NaCl)
-
Impedance aggregometer and associated cuvettes/reagents
2. Method:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant. Gently invert the tubes 3-4 times to mix. Do not shake.
-
Sample Preparation: Allow the blood to rest at room temperature for at least 30 minutes but no more than 3 hours before testing.
-
Assay Procedure (instrument-specific protocols may vary): a. Dilute the whole blood sample with an equal volume of pre-warmed saline directly in the test cuvette. b. Incubate the cuvette at 37°C for a short period (e.g., 3 minutes) as per the instrument's instructions. c. Add a specific volume of the this compound working solution to the cuvette to achieve the desired final concentration (e.g., 5-20 µM). d. Immediately start the measurement and record the change in impedance over time, typically for 5-10 minutes.
-
Data Analysis: Determine the maximal aggregation (in Ohms) and the area under the curve (AUC) from the aggregation trace.
Protocol 2: TRAP-6-Induced Platelet Aggregation in Platelet-Rich Plasma (Light Transmission Aggregometry)
1. Materials:
-
This compound stock solution (e.g., 1 mM in sterile water or saline)
-
Whole blood collected in 3.2% sodium citrate tubes
-
Light Transmission Aggregometer and cuvettes with stir bars
2. Method:
-
Blood Collection: Collect whole blood as described in Protocol 1.
-
PRP and Platelet-Poor Plasma (PPP) Preparation: a. Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP. b. Carefully aspirate the upper layer of PRP and transfer it to a new plastic tube. c. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP. d. Adjust the platelet count of the PRP to a standardized level (e.g., 200-300 x 10⁹/L) using PPP if necessary.
-
Assay Procedure: a. Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar. b. Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 2 minutes. c. Set the baseline (0% aggregation) with a cuvette containing PRP and the 100% aggregation level with a cuvette containing PPP. d. Add a small volume of the this compound working solution to the PRP to achieve the desired final concentration (e.g., 2-10 µM). e. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximal percentage of aggregation from the aggregation curve.
Logical Relationship: Choosing Between Whole Blood and PRP
The decision to use whole blood or PRP involves a trade-off between physiological relevance and the clarity of the obtained signal.
Caption: Decision guide for sample type selection.
Conclusion
This compound is a versatile tool for studying PAR-1 mediated platelet activation. Both whole blood and platelet-rich plasma are suitable sample types, each with distinct advantages and disadvantages. The choice of methodology should be guided by the specific research objectives, available equipment, and the desired balance between physiological relevance and methodological simplicity. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their platelet function studies.
References
- 1. Comparison of platelet aggregation using light transmission and multiple electrode aggregometry in Glanzmann thrombasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haemochrom.de [haemochrom.de]
- 3. Platelet - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Measuring ATP Release from Platelets Using TRAP-6 Amide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Upon activation by agonists, platelets release the contents of their dense granules, which include significant amounts of adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[1][2] Measuring the release of ATP is a key method for quantifying platelet activation and dense granule secretion.[3] Thrombin is a potent physiological platelet activator; however, Thrombin Receptor Activator Peptide-6 (TRAP-6) amide offers a stable and standardized synthetic alternative.[4] TRAP-6 is a hexapeptide that specifically activates the Protease-Activated Receptor 1 (PAR-1), mimicking the action of thrombin and inducing a robust platelet response.[5][6]
This document provides a detailed protocol for measuring ATP release from washed human platelets stimulated with TRAP-6 amide, utilizing the highly sensitive luciferin-luciferase bioluminescence assay.
Principle of the Assay
The measurement of ATP release relies on the luciferin-luciferase reaction.[7] ATP released from platelet dense granules serves as a substrate for the enzyme firefly luciferase. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light.[8] The amount of light produced is directly proportional to the concentration of ATP released by the platelets, which can be quantified using a luminometer or a microplate reader with luminescence capabilities.[3]
This compound Signaling Pathway for ATP Release
This compound activates the G protein-coupled receptor PAR-1. This initiates a downstream signaling cascade involving Gq and Gi proteins. Gq activation leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium (Ca2+) levels and protein kinase C (PKC) activation. These events are crucial for triggering the exocytosis of dense granules and the subsequent release of ATP and ADP into the extracellular space.[9][10] The released ADP can further amplify platelet activation through P2Y12 receptors.[10]
Caption: this compound signaling pathway in platelets leading to ATP release.
Experimental Protocols
Experimental Workflow Overview
The overall process involves isolating platelets from whole blood, preparing them for the assay, stimulating them with this compound in the presence of a luciferin-luciferase reagent, and measuring the resulting luminescence.
Caption: Workflow for measuring this compound-induced platelet ATP release.
Materials and Reagents
-
Equipment:
-
Luminometer or microplate reader with luminescence detection
-
Refrigerated centrifuge
-
Platelet aggregometer (optional, for functional checks)[4]
-
Incubator or heated orbital shaker (37°C)
-
Calibrated pipettes
-
White, flat-bottom 96-well plates (for luminescence)
-
-
Reagents:
-
This compound (Thrombin Receptor Activator Peptide-6)
-
ATP Bioluminescence Assay Kit (containing Luciferin-Luciferase reagent and ATP standard)
-
Human whole blood collected in sodium citrate tubes
-
Prostacyclin (PGI₂)
-
Tyrode's buffer (or similar physiological buffer)
-
Dimethyl sulfoxide (DMSO) for vehicle controls
-
Test inhibitors (if applicable)
-
Protocol 1: Preparation of Washed Human Platelets
This protocol is adapted from established methods for platelet isolation.[9]
-
Blood Collection: Collect human venous blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).[4]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the anticoagulated blood at 200 x g for 20 minutes at room temperature to separate the PRP.[4][9]
-
PRP Collection: Carefully aspirate the upper PRP layer without disturbing the buffy coat.
-
Platelet Pelleting: Add prostacyclin (0.1 µg/mL final concentration) to the PRP to prevent platelet activation. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.[9]
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer. Repeat the centrifugation (1000 x g for 10 minutes).
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer.
-
Concentration Adjustment: Count the platelets and adjust the final concentration to 2x10⁸ platelets/mL with Tyrode's buffer.[9] Allow platelets to rest for at least 30 minutes before use.
Protocol 2: ATP Release Assay
This protocol is performed in a 96-well plate format.[3][9]
-
Plate Setup: Add 70 µL of the washed platelet suspension (2x10⁸/mL) to each well of a white, flat-bottom 96-well plate.[9]
-
Luciferin-Luciferase Addition: Add the luciferin-luciferase reagent to each well according to the manufacturer's instructions (e.g., 2 µL of Chrono-lume).[3] Incubate for 5 minutes at 37°C.
-
Inhibitor/Vehicle Incubation: Add 10 µL of the test inhibitor or a vehicle control (e.g., 0.01% DMSO) to the appropriate wells.[9]
-
Incubation: Incubate the plate for 15 minutes at 37°C, preferably with gentle orbital shaking.[9]
-
Stimulation: Add 10 µL of this compound solution (e.g., 10 µM final concentration) to initiate platelet activation.[9] The final volume in the well will be 90-92 µL.
-
Measurement: Immediately place the plate in a luminometer and measure light output for at least 30 seconds. The data is typically recorded as relative luminescence units (RLU).[9]
-
ATP Standardization: To quantify the absolute amount of ATP released, create a standard curve by adding known concentrations of an ATP standard to wells containing resting platelets and the luciferin-luciferase reagent.[11] Note that the stability of the luciferin-luciferase reagent is temperature-dependent and should be considered for accurate quantification.[12]
Data Presentation and Interpretation
Quantitative Data Summary
The amount of ATP stored in platelets and the amount released upon activation can vary. The following table provides representative values from healthy human donors.
| Parameter | Mean Value | Unit | Citation |
| Total ATP content in platelets | 0.24 ± 0.03 | nmoles per 10⁸ platelets | [1] |
| ATP released by TRAP-6 stimulation | 2.1 ± 0.51 | pmoles per 10⁸ platelets | [1] |
Table 1: Representative values of total and released ATP from platelets.
Example Experimental Results
The effect of inhibitors on TRAP-6-induced ATP release can be evaluated by comparing the luminescence signal in treated versus vehicle-control wells.
| Condition | Agonist (10 µM TRAP-6) | Mean Luminescence (Arbitrary Units x10⁶) | Citation |
| Vehicle Control (0.01% DMSO) | + | 15.2 ± 1.8 | [9] |
| P2Y12 Inhibitor (e.g., AR-C 66096, 10 µM) | + | 8.5 ± 1.1* | [9] |
| Unstimulated Control | - | < 1.0 | [9] |
*Table 2: Example data showing inhibition of TRAP-6-induced ATP release. Data is presented as mean ± SEM. p≤0.05 compared to vehicle control.
Troubleshooting and Considerations
-
Reagent Lability: The activity of the luciferin-luciferase enzyme mix can decrease at 37°C. It is crucial to perform ATP standard measurements concurrently with the experimental samples for accurate quantification.[12]
-
Agonist Concentration: The concentration of TRAP-6 can influence the kinetics and magnitude of ATP release. A dose-response curve is recommended to determine the optimal concentration for a given study.
-
Platelet Health: Ensure proper handling of platelets during isolation to avoid premature activation, which would lead to high background signals. The inclusion of prostacyclin during centrifugation steps is critical.[9]
-
Interfering Substances: Some compounds can interfere with the luciferase reaction. It is important to test for any intrinsic luminescent or quenching properties of test compounds.[8]
References
- 1. Quantification of ATP and ADP levels in platelets from healthy human donors: a potential novel indicator of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haemochrom.de [haemochrom.de]
- 5. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 6. biodatacorp.com [biodatacorp.com]
- 7. goldbio.com [goldbio.com]
- 8. Optimized bioluminescence analysis of adenosine triphosphate (ATP) released by platelets and its application in the high throughput screening of platelet inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bioluminescent detection of platelet released ATP: collagen-induced release and potential errors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TRAP-6 Amide Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with TRAP-6 amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor involved in cellular signaling pathways, most notably in platelet aggregation.[1][2][3] Proper dissolution and solubility are critical for ensuring accurate and reproducible experimental results, as undissolved particles can lead to inconsistent concentrations and affect downstream assays.
Q2: What are the general factors influencing the solubility of peptides like this compound?
Several factors can impact peptide solubility:
-
Amino Acid Composition: The hydrophobicity or hydrophilicity of the amino acids in the peptide sequence plays a significant role.
-
Peptide Length: Shorter peptides tend to be more soluble.
-
pH and Charge: The net charge of a peptide, which is dependent on the pH of the solution, affects its solubility. Solubility is often lowest at the peptide's isoelectric point (pI).
-
Temperature: Increasing the temperature can sometimes improve the solubility of a peptide.
-
Solvent: The choice of solvent is crucial. While water is a common solvent, organic solvents or buffers may be necessary for less soluble peptides.
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in aqueous solutions. Based on available data, its solubility is:
| Solvent | Concentration | Notes |
| Water | up to 100 mg/mL | Ultrasonic treatment may be required to aid dissolution.[4][5] |
| PBS | up to 33.33 mg/mL | Ultrasonic treatment may be necessary for complete dissolution.[6] |
Q4: My this compound solution appears cloudy or has visible particulates. What should I do?
Cloudiness or the presence of particulates indicates that the peptide has not fully dissolved. Here are some troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution. This is often recommended for this compound.[4][6]
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to see if the peptide dissolves. Avoid excessive heat, which could degrade the peptide.
-
pH Adjustment: If you are using a buffer, ensure the pH is not close to the isoelectric point of this compound. Adjusting the pH away from the pI can increase solubility.
-
Vortexing: Vigorous vortexing can help break up aggregates and improve solubility.
If these steps do not resolve the issue, consider preparing a fresh stock solution, ensuring the peptide has been stored correctly.
Q5: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution and then dilute it to the desired working concentration.
-
For aqueous solutions:
-
Bring the lyophilized this compound vial to room temperature before opening.
-
Add the appropriate amount of sterile, deionized water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5][7] Reconstituted TRAP-6 reagent is reported to be stable for 14 days when stored at 2–8°C.[2]
Experimental Protocols
Protocol for Solubility Testing of this compound
This protocol outlines a method to determine the solubility of this compound in a specific solvent.
Materials:
-
Lyophilized this compound
-
Selected solvent (e.g., sterile water, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Pipettes and sterile tips
Methodology:
-
Weigh out a small, known amount of lyophilized this compound (e.g., 1 mg) and place it in a microcentrifuge tube.
-
Add a small, measured volume of the solvent to the tube (e.g., 10 µL).
-
Vortex the tube for 30 seconds.
-
Visually inspect the solution for any undissolved particles.
-
If not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Re-inspect the solution.
-
If the peptide is dissolved, continue adding the solvent in small increments, vortexing and sonicating after each addition, until the desired concentration is reached or the peptide no longer dissolves.
-
The highest concentration at which the peptide remains in a clear solution is its approximate solubility in that solvent under the tested conditions.
Protocol for Preparing this compound for Platelet Aggregation Assays
This protocol provides a general guideline for preparing this compound for use in functional assays like platelet aggregation.
Materials:
-
This compound stock solution (e.g., 1 mM in sterile water or PBS)
-
Platelet-rich plasma (PRP) or washed platelets
-
Assay buffer (e.g., Tyrode's buffer)
-
Aggregometer and cuvettes with stir bars
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution with the appropriate assay buffer to achieve the desired final working concentration for your experiment. The effective concentration (EC50) for TRAP-6 induced platelet aggregation is approximately 0.8 µM.[1]
-
Prepare the platelet suspension according to your established laboratory protocol. For optical aggregometry, adjust the platelet count in PRP as needed.
-
Pre-warm the platelet suspension and the this compound working solution to 37°C.
-
Add the this compound working solution to the platelet suspension in the aggregometer cuvette to initiate the aggregation measurement.
-
Record the platelet aggregation response according to the instrument's instructions.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: A step-by-step workflow for dissolving this compound.
This compound Signaling Pathway via PAR-1
Caption: Simplified PAR-1 signaling cascade initiated by this compound.
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. TRAP-6, amide (STAL-2) - 5 mg [anaspec.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
preventing TRAP-6 amide degradation in solution
Welcome to the technical support center for TRAP-6 (Thrombin Receptor Activator Peptide-6) amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of TRAP-6 amide to prevent its degradation in solution and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic hexapeptide with the sequence H-Ser-Phe-Leu-Leu-Arg-Asn-NH2. It acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1). Its primary application is to induce platelet aggregation in in vitro studies by mimicking the action of thrombin on platelets, making it a valuable tool in hematology and cardiovascular research.[1]
Q2: How should I store lyophilized this compound powder?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment. Under these conditions, the peptide can be stable for up to two years.
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for reconstituting this compound is sterile, distilled, or deionized water.[1] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO followed by dilution with an aqueous buffer can be an alternative approach.
Q4: How long is the reconstituted this compound solution stable?
A4: The stability of reconstituted this compound depends on the storage temperature. For short-term storage, the solution is stable for up to 2 weeks at 2-8°C or for 8 hours at room temperature (20-25°C). For longer-term storage, it is recommended to aliquot the reconstituted solution and store it at -20°C for up to 4 weeks.[1] Avoid repeated freeze-thaw cycles.
Q5: What are the main causes of this compound degradation in solution?
A5: Like other peptides, this compound is susceptible to both chemical and physical degradation in aqueous solutions. The primary chemical degradation pathways include:
-
Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.
-
Deamidation: The C-terminal asparagine (Asn) residue is particularly susceptible to deamidation, especially at neutral to basic pH, forming aspartic acid or isoaspartic acid derivatives.[2][3]
Physical degradation can occur through adsorption to surfaces of containers or aggregation of the peptide molecules.
Q6: How can I check if my this compound solution has degraded?
A6: A decrease in biological activity, such as a reduced ability to induce platelet aggregation at a given concentration, is a primary indicator of degradation. For a more quantitative assessment, analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to assess the purity of the peptide solution. A stability-indicating HPLC method will show a decrease in the area of the main TRAP-6 peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no platelet aggregation upon TRAP-6 addition. | 1. Degraded TRAP-6 solution: The peptide may have lost its activity due to improper storage or handling. | 1. Prepare a fresh solution of TRAP-6 from lyophilized powder. Ensure proper storage of stock solutions (aliquoted at -20°C or below). |
| 2. Incorrect concentration: Errors in dilution calculations or reconstitution may lead to a lower than expected final concentration. | 2. Recalculate and carefully prepare fresh dilutions. Use a calibrated pipette. | |
| 3. Suboptimal assay conditions: Incorrect temperature, pH of the buffer, or issues with the platelet preparation can affect the response. | 3. Ensure the platelet aggregation assay is performed at 37°C. Verify the pH of all buffers and reagents. Use freshly prepared platelet-rich plasma (PRP).[1] | |
| Inconsistent results between experiments. | 1. Repeated freeze-thaw cycles: Aliquoting the stock solution is crucial to avoid degradation from repeated temperature changes. | 1. Prepare single-use aliquots of the reconstituted this compound and store them at -20°C or -80°C. |
| 2. Adsorption to labware: Peptides can adsorb to glass and plastic surfaces, reducing the effective concentration. | 2. Use low-protein-binding microcentrifuge tubes and pipette tips. | |
| 3. Variability in platelet preparations: The responsiveness of platelets can vary between donors and with the age of the preparation. | 3. Standardize the platelet preparation protocol. If possible, use a positive control with a known potent agonist. | |
| Precipitate observed in the TRAP-6 solution. | 1. Low solubility: The peptide may not be fully dissolved, especially at high concentrations or in inappropriate solvents. | 1. Ensure the peptide is fully dissolved upon reconstitution. Gentle vortexing or sonication can aid dissolution. |
| 2. Aggregation: Over time, peptide molecules can aggregate, leading to precipitation. | 2. If aggregation is suspected, the solution should be discarded. Prepare a fresh solution. Consider filtering the reconstituted solution through a 0.22 µm filter for sterile applications. |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
Materials:
-
Lyophilized this compound
-
Sterile, distilled, or deionized water
-
Low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Carefully add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Allow the vial to stand for 10 minutes, then mix gently by swirling or brief vortexing until the peptide is completely dissolved.[1]
-
For immediate use, the solution can be kept at 2-8°C.
-
For long-term storage, dispense the stock solution into single-use, low-protein-binding aliquots and store at -20°C or -80°C for up to 4 weeks.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment of this compound by RP-HPLC
This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions.
Materials:
-
Reconstituted this compound solution (e.g., 1 mg/mL)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector set to 214 nm
Procedure:
-
Sample Preparation:
-
Control: Dilute the TRAP-6 stock solution to the working concentration with the initial mobile phase composition.
-
Acid Hydrolysis: Mix equal volumes of TRAP-6 stock and 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of TRAP-6 stock and 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Mix equal volumes of TRAP-6 stock and 3% H₂O₂. Incubate at room temperature for a defined period.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the control and stressed samples.
-
Run a linear gradient (e.g., 5% to 95% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 214 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by the decrease in the peak area of the intact TRAP-6.
-
Identify the retention times of the degradation products.
-
Representative Data (Hypothetical):
| Stress Condition | Incubation Time (hours) | TRAP-6 Remaining (%) | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C | 4 | 85.2 | 12.5 min, 14.1 min |
| 0.1 M NaOH, 60°C | 4 | 72.8 | 10.8 min (isoaspartate), 11.5 min (aspartate) |
| 3% H₂O₂, RT | 4 | 98.5 | Minor peaks observed |
| 60°C, Neutral pH | 8 | 92.1 | 10.9 min, 11.6 min |
Protocol 3: TRAP-6 Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound working solution (e.g., 100 µM)
-
Light Transmission Aggregometer with cuvettes and stir bars
Procedure:
-
Prepare PRP and PPP:
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
-
Aggregation Measurement:
-
Pipette PRP into an aggregometer cuvette with a stir bar and place it in the heating block for at least 2 minutes.[1]
-
Place the cuvette in the reading well and start recording the baseline.
-
Add a specific volume of the TRAP-6 working solution to achieve the desired final concentration (e.g., 1-10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation from the aggregation curve.
-
Visualizations
Caption: PAR-1 signaling pathway initiated by this compound in platelets.
Caption: Workflow for assessing this compound stability.
References
Optimizing TRAP-6 Amide Concentration for Specific Cell Types: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TRAP-6 (Thrombin Receptor Activating Peptide-6) amide in various experimental settings. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of TRAP-6 amide concentrations for your specific cell type.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic hexapeptide (SFLLRN) that functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] It mimics the action of thrombin, a key physiological activator of PAR-1, by binding to the receptor and initiating downstream signaling cascades.[1] Unlike thrombin, TRAP-6 activates the receptor directly without the need for proteolytic cleavage, offering a more controlled and standardized method for studying PAR-1 mediated cellular responses.[3]
Q2: Which cell types can be stimulated with this compound?
A2: this compound is most commonly used to stimulate platelets, as PAR-1 is highly expressed on their surface and plays a crucial role in their activation and aggregation.[1] However, PAR-1 is also expressed on other cell types, making TRAP-6 a valuable tool for studying their biology. These include:
-
Endothelial cells: Involved in the regulation of vascular tone and permeability.[1]
-
Astrocytes: A type of glial cell in the central nervous system where TRAP-6 has shown a protective effect.[1]
-
Meningioma cells: Where it has been shown to induce calcium signaling.
-
Neurons: Although less commonly studied with TRAP-6, PAR-1 activation is implicated in neural signaling and pathophysiology.
Q3: What is the typical concentration range for this compound?
A3: The optimal concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired level of activation. A concentration-response curve should always be generated to determine the optimal concentration for your specific experimental conditions. The table below provides a summary of reported concentrations for various applications.
Data Summary: Recommended this compound Concentrations
| Cell Type | Assay Type | Recommended Concentration Range | EC50 / Effective Concentration | Citation(s) |
| Human Platelets | Platelet Aggregation | 1 - 30 µM | EC50 = 0.8 µM | [1] |
| Calcium Mobilization | 0.01 - 10 µM | - | [2] | |
| Flow Cytometry (P-selectin expression) | 10 µM (for maximal activation) | - | ||
| Xenopus Oocytes | Calcium Mobilization (expressing PAR-1) | 0.01 - 10 µM | - | [2] |
| Human Meningioma Cells | Calcium Signaling | Not specified | - | |
| Endothelial Cells | General Activation | Titration recommended | - | [1] |
Experimental Protocols
Protocol 1: Optimizing TRAP-6 Concentration for Platelet Aggregation
This protocol outlines the steps to determine the optimal concentration of TRAP-6 for inducing platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Materials:
-
This compound stock solution (e.g., 1 mM in sterile water or appropriate buffer).
-
Freshly prepared platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer and cuvettes with stir bars.
-
Pipettes and tips.
Procedure:
-
Prepare PRP and PPP: Collect whole blood in sodium citrate tubes. Centrifuge at 150-200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Standardize Platelet Count: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Prepare TRAP-6 Dilutions: Prepare a series of TRAP-6 dilutions from your stock solution to test a range of final concentrations (e.g., 0.1 µM to 30 µM).
-
Set up Aggregometer: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Perform Aggregation Assay: a. Pipette PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C for at least 2 minutes. b. Add a small volume of your TRAP-6 dilution to the cuvette to achieve the desired final concentration. c. Record the change in light transmission for 5-10 minutes.
-
Analyze Data: Plot the maximal aggregation percentage against the TRAP-6 concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Measuring TRAP-6 Induced Calcium Mobilization
This protocol describes how to measure intracellular calcium mobilization in adherent cells (e.g., endothelial cells) upon stimulation with TRAP-6 using a fluorescent calcium indicator.
Materials:
-
Adherent cells expressing PAR-1 plated in a 96-well black, clear-bottom plate.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound stock solution.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader with an injection module.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: a. Prepare the calcium indicator dye solution according to the manufacturer's instructions. b. Remove the cell culture medium and wash the cells once with HBSS. c. Add the dye solution to the cells and incubate at 37°C for 30-60 minutes in the dark. d. Wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
Prepare TRAP-6 Dilutions: Prepare a range of TRAP-6 concentrations in HBSS at a concentration that is 5-10x the final desired concentration.
-
Measure Calcium Flux: a. Place the 96-well plate in the fluorescence plate reader and allow it to equilibrate. b. Set the instrument to record fluorescence over time (e.g., every 1-2 seconds). c. Establish a stable baseline fluorescence for approximately 30-60 seconds. d. Program the injector to add the TRAP-6 solution and continue recording the fluorescence for several minutes to capture the peak response and subsequent decay.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from the baseline (F0) for each concentration. Plot the peak ΔF/F0 against the TRAP-6 concentration to determine the optimal dose.
Troubleshooting Guide
Issue 1: No or low cellular response to TRAP-6 stimulation.
-
Question: I've added TRAP-6 to my cells, but I'm not seeing the expected activation (e.g., no aggregation, no calcium signal). What could be the problem?
-
Answer:
-
Sub-optimal TRAP-6 Concentration: The concentration of TRAP-6 may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Low PAR-1 Expression: The cell type you are using may not express sufficient levels of PAR-1. Confirm PAR-1 expression using techniques like flow cytometry, western blot, or qPCR.
-
Peptide Degradation: TRAP-6 is a peptide and can be susceptible to degradation. Ensure that the peptide has been stored correctly (typically lyophilized at -20°C or colder) and that the reconstituted solution is fresh or has been stored appropriately for a limited time.[4] Avoid repeated freeze-thaw cycles.
-
Incorrect Cell Handling: For platelets, ensure they are fresh and have been handled gently to avoid premature activation. For adherent cells, ensure they are healthy and not over-confluent.
-
Issue 2: High background signal or spontaneous cell activation.
-
Question: My control cells (without TRAP-6) are already showing a high level of activation. How can I reduce this background?
-
Answer:
-
Cell Health: Ensure your cells are healthy and not stressed. For platelets, this means using them within a few hours of collection and avoiding vigorous pipetting. For cultured cells, use cells at a low passage number and ensure they are not contaminated.
-
Reagent Contamination: Your media, buffers, or other reagents could be contaminated with endotoxins or other stimulants. Use high-quality, sterile reagents.
-
Mechanical Stimulation: Platelets are particularly sensitive to mechanical stress. Ensure gentle handling during all steps of the experiment.
-
Issue 3: Inconsistent results and batch-to-batch variability.
-
Question: I'm getting different results with different batches of TRAP-6 or on different days. How can I improve the reproducibility of my experiments?
-
Answer:
-
Peptide Quality and Purity: There can be variability between different lots of synthetic peptides. If possible, purchase high-purity TRAP-6 (>95%) and consider testing a new batch against a previously validated one.
-
Standardize Protocols: Ensure all experimental parameters are kept consistent, including cell density, incubation times, temperatures, and reagent concentrations.
-
Cellular Variation: Primary cells, like platelets, can have donor-to-donor variability. If possible, pool samples from multiple donors or perform experiments on different days with different donors to ensure the observed effects are consistent. For cell lines, ensure you are using cells within a consistent passage number range.
-
Visualizing Key Processes
Below are diagrams generated using Graphviz to illustrate important pathways and workflows related to TRAP-6 experimentation.
Caption: TRAP-6 signaling pathway via PAR-1 activation.
Caption: Workflow for optimizing TRAP-6 concentration.
Caption: Troubleshooting flowchart for TRAP-6 experiments.
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. glpbio.com [glpbio.com]
- 3. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [anaspec.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable results in TRAP-6 amide aggregation assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thrombin Receptor-Activating Peptide 6 (TRAP-6) amide aggregation assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your TRAP-6 amide aggregation experiments.
| Question | Possible Causes | Troubleshooting Steps |
| 1. No aggregation or significantly reduced aggregation response to TRAP-6. | 1. Reagent Integrity: TRAP-6 reagent may have degraded due to improper storage or handling.[1][2] 2. Platelet Preparation: Platelet-rich plasma (PRP) may have a low platelet count or platelets may have been activated prematurely during preparation.[3] 3. Incorrect Assay Conditions: Incubation temperature, stirring speed, or reagent concentrations may be suboptimal.[1][3] 4. Equipment Malfunction: The aggregometer may not be calibrated or functioning correctly. 5. Donor Variability: The platelet donor may have ingested medications that affect platelet function (e.g., aspirin) or have an underlying platelet function disorder.[1] | 1. Verify Reagent: Reconstitute a fresh vial of TRAP-6 and repeat the assay. Ensure the lyophilized product is stored at 2-8°C and the reconstituted solution is handled as per the manufacturer's instructions.[1] 2. Optimize Platelet Preparation: Ensure gentle mixing of blood with anticoagulant and proper centrifugation to obtain PRP. Testing should be completed within 3 hours of blood collection.[1][3] 3. Check Assay Parameters: Verify that the aggregometer is set to 37°C.[1][3] Ensure the stir bar is functioning correctly. Confirm the final concentration of TRAP-6 is appropriate (EC50 is approximately 0.8 µM).[4] 4. Calibrate Equipment: Perform necessary calibration and quality control checks on the aggregometer according to the manufacturer's instructions.[1] 5. Screen Donors: Ensure donors have not taken aspirin or other anti-platelet medications for at least 10 days prior to donation.[1] |
| 2. High variability in aggregation results between experiments. | 1. Inconsistent Sample Handling: Variations in blood collection, PRP preparation, or time from collection to testing can lead to variability.[1][3] 2. Reagent Preparation: Inconsistent reconstitution of lyophilized TRAP-6 can lead to concentration errors. 3. Pipetting Errors: Inaccurate pipetting of PRP or TRAP-6 can introduce variability. 4. Instrument Performance: Fluctuations in the light source or detector of the aggregometer can cause inconsistent readings. | 1. Standardize Protocols: Adhere strictly to a standardized protocol for blood collection, processing, and analysis. Minimize the time between sample collection and testing.[1][3] 2. Proper Reconstitution: Reconstitute TRAP-6 with the recommended volume of distilled or deionized water and mix thoroughly.[1] 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 4. Perform Instrument QC: Regularly perform quality control checks on the aggregometer. |
| 3. Unexpected potentiation of aggregation. | 1. Presence of Other Agonists: The sample may be contaminated with other platelet agonists. 2. Synergistic Effects: The experimental conditions or co-incubation with other substances might be enhancing the TRAP-6 response. For example, some P2Y12 antagonists have been shown to potentiate TRAP-6-induced granule release.[5][6] | 1. Ensure Sample Purity: Use clean collection tubes and reagents to avoid contamination. 2. Review Experimental Design: Carefully evaluate all components in the assay for potential synergistic interactions. |
| 4. The aggregation curve shows an unusual shape (e.g., biphasic). | 1. Suboptimal Agonist Concentration: The TRAP-6 concentration may be on the threshold of inducing a full aggregation response. 2. Platelet Desensitization: Prolonged exposure to low concentrations of TRAP-6 could potentially lead to receptor desensitization. | 1. Perform Dose-Response: Test a range of TRAP-6 concentrations to determine the optimal concentration for a robust and monophasic aggregation response. 2. Minimize Pre-incubation: Add the TRAP-6 reagent to the pre-warmed PRP immediately before starting the measurement. |
Frequently Asked Questions (FAQs)
Q1: What is TRAP-6 and how does it induce platelet aggregation?
A1: TRAP-6 is a synthetic hexapeptide (SFLLRN) that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1) on the surface of platelets.[4] It mimics the action of thrombin by binding to and activating PAR-1, initiating an intracellular signaling cascade that leads to platelet activation, shape change, and aggregation.[1][7] This activation is independent of receptor cleavage, which is the natural mechanism of thrombin action.[1]
Q2: What is the typical concentration range for TRAP-6 in an aggregation assay?
A2: The effective concentration of TRAP-6 can vary between different platelet preparations and donors. A typical starting point is the EC50, which is approximately 0.8 µM.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Some studies have used concentrations as low as 2 µM to detect platelet hyperreactivity.[8][9]
Q3: Can I use TRAP-6 to test the efficacy of anti-platelet drugs?
A3: Yes, TRAP-6 is a valuable tool for this purpose. Since it acts via the PAR-1 pathway, its action is not blocked by common anti-platelet drugs like aspirin or clopidogrel, which target the COX-1 and P2Y12 pathways, respectively.[1] However, TRAP-6-induced aggregation can be used to detect the action of GPIIb/IIIa antagonists.[1]
Q4: How should I prepare and store my TRAP-6 reagent?
A4: TRAP-6 is typically supplied as a lyophilized powder. It should be stored at -20°C. For use, reconstitute the powder in sterile, deionized water to the desired stock concentration.[1] After reconstitution, the solution can be stored for a limited time at 2-8°C or for longer periods at -20°C, but it is advisable to follow the manufacturer's specific instructions for storage and stability.[1][2]
Q5: What are the key differences between optical aggregometry and whole blood aggregometry for TRAP-6 assays?
A5: Optical aggregometry measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate.[1] It requires the separation of PRP from whole blood. Whole blood aggregometry measures the change in electrical impedance between two electrodes as platelets aggregate and adhere to them in a whole blood sample.[1] Whole blood methods are often faster as they do not require PRP preparation, but optical aggregometry remains a gold standard for many platelet function studies.
Experimental Protocols
Standard Protocol for TRAP-6 Induced Platelet Aggregation (Optical Aggregometry)
-
Blood Collection:
-
Collect whole blood from a healthy, consenting donor who has not taken any anti-platelet medication for at least 10 days.[1]
-
Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.
-
Collect blood into tubes containing 3.2% or 3.8% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[1]
-
Gently invert the tubes 3-5 times to ensure proper mixing. Do not shake.[1]
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer of PRP, avoiding the buffy coat.
-
To prepare PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Aspirate the supernatant (PPP).
-
-
Platelet Count Adjustment (Optional but Recommended):
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized value (e.g., 200-300 x 10⁹/L) using autologous PPP.
-
-
Aggregation Assay:
-
Turn on the aggregometer and allow it to warm up to 37°C.[1][3]
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.[3]
-
Set the baseline (0% aggregation) with the PRP and the 100% aggregation with PPP.[1]
-
Add the desired volume of TRAP-6 working solution to the PRP cuvette to achieve the final target concentration.
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
Visualizations
Caption: TRAP-6 signaling pathway in platelets.
Caption: Troubleshooting workflow for variable results.
References
- 1. haemochrom.de [haemochrom.de]
- 2. biodatacorp.com [biodatacorp.com]
- 3. abpcorp.com [abpcorp.com]
- 4. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 5. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
addressing TRAP-6 amide lot-to-lot variability in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding lot-to-lot variability of TRAP-6 (Thrombin Receptor Activator Peptide-6) amide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is TRAP-6 amide and how does it work?
A1: this compound is a synthetic hexapeptide (Ser-Phe-Leu-Leu-Arg-Asn-NH2) that functions as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), also known as the thrombin receptor.[1][2] It mimics the action of thrombin by binding to PAR-1 and activating it, which in turn initiates a signaling cascade leading to platelet activation, granule secretion, and aggregation.[1][3] Unlike thrombin, TRAP-6 activates the receptor without requiring enzymatic cleavage, making it a more stable and easily standardized reagent for in vitro studies.[4]
Q2: What are the primary causes of lot-to-lot variability with this compound?
A2: Lot-to-lot variability in synthetic peptides like TRAP-6 can stem from several factors:
-
Manufacturing and Purity: Variations in the peptide synthesis and purification processes can lead to differences in the final purity of the product.[5][6] The presence of impurities, such as deletion sequences or residual chemicals from synthesis, can significantly alter the peptide's effective concentration and biological activity.[7][8]
-
Peptide Counter-ion: Synthetic peptides are often supplied as salts (e.g., trifluoroacetate - TFA). The type and amount of counter-ion can vary between lots and may influence experimental outcomes.
-
Handling and Storage: this compound is typically supplied as a lyophilized powder.[4] Improper storage, repeated freeze-thaw cycles, or incorrect reconstitution can lead to degradation of the peptide, affecting its potency.[9][10]
-
Laboratory Practices: Inconsistencies in preparing stock solutions, dilution errors, or slight variations in experimental conditions can contribute to perceived lot-to-lot differences.[5]
Q3: How should I store and handle this compound to ensure consistency?
A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Lyophilized Powder: Upon receipt, store the lyophilized powder at -20°C or -80°C as recommended by the manufacturer.[10]
-
Reconstitution: Reconstitute the peptide using high-purity, sterile water or an appropriate buffer as indicated on the product data sheet.[4] Mix gently to ensure the peptide is fully dissolved.
-
Stock Solutions: After reconstitution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[9] Reconstituted TRAP-6 is stable for varying durations depending on the storage temperature; for example, one supplier notes stability for up to 4 weeks at -20°C.[4]
Troubleshooting Guide
Issue 1: Reduced or Absent Platelet Aggregation with a New Lot of TRAP-6
You may observe a significantly lower aggregation response (or no response at all) when using a new batch of TRAP-6 compared to a previous lot at the same concentration.
| Potential Cause | Troubleshooting Step |
| Lower Peptide Purity/Activity | The new lot may have a lower percentage of the active peptide. This is a common issue with synthetic peptides.[7] |
| Incorrect Reconstitution/Storage | The peptide may have been improperly dissolved or degraded due to incorrect storage.[5] |
| Pipetting or Dilution Error | Simple errors in preparing the working solution can lead to a lower effective concentration. |
Troubleshooting Workflow
Caption: Troubleshooting logic for reduced platelet aggregation.
Issue 2: Increased Platelet Activation Signal (Flow Cytometry) at the Same Concentration
When analyzing platelet activation markers like P-selectin (CD62P) or activated GPIIb/IIIa, a new lot of TRAP-6 may produce a much stronger signal than expected.
| Potential Cause | Troubleshooting Step |
| Higher Peptide Purity/Activity | The new lot is more potent than the previous one, leading to a stronger biological response at the same nominal concentration. |
| Contaminants | Although less common, certain impurities could potentially enhance platelet activation synergistically.[7] |
| Instrument Calibration Drift | Changes in flow cytometer settings (e.g., laser power, detector voltages) can alter fluorescence intensity measurements. |
Recommended Action:
-
Validate Instrument Settings: Run calibration beads and/or a standardized cell control to ensure the flow cytometer's performance is consistent.
-
Perform a Dose-Response Analysis: Titrate both the new and old lots of TRAP-6 across a range of concentrations (e.g., 0.1 µM to 30 µM).[11]
-
Compare Results: Plot the median fluorescence intensity (MFI) for an activation marker (e.g., P-selectin) against the TRAP-6 concentration for both lots. A leftward shift in the curve for the new lot indicates higher potency.
-
Adjust Concentration: Based on the dose-response data, determine the concentration of the new lot that yields a comparable response to the desired concentration of the old lot.
Experimental Protocols & Data
Protocol 1: Validating a New Lot of TRAP-6 with Light Transmission Aggregometry (LTA)
This protocol allows for the direct comparison of two TRAP-6 lots to quantify differences in potency.
Methodology:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood collected from a healthy donor who has not taken anti-platelet medication for at least 10 days.[4] Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP.[4]
-
Reagent Preparation: Reconstitute both the "old" and "new" lots of this compound to a stock concentration (e.g., 1 mM) according to the manufacturer's instructions.[4] Prepare a series of working dilutions for each lot to cover the expected dynamic range (e.g., 0.5, 1, 3, 10, 30 µM).
-
Aggregometer Setup: Calibrate the aggregometer by setting 0% aggregation with PPP and 100% with PRP.[4]
-
Aggregation Assay:
-
Data Analysis:
-
Measure the maximum aggregation (%) for each concentration of each lot.
-
Plot the maximum aggregation versus TRAP-6 concentration and calculate the EC50 (the concentration that produces 50% of the maximal response) for each lot.
-
Expected Quantitative Data:
| Parameter | "Old" Lot (Example) | "New" Lot (Example) | Interpretation |
| EC50 | 2.5 µM | 5.2 µM | The new lot is approximately half as potent as the old lot. A higher concentration is needed to achieve the same effect. |
| Max Aggregation | 85% | 83% | Both lots can achieve a similar maximal response, indicating the difference is in potency, not efficacy. |
Protocol 2: Flow Cytometry Analysis of P-selectin Expression
This method assesses platelet activation by measuring the surface expression of P-selectin (CD62P).
Methodology:
-
Sample Preparation: Use citrated whole blood, collected within 10 minutes.[12]
-
Reagent Preparation: Prepare working solutions of the new TRAP-6 lot at various concentrations (e.g., 1, 10, 30 µM).[11] Prepare an antibody cocktail containing a fluorescently labeled anti-CD62P antibody and a platelet marker like anti-CD42b.[11]
-
Platelet Stimulation & Staining:
-
Fixation & Lysis: Stop the reaction by adding a fixative solution (e.g., 0.5% formaldehyde).[11] If using whole blood, a lysis step may be required.
-
Acquisition & Analysis: Acquire the samples on a flow cytometer. Gate on the platelet population using the CD42b marker.[11] Determine the percentage of P-selectin positive platelets and the median fluorescence intensity (MFI).
Signaling Pathway Visualization
TRAP-6 binding to the PAR-1 receptor on the platelet surface triggers a well-defined intracellular signaling cascade.
Caption: TRAP-6 signaling pathway via the PAR-1 receptor in platelets.
References
- 1. alphalabs.co.uk [alphalabs.co.uk]
- 2. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haemochrom.de [haemochrom.de]
- 5. myadlm.org [myadlm.org]
- 6. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biodatacorp.com [biodatacorp.com]
- 11. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
TRAP-6 amide off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of TRAP-6 amide and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the sequence SFLLRN-NH2. It acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), mimicking the action of thrombin in activating this receptor.[1][2] Its primary on-target effect is the induction of platelet aggregation, making it a valuable tool in cardiovascular research.[1]
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is the activation of Protease-Activated Receptor 2 (PAR2). While primarily a PAR1 agonist, TRAP-6 can also elicit responses through PAR2, which can lead to unintended biological effects in experimental systems where both receptors are expressed. It is important to note that TRAP-6 shows no activity at PAR4.[2][3]
Q3: Why am I observing unexpected results in my cell-based assays with this compound?
Unexpected results could be due to the off-target activation of PAR2. PAR1 and PAR2 can couple to overlapping as well as distinct G protein signaling pathways, including Gαq, Gα12/13, and Gαi. Both receptors can activate downstream pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Furthermore, PAR1 and PAR2 can form heterodimers, leading to transactivation, where the activation of PAR1 can indirectly activate PAR2. This complex signaling crosstalk can lead to varied and sometimes unexpected cellular responses.
Q4: How can I determine if the effects I'm seeing are on-target or off-target?
To dissect the on-target versus off-target effects of this compound, a multi-pronged approach is recommended:
-
Use of selective antagonists: Pre-treatment of your experimental system with a selective PAR1 antagonist (e.g., Vorapaxar) should block the on-target effects of TRAP-6. Similarly, a selective PAR2 antagonist can be used to see if the observed effect is diminished.
-
Cell lines with single receptor expression: Utilize cell lines that endogenously express only PAR1 or only PAR2, or engineered cell lines expressing one of these receptors. This allows for the unambiguous characterization of TRAP-6 activity at each receptor.
-
siRNA or CRISPR/Cas9 knockdown: Knocking down the expression of PAR1 or PAR2 in your cell line of interest can help elucidate which receptor is responsible for the observed biological effect.
Troubleshooting Guides
Problem 1: Inconsistent Platelet Aggregation Response with this compound
Possible Cause:
-
Variability in platelet preparation and donor sensitivity.
-
Off-target effects on other platelet receptors (though less common for TRAP-6).
-
Degradation of the this compound peptide.
Troubleshooting Steps:
-
Standardize Platelet Preparation: Ensure a consistent protocol for platelet-rich plasma (PRP) or washed platelet preparation.
-
Use a Positive Control: Include a known platelet agonist like thrombin to confirm platelet viability and responsiveness.
-
Confirm TRAP-6 Activity: Test the batch of TRAP-6 on a well-characterized system (e.g., a cell line expressing only PAR1) to confirm its potency.
-
Proper Storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
Problem 2: Observing a cellular response to this compound that is not blocked by a PAR1 antagonist.
Possible Cause:
-
The observed response is mediated by the off-target activation of PAR2.
-
The PAR1 antagonist is not used at an effective concentration or is not specific.
Troubleshooting Steps:
-
Validate Antagonist Activity: Confirm the efficacy and selectivity of your PAR1 antagonist in your experimental system using a known PAR1-specific response.
-
Test for PAR2 Involvement:
-
Use a selective PAR2 antagonist to see if it blocks the residual response.
-
Perform siRNA-mediated knockdown of PAR2 to confirm its role. .
-
-
Characterize Receptor Expression: Confirm the expression of both PAR1 and PAR2 in your cells using techniques like qPCR, western blotting, or flow cytometry.
Quantitative Data Summary
A direct quantitative comparison of this compound's potency on PAR1 versus PAR2 is not extensively documented in the literature. However, the known EC50 for PAR1-mediated platelet aggregation provides a baseline for its on-target activity. Researchers are encouraged to determine the EC50 for PAR2 activation in their specific experimental system to quantify the off-target effect.
| Parameter | Receptor | Value | Assay |
| EC50 | PAR1 | ~0.8 µM | Platelet Aggregation |
| IC50 | PAR1 | 96 nM | Not Specified |
| EC50 | PAR2 | Not Widely Reported | Calcium Mobilization (recommended) |
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess PAR1 and PAR2 Activation
This protocol allows for the functional assessment of PAR1 and PAR2 activation by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing PAR1 or PAR2 (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Selective PAR1 and PAR2 agonists and antagonists
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Establish a baseline fluorescence reading.
-
Inject a solution of this compound (or other test compounds) and continue recording the fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
Plot the dose-response curve for this compound and calculate the EC50 value.
-
Protocol 2: Mitigating Off-Target Effects through Experimental Design
This logical workflow helps to minimize and account for the off-target effects of this compound.
Workflow:
-
Receptor Expression Profiling: Determine the expression levels of PAR1 and PAR2 in your experimental model system using qPCR or Western blot.
-
Pharmacological Inhibition:
-
To isolate PAR1 effects, pre-incubate cells with a selective PAR2 antagonist before stimulating with this compound.
-
To confirm PAR2 effects, pre-incubate cells with a selective PAR1 antagonist.
-
-
Genetic Knockdown: For a more definitive approach, use siRNA or CRISPR/Cas9 to specifically knockdown PAR1 or PAR2 expression.
-
Comparative Agonist Studies: Compare the effects of this compound with more selective PAR1 or PAR2 peptide agonists, if available.
-
Structure-Activity Relationship (SAR) Studies (Advanced): For drug development purposes, synthesize and test analogues of TRAP-6 with modifications aimed at increasing PAR1 selectivity. Key residues in the SFLLRN sequence can be substituted to probe interactions with the receptor binding pocket.
Visualizations
Caption: Simplified PAR1 signaling pathway activated by this compound.
Caption: Off-target PAR2 signaling by this compound.
Caption: Troubleshooting workflow for this compound off-target effects.
References
dealing with TRAP-6 amide tachyphylaxis in prolonged experiments
Welcome to the technical support center for researchers encountering tachyphylaxis with TRAP-6 amide in prolonged experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you understand, mitigate, and manage the rapid desensitization of Protease-Activated Receptor 1 (PAR1) in your experimental models.
Troubleshooting Guide
This guide addresses common issues encountered during prolonged experiments involving TRAP-6, a selective PAR1 agonist peptide.[1][2][3][4][5]
Q1: My cells show a significantly diminished response (e.g., in calcium signaling or ERK phosphorylation) after the first stimulation with TRAP-6. What is happening?
A1: This phenomenon is likely TRAP-6-induced tachyphylaxis, or rapid desensitization of the PAR1 receptor. Continuous or repeated exposure to an agonist like TRAP-6 can lead to a state where the receptor no longer responds effectively to the stimulus.[6][7][8] The primary mechanisms include:
-
Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated PAR1.[9][10][11]
-
β-Arrestin Recruitment: Phosphorylated PAR1 recruits β-arrestin proteins. This sterically hinders G-protein coupling, effectively "turning off" the primary signaling pathway.[8][9][11]
-
Receptor Internalization: The PAR1-β-arrestin complex is targeted for clathrin-mediated endocytosis, removing the receptor from the cell surface.[9][12][13]
Q2: How can I confirm that the loss of signal is due to PAR1 tachyphylaxis and not another experimental artifact?
A2: To confirm tachyphylaxis, you can perform a homologous desensitization experiment. After the initial stimulation with TRAP-6 and subsequent loss of signal, stimulate the cells with an agonist for a different G-protein coupled receptor (GPCR) that is expressed in your cell type and signals through a similar pathway (e.g., another Gq-coupled receptor for calcium mobilization). If the cells respond to the new agonist, it suggests that the downstream signaling machinery is intact and the issue is specific to the PAR1 receptor.
Q3: I need to perform a long-term experiment. How can I mitigate or prevent TRAP-6 tachyphylaxis?
A3: Several strategies can be employed, depending on your experimental needs:
-
Introduce Washout Periods: If your experiment allows, introduce washout periods to allow for receptor resensitization. The time required for resensitization can vary between cell types and may involve the dephosphorylation of internalized receptors and their recycling back to the plasma membrane.[11] In some cases, new receptor synthesis may be required for full recovery.[6]
-
Use a Lower Concentration of TRAP-6: High concentrations of TRAP-6 can accelerate desensitization. Determine the lowest effective concentration for your desired biological response through a dose-response curve.
-
Pharmacological Inhibition:
-
GRK Inhibitors: Using inhibitors of GRKs can reduce receptor phosphorylation and subsequent desensitization.
-
Dynamin Inhibitors: These can block clathrin-mediated endocytosis, keeping the receptor on the cell surface. However, this may not prevent desensitization mediated by β-arrestin uncoupling from G-proteins.
-
-
Consider Alternative Agonists: While TRAP-6 is a potent PAR1 agonist, in some systems, other agonists might induce different desensitization kinetics.
Q4: My attempts to prevent tachyphylaxis are not working. Is it possible to "resensitize" the receptors during the experiment?
A4: Resensitizing PAR1 during an ongoing experiment is challenging. The process of resensitization involves receptor dephosphorylation and recycling, which takes time.[11] For some GPCRs, specific allosteric modulators can influence receptor conformation and signaling, but this is not a well-established strategy for PAR1 tachyphylaxis. In some specific contexts, like human platelets, signaling cross-talk from other receptors (e.g., PAR4) can counteract PAR1 desensitization.[14]
Frequently Asked Questions (FAQs)
Q1: What is the detailed molecular mechanism of TRAP-6 induced PAR1 desensitization?
A1: The activation of PAR1 by TRAP-6 initiates a cascade of events leading to its desensitization:
-
Agonist Binding and G-protein Activation: TRAP-6 binds to PAR1, causing a conformational change that activates heterotrimeric G-proteins (primarily Gq, Gi, and G12/13).[10]
-
GRK Phosphorylation: The activated receptor conformation is a substrate for G-protein-coupled receptor kinases (GRKs). GRKs phosphorylate serine and threonine residues on the C-terminal tail of PAR1.[10][11][15]
-
β-Arrestin Binding: The phosphorylated C-terminal tail serves as a high-affinity binding site for β-arrestin proteins.[9][10][11]
-
Signal Termination (Desensitization): The binding of β-arrestin sterically blocks the receptor from coupling to and activating G-proteins, thus terminating the primary signal.[11]
-
Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as AP-2 and clathrin, which leads to the internalization of the receptor into endosomes.[9][11][13]
-
Post-Internalization Fate: Once internalized, PAR1 can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted to lysosomes for degradation (downregulation).[9][11]
Q2: How quickly does TRAP-6 tachyphylaxis occur?
A2: The onset of tachyphylaxis is rapid, often occurring within minutes of agonist exposure.[7][8] The exact timing can depend on the cell type, receptor expression levels, and the concentration of TRAP-6 used.
Q3: What is the difference between desensitization and downregulation?
A3: Desensitization is a rapid, short-term process that uncouples the receptor from its G-protein, often while the receptor is still on the cell surface or shortly after internalization.[7][8] Downregulation is a longer-term process that involves a decrease in the total number of receptors in the cell, typically through lysosomal degradation of internalized receptors and sometimes decreased receptor synthesis.[7][8]
Q4: Does TRAP-6-induced PAR1 internalization always require β-arrestin?
A4: While β-arrestin is crucial for the desensitization (uncoupling from G-proteins) of PAR1, some studies suggest that the internalization of PAR1 can occur independently of β-arrestin in certain cell types, although β-arrestin can facilitate the process.[12] PAR1 can also undergo constitutive (agonist-independent) internalization.[12][16]
Data Presentation
Table 1: Key Events in TRAP-6 Induced PAR1 Tachyphylaxis
| Event | Typical Onset | Key Proteins Involved | Primary Consequence |
| Phosphorylation | Seconds to minutes | G-protein-coupled Receptor Kinases (GRKs) | Primes receptor for β-arrestin binding |
| Desensitization | Minutes | β-Arrestins | Uncoupling from G-proteins, signal termination[8][11] |
| Internalization | Minutes | β-Arrestins, AP-2, Clathrin, Dynamin | Removal of receptors from the cell surface[9][13] |
| Downregulation | Hours to days | Lysosomal enzymes | Reduction in total receptor number[7][8] |
Table 2: Troubleshooting Strategies and Expected Outcomes
| Strategy | Mechanism of Action | Expected Outcome | Potential Drawbacks |
| Washout Periods | Allows for receptor dephosphorylation and recycling.[11] | Partial to full recovery of receptor responsiveness. | Not suitable for experiments requiring continuous stimulation. |
| Lower Agonist Dose | Reduces the rate of receptor activation and subsequent desensitization. | Prolonged signaling window before tachyphylaxis occurs. | May not achieve the maximum biological effect. |
| GRK Inhibitors | Prevents phosphorylation of the activated receptor. | Attenuates β-arrestin binding and desensitization. | Potential off-target effects on other GPCRs. |
| Dynamin Inhibitors | Blocks clathrin-coated pit formation. | Prevents receptor internalization. | Does not prevent desensitization via G-protein uncoupling. |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay to Assess Tachyphylaxis
This protocol is designed to measure the change in intracellular calcium concentration ([Ca²⁺]i) in response to TRAP-6 stimulation and to quantify desensitization.
Materials:
-
Cells expressing PAR1
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[17][18][19]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Agonist for a control Gq-coupled receptor
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities or fluorescence microscope
Procedure:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash cells with HBSS. Incubate cells with the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Washing: Gently wash the cells two to three times with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well for the assay.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 30-60 seconds.
-
First Stimulation (TRAP-6): Inject a working concentration of TRAP-6 (e.g., 10 µM) into the wells and record the fluorescence signal for 3-5 minutes to capture the peak response and subsequent return to baseline.[17]
-
Desensitization Period: Allow the cells to remain in the presence of TRAP-6 or perform a washout followed by a rest period, depending on the experimental question. For a typical tachyphylaxis experiment, proceed to the second stimulation after the signal from the first has returned to near baseline.
-
Second Stimulation (TRAP-6): Inject the same concentration of TRAP-6 again and record the fluorescence. A significantly reduced or absent second peak indicates homologous desensitization.
-
Heterologous Stimulation (Control): In a separate set of wells, after the first TRAP-6 stimulation, inject an agonist for a different Gq-coupled receptor. A robust response indicates that the downstream signaling pathway is intact.
-
Data Analysis: Quantify the peak fluorescence intensity (or ratio for ratiometric dyes) for each stimulation. Express the second peak response as a percentage of the first peak response to quantify the degree of desensitization.
Protocol 2: ERK1/2 Phosphorylation Assay via Western Blotting
This protocol assesses the activation of the MAPK/ERK pathway, a downstream target of PAR1 signaling, and its desensitization.
Materials:
-
Cells expressing PAR1, grown in 6-well plates
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)[20]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Grow cells to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce baseline ERK phosphorylation.[20]
-
Stimulation Time Course:
-
Acute Stimulation: Treat cells with TRAP-6 (e.g., 10 µM) for various time points (e.g., 0, 2, 5, 10, 30 minutes) to determine the peak of p-ERK activation.
-
Desensitization: To assess tachyphylaxis, pre-treat one set of cells with TRAP-6 for a period known to cause desensitization (e.g., 30-60 minutes). Then, re-stimulate these cells with TRAP-6 for the time point that previously gave the peak p-ERK response.
-
-
Cell Lysis: After treatment, immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[20]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to ensure equal protein loading.
-
Data Analysis: Use densitometry to quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal for each sample. Compare the p-ERK/t-ERK ratio in the desensitized samples to the acute stimulation samples.
Visualizations
Caption: PAR1 signaling, desensitization, and internalization pathway.
Caption: Experimental workflow for assessing TRAP-6 tachyphylaxis.
Caption: Troubleshooting logic for diminished TRAP-6 response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biodatacorp.com [biodatacorp.com]
- 6. Desensitisation of protease-activated receptor-1 (PAR-1) in rat astrocytes: evidence for a novel mechanism for terminating Ca2+ signalling evoked by the tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protease-activated receptor 1 (PAR1) signalling desensitization is counteracted via PAR4 signalling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TRAP-6 Amide Calcium Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Thrombin Receptor Activating Peptide 6 (TRAP-6) amide calcium assays.
I. Troubleshooting Guide
High background and low signal are common challenges in TRAP-6 calcium assays. This guide addresses specific issues and provides actionable solutions to enhance your assay performance.
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from TRAP-6-mediated calcium mobilization, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescence from Media Components | Use phenol red-free media and consider imaging in an optically clear buffered saline solution. Fetal Bovine Serum (FBS) can also be a source of autofluorescence.[1] |
| Cellular Autofluorescence | Cellular components can contribute to background, especially in the blue to green emission range. If possible, consider using red-shifted calcium dyes.[1] |
| Incomplete De-esterification of AM Dyes | Allow sufficient time for intracellular esterases to cleave the acetoxymethyl (AM) ester group from the dye, trapping it inside the cells. This is a crucial step to reduce background fluorescence.[2] |
| Dye Leakage | For cell lines with active organic anion transporters, consider adding probenecid to the dye loading buffer to prevent the dye from being pumped out of the cells.[3][4] |
| Excess or Non-specific Dye Staining | Optimize the concentration of the calcium-sensitive dye. Titrate the dye to find the lowest concentration that gives a robust signal. Also, ensure that any remaining extracellular dye is washed away before agonist stimulation.[5][6] |
| Instrument Settings | If using a plate reader, utilize bottom-reading mode to minimize excitation of fluorescent compounds in the media supernatant.[1][7] |
| Plasticware Fluorescence | Use of glass-bottom plates is recommended over plastic-bottom dishes, which can exhibit high intrinsic fluorescence.[5] |
| Extracellular ATP Signaling | Damaged cells can release ATP, which can activate purinergic receptors and cause non-specific calcium signals. Consider adding apyrase to the assay buffer to hydrolyze extracellular ATP.[8][9][10] |
Issue 2: Low or No Signal Upon TRAP-6 Stimulation
A weak or absent signal can be due to a variety of factors, from suboptimal reagents to issues with the cells themselves.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal TRAP-6 Concentration | Titrate TRAP-6 to determine the optimal concentration for your specific cell type and receptor expression level. Concentrations typically range from 0.01 to 10 µM.[11] |
| Low PAR1 Receptor Expression | Ensure that the cell line used expresses a sufficient level of the Protease-Activated Receptor 1 (PAR1). Transiently or stably transfecting cells with PAR1 may be necessary. |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and ensure high viability. Stressed or unhealthy cells will not respond optimally.[2][12] |
| Inappropriate Cell Density | Optimize cell seeding density. Overly confluent or sparse cells can lead to inconsistent results. Aim for an 80-90% confluent monolayer for adherent cells.[13][14] |
| Receptor Desensitization | Prolonged exposure to low levels of agonists, potentially present in serum, can desensitize PAR1. Serum starvation prior to the assay can help to mitigate this.[15] However, prolonged serum starvation can also negatively impact cell health and deplete intracellular calcium stores.[16][17][18] |
| Suboptimal Calcium Dye | The choice of calcium indicator is critical. Different dyes have varying affinities for calcium and different fluorescence enhancement upon binding. Test a panel of dyes to find the one with the best signal window for your assay.[19][20] |
| Insufficient Intracellular Calcium Stores | Ensure that the assay buffer contains an adequate concentration of calcium. Serum starvation can deplete endoplasmic reticulum calcium stores, leading to a reduced signal.[16][17][18] |
| Incorrect Instrument Settings | Optimize the gain, exposure time, and other settings on your fluorescence plate reader or microscope to maximize signal detection. |
| G-protein Coupling Issues | If using a recombinant system, ensure the expressed PAR1 is coupled to the appropriate G-protein (primarily Gq). Co-expression with a promiscuous G-protein like Gα16 can sometimes enhance coupling to the calcium signaling pathway.[15] |
II. Frequently Asked Questions (FAQs)
Q1: What is TRAP-6 and how does it activate calcium signaling?
A1: TRAP-6 is a synthetic hexapeptide (SFLLRN) that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR).[11][21][22][23] It mimics the tethered ligand that is exposed after thrombin cleaves the N-terminus of PAR1. Upon binding, TRAP-6 activates PAR1, which primarily couples to Gq and G12/13 G-proteins.[24][25] The activation of Gq leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which is then detected by a calcium-sensitive dye.
Q2: Which calcium-sensitive dye should I use for my TRAP-6 assay?
A2: The optimal dye depends on your specific cell type, instrumentation, and experimental goals. Dyes with a larger fluorescence enhancement upon calcium binding will generally provide a better signal-to-noise ratio. It is recommended to test several dyes to determine the best performer in your system.
| Dye Family | Characteristics | Signal Enhancement (approx.) |
| Fluo-3, Fluo-4 | Commonly used, but may have lower signal enhancement compared to newer dyes.[20] | ~100-fold[2][20] |
| Fluo-8® | Brighter than Fluo-3 and Fluo-4, and less temperature-dependent.[20] | ~200-fold[20] |
| Cal-520® | High affinity and localizes well to the cytosol, reducing compartmentalization.[20] | ~100-fold[20] |
| Calbryte™ 520 | Exhibits a very large fluorescence enhancement, making it highly sensitive.[20] | ~300-fold[20] |
| Red Dyes (e.g., Rhod-4™, Calbryte™ 590) | Useful for multiplexing with green fluorescent probes and can help to reduce cellular autofluorescence, which is more prominent in the green spectrum.[1][26] | Varies |
Q3: What is the purpose of serum starvation and how long should I do it?
A3: Serum starvation is performed to reduce the basal activity of signaling pathways and to prevent receptor desensitization that can be caused by growth factors and other agonists present in the serum.[15] However, prolonged serum deprivation can also stress cells and deplete intracellular calcium stores, leading to a reduced signal upon stimulation.[16][17][18] The optimal duration of serum starvation should be determined empirically for each cell line, but typically ranges from a few hours to overnight. A shorter incubation of 1-4 hours in serum-free medium is often a good starting point.
Q4: How can I be sure that the signal I'm seeing is specific to PAR1 activation?
A4: To confirm the specificity of your signal, you can use a PAR1 antagonist to block the TRAP-6-induced calcium flux. Pre-incubating the cells with a specific PAR1 antagonist before adding TRAP-6 should abolish or significantly reduce the calcium signal. Additionally, using a scrambled peptide control that does not activate PAR1 should not elicit a signal.
Q5: My baseline fluorescence is drifting. What could be the cause?
A5: Baseline drift can be caused by several factors:
-
Dye Leakage: As mentioned earlier, organic anion transporters can actively pump the dye out of the cells. The use of probenecid can help to prevent this.[3]
-
Phototoxicity/Photobleaching: Excessive excitation light can damage cells and bleach the fluorescent dye. Reduce the excitation intensity or the exposure time.
-
Temperature Fluctuations: Ensure that the temperature of your sample is stable throughout the experiment, as dye fluorescence and cellular processes can be temperature-sensitive.
-
Cell Settling: If using suspension cells, they may settle at the bottom of the well over time, leading to a change in the measured fluorescence.
III. Experimental Protocols
Protocol 1: General TRAP-6 Calcium Flux Assay for Adherent Cells
-
Cell Plating: Seed adherent cells expressing PAR1 in a 96-well or 384-well black, clear-bottom plate. The optimal seeding density should be determined to achieve an 80-90% confluent monolayer on the day of the assay.[14] Incubate overnight at 37°C, 5% CO2.
-
Serum Starvation (Optional): On the day of the assay, gently wash the cells with serum-free medium and then incubate in serum-free medium for a predetermined optimal time (e.g., 2-4 hours) at 37°C.
-
Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. This typically includes the dye (e.g., Fluo-4 AM, Calbryte™ 520) and may include probenecid (final concentration of ~2.5 mM).[4][27] Remove the medium from the cells and add the dye loading buffer. Incubate for 60-120 minutes at 37°C, protected from light.[4]
-
Wash Step (if required): For some dyes, it is necessary to wash the cells once with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye. Leave a final volume of buffer in the wells. "No-wash" dye formulations are also available that simplify this step.[6][19]
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FlexStation 3) set to the appropriate excitation and emission wavelengths for the chosen dye. Allow the plate to equilibrate to the desired temperature (e.g., 37°C). Record the baseline fluorescence for a short period (e.g., 10-30 seconds).
-
TRAP-6 Addition and Signal Acquisition: Using the instrument's automated injection system, add the desired concentration of TRAP-6 to the wells. Continue to record the fluorescence kinetically for 1-3 minutes to capture the peak response and subsequent decay.
-
Data Analysis: The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F0), or as the peak fluorescence intensity.
IV. Visualizations
TRAP-6/PAR1 Signaling Pathway
Caption: TRAP-6 activation of the PAR1 signaling cascade.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting low SNR in calcium assays.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. youtube.com [youtube.com]
- 3. srpf.org [srpf.org]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apyrase decreases phage induction and Shiga toxin release from E. coli O157:H7 and has a protective effect during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Serum deprivation can suppress receptor-mediated calcium signaling in pterygial-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Figure 5: [Comparison of different Ca2+ dyes...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 21. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 22. Thrombin Receptor Activator for Peptide 6 (TRAP-6) [eurogentec.com]
- 23. AnaSpec Thrombin Receptor Activator for Peptide 6 (TRAP-6), 5mg, Quantity: | Fisher Scientific [fishersci.com]
- 24. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 27. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TRAP-6 Amide Platelet Activation Assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with TRAP-6 amide-induced platelet activation experiments, particularly concerning the impact of anticoagulants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate platelets?
TRAP-6 (Thrombin Receptor-Activating Peptide 6) amide is a synthetic hexapeptide that acts as a potent and specific agonist for the Protease-Activated Receptor-1 (PAR-1), also known as the thrombin receptor.[1][2][3] It mimics the action of thrombin by directly binding to and activating PAR-1, initiating a signaling cascade that leads to platelet shape change, degranulation, and aggregation.[4] Because it directly activates the receptor, its action is independent of thrombin's enzymatic cleavage of the receptor, making it a stable and standardized tool for studying PAR-1 mediated platelet function.[3]
Q2: Which anticoagulant should I use for blood collection for my this compound experiment?
The choice of anticoagulant is critical and can significantly impact experimental outcomes.
-
Sodium Citrate (3.2% or 3.8%) : This is the most common and generally recommended anticoagulant for platelet function tests, including those using TRAP-6.[1]
-
Acid-Citrate-Dextrose (ACD-A) : Also a suitable choice, providing robust platelet activation in response to TRAP-6.[5]
-
Recombinant Hirudin : A direct thrombin inhibitor, it is an excellent alternative to citrate, as it shows strong correlation with heparin in aggregation studies and avoids the calcium chelation effects of citrate.[6]
-
Lithium Heparin : Can be used, but researchers should be aware that it may cause higher baseline platelet activation, including increased P-selectin expression and integrin αIIbβ3 activation, compared to citrated samples.[5]
-
K2-EDTA : This anticoagulant is not recommended . It causes minimal platelet activation and deformation in response to TRAP-6 stimulation.[5]
Q3: How does heparin affect this compound activity?
The effect of heparin is complex and can be contradictory depending on the experimental system.
-
Potentiation : In platelet-rich plasma (PRP), unfractionated heparin (UFH) at therapeutic concentrations can increase platelet sensitivity to agonists.[7] It has been shown to potentiate TRAP-6 induced aggregation and increase the expression of activation markers like P-selectin.[7][8] This may be due to heparin enhancing thromboxane production.[9][10]
-
Inhibition : In contrast, when using isolated or washed platelets, heparin can have a significant inhibitory effect on agonist-induced aggregation.[9] This suggests heparin may directly alter the platelet membrane, interfering with its ability to respond to agonists.[9]
-
Low-Molecular-Weight Heparin (LMWH) : Enoxaparin (a LMWH) has been shown to have only minor effects on platelet activation compared to UFH.[7]
Q4: How do Direct Thrombin Inhibitors (DTIs) affect this compound activity?
Direct thrombin inhibitors like dabigatran, argatroban, and hirudin do not inhibit platelet activation induced by TRAP-6.[11][12] This is because TRAP-6 directly activates the PAR-1 receptor, bypassing the need for thrombin.[11] However, some studies have noted that dabigatran can increase the density of PAR-1 receptors on the platelet surface, which could potentially enhance platelet reactivity to TRAP-6.[11]
Q5: How do Factor Xa (FXa) Inhibitors affect this compound activity?
The impact of FXa inhibitors (e.g., rivaroxaban, apixaban) on TRAP-6 activity is an area of active research with some conflicting findings.
-
No Direct Effect : Many studies report that FXa inhibitors do not modify TRAP-6 induced platelet aggregation in ex vivo models.[11][13][14] The rationale is that TRAP-6 acts downstream of thrombin generation, which is the process blocked by FXa inhibitors.[11]
-
Inhibition Observed In Vivo : Conversely, other studies have shown that patients taking rivaroxaban or apixaban exhibit significantly reduced TRAP-6 induced platelet aggregation.[15][16] The proposed mechanism is that by potently inhibiting thrombin formation, these drugs reduce the low-level thrombin activity that may "prime" platelets, making them less responsive to subsequent agonist stimulation.[15] Rivaroxaban has also been suggested to attenuate arterial thrombosis by inhibiting FXa-driven platelet activation via PAR-1.[16]
Troubleshooting Guides
Issue: Unexpected INHIBITION of TRAP-6 Induced Aggregation
| Possible Cause | Explanation & Solution |
| Incorrect Anticoagulant | You may be using K₂-EDTA, which strongly inhibits platelet activation in response to TRAP-6.[5] Solution: Use 3.2% sodium citrate, ACD-A, or hirudin for blood collection. |
| Patient Medication | The blood donor may be on Factor Xa inhibitor therapy (rivaroxaban, apixaban). These drugs have been shown to reduce TRAP-6 induced aggregation in patients.[15] Solution: Screen donors for anticoagulant use. If studying patient samples, be aware of this potential effect. |
| Reagent Degradation | This compound is a peptide and can degrade if not stored properly. Solution: Reconstitute TRAP-6 as per manufacturer instructions and store aliquots at -20°C or -80°C.[17] Avoid repeated freeze-thaw cycles. |
| Low Platelet Count | Insufficient platelet numbers in the PRP will result in a weak aggregation response. Solution: Ensure PRP is prepared correctly by centrifuging whole blood at a low speed (150-200 x g) for 10-15 minutes.[3] |
Issue: Unexpected POTENTIATION of TRAP-6 Induced Aggregation
| Possible Cause | Explanation & Solution |
| Use of Heparin | Unfractionated heparin can make platelets hyperresponsive to TRAP-6, especially in PRP.[7] Solution: If potentiation is undesirable, switch to a different anticoagulant like sodium citrate or hirudin. Be aware that this effect may be less pronounced with LMWH.[7] |
| Patient Medication | The blood donor may be on a direct thrombin inhibitor like dabigatran, which can increase PAR-1 receptor expression on platelets, potentially enhancing their response to TRAP-6.[11] Solution: Screen donors for medication history. |
| High Agonist Concentration | The concentration of TRAP-6 used may be too high, leading to a maximal, rapid response that obscures subtle differences. Solution: Perform a dose-response curve to determine the optimal EC₅₀ concentration of TRAP-6 for your specific experimental conditions. |
Issue: HIGH BASELINE Activation Before Adding this compound
| Possible Cause | Explanation & Solution |
| Anticoagulant Choice | Lithium Heparin is known to cause higher basal levels of platelet activation compared to citrate or ACD-A.[5] Solution: For experiments sensitive to baseline activation, prefer sodium citrate or ACD-A. |
| Poor Blood Collection Technique | Traumatic venipuncture or excessive agitation of the blood sample can activate platelets. Solution: Ensure a clean venipuncture with an appropriate gauge needle. Mix blood with anticoagulant by gentle inversion (5-6 times); do not shake.[3] |
| Improper Sample Handling | Platelets are sensitive to temperature and mechanical stress. Using plasticware is essential. Solution: Process samples at room temperature. Use plastic or siliconized glass tubes for collection and plastic pipettes for transferring plasma.[3] |
Data Presentation
Table 1: Effect of Common Anticoagulants on TRAP-6 Induced Platelet Activation Markers Data synthesized from a study comparing various anticoagulants in TRAP-6 stimulated human blood.[5]
| Anticoagulant | Platelet Deformation (Fold Change) | P-Selectin (CD62P) Expression (Fold Change) | Integrin αIIbβ3 (PAC-1) Activation | Suitability for TRAP-6 Assays |
| ACD-A | 2.76 | 18.19 | Significant Increase | Recommended |
| Sodium Citrate | 2.58 | 21.48 | Significant Increase | Recommended |
| r-Hirudin | 2.27 | 15.72 | Significant Increase | Recommended |
| Lithium Heparin | 1.72 | 9.82 | Highest Basal Activation | Use with Caution |
| K₂-EDTA | 1.14 (Minimal) | 2.03 (Minimal) | Lowest Basal & Stimulated Activation | Not Recommended |
Table 2: Summary of In Vitro/Ex Vivo Effects of Anticoagulant Drug Classes on TRAP-6 Induced Aggregation
| Anticoagulant Class | Example Drugs | Expected Impact on TRAP-6 Activity | Primary Mechanism of Interaction |
| Indirect Thrombin Inhibitors | Unfractionated Heparin | Potentiation (in PRP)[7] | Enhances platelet sensitivity and thromboxane production.[9][10] |
| Direct Thrombin Inhibitors | Dabigatran, Argatroban | No direct inhibition [11][12] | TRAP-6 bypasses the need for thrombin. Dabigatran may increase PAR-1 expression.[11] |
| Factor Xa Inhibitors | Rivaroxaban, Apixaban | Contradictory (No effect ex vivo[13][14], Inhibition in vivo[15][16]) | Inhibition of upstream thrombin generation may reduce platelet "priming".[15] |
Experimental Protocols
Protocol: Platelet Aggregation Measurement using Light Transmission Aggregometry (LTA)
This protocol provides a general framework for assessing TRAP-6 induced platelet aggregation.
-
Blood Collection:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes to separate PRP.[3]
-
Using a plastic pipette, carefully transfer the upper layer (PRP) to a new capped plastic tube.[3]
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain PPP.[3]
-
Transfer the PPP to a separate capped plastic tube.
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument. Use a cuvette with PPP to set the 100% light transmission baseline and a cuvette with PRP to set the 0% transmission baseline.[4]
-
-
Aggregation Assay:
-
Pipette the required volume of PRP (e.g., 450 µL) into an aggregation cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to incubate at 37°C for at least 2 minutes with stirring.
-
Add the desired concentration of this compound agonist to the cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
-
-
Data Analysis:
-
Analyze the resulting curve to determine key parameters such as maximum aggregation (%), slope, and area under the curve (AUC).
-
Compare results against controls and interpret based on the experimental design.
-
Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. haemochrom.de [haemochrom.de]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Ex vivo anticoagulants affect human blood platelet biomechanics with implications for high-throughput functional mechanophenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of heparin on platelet aggregation and release and thromboxane A2 production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of heparin on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of heparin on platelet aggregation and release and thromboxane A2 production [inis.iaea.org]
- 11. Ex Vivo Antiplatelet Effects of Oral Anticoagulants [mdpi.com]
- 12. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of the FXa inhibitors Rivaroxaban and Apixaban on platelet activation in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First Evidence: TRAP-Induced Platelet Aggregation Is Reduced in Patients Receiving Xabans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. medchemexpress.com [medchemexpress.com]
TRAP-6 amide stability at different temperatures and pH
Welcome to the technical support center for TRAP-6 (Thrombin Receptor Activating Peptide-6) amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of TRAP-6 amide at different temperatures and pH conditions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[1][2] When stored under these conditions, the peptide can be stable for years.[1] For short-term storage, keeping the lyophilized powder at 4°C is acceptable for a few days to weeks.[2][3]
Q2: How should I store this compound after reconstitution?
A2: Once reconstituted, it is recommended to prepare aliquots of the this compound solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[3] The shelf life of peptides in solution is limited and depends on the amino acid sequence; peptides containing amino acids like asparagine, glutamine, cysteine, methionine, and tryptophan are generally less stable.[2]
Q3: What is the optimal pH for storing reconstituted this compound?
A3: To prolong the shelf life of this compound in solution, it is best to use sterile buffers with a pH between 5 and 6.[3] Peptide solutions with a pH above 8 should be frozen when not in use to minimize degradation.
Q4: Can I store reconstituted this compound at room temperature?
A4: Storing peptide solutions at room temperature is not recommended for extended periods. While dry peptides are stable at room temperature for a few days to weeks[3], reconstituted peptides are much more susceptible to degradation. For short durations, such as during experimental setup, keeping the solution on ice is advisable.
Q5: How does temperature affect the stability of this compound?
A5: Higher temperatures accelerate the degradation of peptides in solution.[4] For this reason, storage at low temperatures (-20°C or -80°C) is crucial for maintaining the integrity of your this compound stock solutions.[1]
Q6: How does pH influence the stability of the amide bond in this compound?
A6: The amide bond in peptides is susceptible to hydrolysis, and the rate of this hydrolysis is pH-dependent.[5][6][7] Generally, amide bond cleavage can occur under both acidic and alkaline conditions.[8] Studies on other peptides have shown that different degradation mechanisms dominate at different pH levels. For instance, direct hydrolysis (scission) can be significant at alkaline pH, while other intramolecular reactions can occur at neutral or acidic pH.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound activity in bioassay | Peptide degradation due to improper storage. | Ensure lyophilized peptide is stored at -20°C or -80°C and protected from moisture. Reconstituted aliquots should also be stored frozen. Avoid repeated freeze-thaw cycles.[1] |
| Incorrect pH of the buffer used for reconstitution or in the assay. | Use sterile buffers with a pH of 5-6 for storage.[3] Verify the pH of all experimental buffers. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the peptide into smaller fragments. | Review storage and handling procedures. Perform a stability study under your specific experimental conditions to identify the source of degradation. |
| Contamination of the sample. | Ensure proper aseptic techniques when handling the peptide solution. Use sterile buffers for reconstitution. | |
| Inconsistent experimental results | Instability of the peptide under experimental conditions (e.g., elevated temperature or non-optimal pH). | Assess the stability of this compound under your specific assay conditions (temperature, pH, buffer composition). Consider performing time-course experiments to monitor for degradation. |
| Adsorption of the peptide to labware. | Use low-binding tubes and pipette tips. In some cases, the use of carrier proteins or specific formulations can minimize adsorption.[9] |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the degradation kinetics of this compound at various temperatures and pH values. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table provides a general guideline for the expected stability based on best practices for peptide handling.
| Condition | Form | Temperature | pH | Expected Stability |
| Long-term Storage | Lyophilized | -80°C | N/A | Years[1] |
| Long-term Storage | Lyophilized | -20°C | N/A | Months to years |
| Short-term Storage | Lyophilized | 4°C | N/A | Days to weeks[2][3] |
| Working Aliquots | In Solution | -80°C | 5-6 | Months[2] |
| Working Aliquots | In Solution | -20°C | 5-6 | Weeks to months[2] |
| Short-term Use | In Solution | 4°C | 5-7 | Up to 1-2 weeks[2] |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol allows for the quantitative assessment of this compound degradation over time at different temperature and pH conditions.
1. Materials:
- This compound (lyophilized powder)
- Sterile, high-purity water
- Buffers of various pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade
- Reversed-phase HPLC (RP-HPLC) system with a C18 column
- Temperature-controlled incubator or water bath
- Low-binding microcentrifuge tubes
2. Sample Preparation: a. Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Reconstitute the peptide in sterile water or a suitable buffer to create a concentrated stock solution (e.g., 1 mg/mL). c. Dilute the stock solution to the desired final concentration (e.g., 100 µg/mL) in the different pH buffers to be tested. d. Prepare aliquots for each condition and time point to avoid repeated sampling from the same tube.
3. Incubation: a. Place the aliquots in incubators or water baths set to the desired temperatures (e.g., 4°C, 25°C, 37°C). b. At each designated time point (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from each condition. c. Immediately stop the degradation process by freezing the sample at -80°C or by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN).
4. HPLC Analysis: a. Set up the RP-HPLC system. A typical setup might include:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 30 minutes).
- Flow Rate: 1 mL/min
- Detection: UV at 214 nm or 220 nm b. Inject the samples from each time point and condition onto the HPLC system. c. Analyze the resulting chromatograms. The peak corresponding to intact this compound should be identified based on the t=0 sample.
5. Data Analysis: a. Integrate the peak area of the intact this compound for each time point. b. Calculate the percentage of remaining this compound at each time point relative to the t=0 sample (which is considered 100%). c. Plot the percentage of remaining peptide against time for each temperature and pH condition to determine the degradation kinetics.
Visualizations
Caption: Simplified signaling pathway of this compound via the PAR-1 receptor leading to platelet activation.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. jpt.com [jpt.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uregina.ca [uregina.ca]
- 8. researchgate.net [researchgate.net]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
unexpected responses to TRAP-6 amide in platelet studies
Welcome to the technical support center for researchers utilizing TRAP-6 (Thrombin Receptor Activator Peptide 6) amide in platelet function studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TRAP-6 amide and how does it activate platelets?
A1: TRAP-6 is a synthetic hexapeptide (SFLLRN) that functions as a selective agonist for the Protease-Activated Receptor 1 (PAR1), one of the primary thrombin receptors on human platelets.[1] It mimics the action of thrombin by binding to and activating PAR1, initiating downstream signaling cascades that lead to platelet activation, aggregation, and degranulation.[2][3] Unlike thrombin, TRAP-6 activates the receptor without proteolytic cleavage, providing a more stable and standardized experimental tool.[1][4]
Q2: My platelets are not responding to TRAP-6. What are the possible reasons?
A2: A lack of response to TRAP-6 can stem from several factors:
-
Species-Specific Differences: Mouse platelets do not express PAR1 and therefore will not respond to TRAP-6.[5] They primarily use PAR3 and PAR4 for thrombin-mediated activation.
-
Receptor Downregulation: In vivo conditions such as systemic inflammation can lead to the downregulation of PAR1 on the platelet surface, resulting in a diminished response to TRAP-6 stimulation ex vivo.[6][7]
-
Reagent Integrity: Improper storage or handling of the lyophilized TRAP-6 reagent or the reconstituted solution can lead to degradation and loss of activity. It is crucial to follow the manufacturer's instructions for storage and stability.[4]
-
Platelet Preparation: The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) and the age of the preparation can influence platelet reactivity. Testing should ideally be completed within three hours of blood collection.[4]
Q3: I'm observing a stronger-than-expected (potentiated) response to TRAP-6. What could be the cause?
A3: Potentiation of TRAP-6-induced platelet activation is an unexpected but documented phenomenon. One notable cause is the concurrent use of specific P2Y12 inhibitors. For instance, the P2Y12 antagonist MRS2395 has been shown to potentiate dense granule release in response to TRAP-6, an effect not observed with other P2Y12 inhibitors like ticagrelor or clopidogrel.[8][9] This suggests a complex interplay between PAR1 and P2Y12 signaling pathways that can be influenced by specific pharmacological agents.
Q4: Can antiplatelet drugs like aspirin or clopidogrel affect TRAP-6-induced aggregation?
A4: Generally, TRAP-6-induced activation is independent of the pathways targeted by aspirin (cyclooxygenase-1) and clopidogrel (the P2Y12 receptor).[1] However, some studies have reported a minor but statistically significant reduction in TRAP-6-induced aggregation in patients taking clopidogrel.[10] Therefore, while TRAP-6 is often used to assess platelet function in patients on these medications, a slight modulatory effect of clopidogrel should be considered.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with TRAP-6.
| Issue | Possible Cause | Recommended Action |
| High variability between donors | Inter-individual differences in platelet reactivity and PAR1 expression are common. | Always include a normal control sample from a healthy donor who has not taken antiplatelet medication for at least 10 days.[4] Establish a baseline response range with a cohort of healthy donors. |
| Reduced response after repeated stimulation | PAR1 receptors can become desensitized or internalized after initial activation with TRAP-6 or thrombin.[11] | For experiments requiring multiple stimulations, consider the potential for receptor desensitization. Allow for a sufficient resting period between stimulations if possible, or use alternative agonists that act through different receptors (e.g., ADP, collagen). |
| Inconsistent results in flow cytometry | Suboptimal antibody concentrations, incorrect gating strategies, or issues with sample preparation can lead to unreliable data. | Optimize antibody titers and establish clear gating strategies for platelet populations (e.g., using CD41 or CD42b). Ensure consistent incubation times and temperatures for staining.[12] |
| Spurious results in optical aggregometry | Low platelet count in platelet-rich plasma (PRP), red blood cell contamination, or testing too soon after PRP preparation can affect results.[4] | Ensure the platelet count in PRP is within the recommended range (e.g., 200-300x10⁹/L).[4] Minimize red blood cell contamination during centrifugation. Allow PRP to rest for at least 30 minutes before testing.[4] |
Experimental Protocols & Data
Standard Protocol for TRAP-6 Induced Platelet Aggregometry
This protocol is a general guideline for light transmission aggregometry (LTA).
-
Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[4]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[4]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to obtain platelet-poor plasma (PPP).[4]
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP.[4]
-
Resting Period: Allow the adjusted PRP to rest at room temperature for at least 30 minutes before testing.[4]
-
Aggregometer Setup: Calibrate the aggregometer with PRP (100% aggregation) and PPP (0% aggregation).
-
Assay: Pipette PRP into a cuvette with a stir bar and pre-warm to 37°C for 120 seconds. Add the desired concentration of TRAP-6 and record the aggregation for a set period (e.g., 6 minutes).[4][10]
Agonist Concentration Ranges for Platelet Activation Studies
The following table provides typical concentration ranges for TRAP-6 and other common platelet agonists used in flow cytometry and aggregometry studies. Optimal concentrations may vary depending on the specific experimental conditions and donor variability.
| Agonist | Typical Concentration Range | Primary Receptor | Reference |
| TRAP-6 | 2 µM - 100 µM | PAR1 | [13][12][14] |
| ADP | 0.5 µM - 31 µM | P2Y1, P2Y12 | [13][14] |
| Collagen | 0.05 µM - 5 µg/mL | GPVI | [14] |
| CRP-XL | 0.6 ng/mL - 2500 ng/mL | GPVI | [13] |
Visualized Pathways and Workflows
References
- 1. TRAP-6 | Hart Biologicals [hartbio.co.uk]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haemochrom.de [haemochrom.de]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of protease-activated receptor 1 (PAR1) on platelets and responsiveness to thrombin receptor activating peptide (TRAP) during systemic inflammation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term platelet priming after glycoprotein VI stimulation in comparison to Protease-Activating Receptor (PAR) stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
species-specific differences in TRAP-6 amide potency
Technical Support Center: TRAP-6 Amide
Welcome to the technical support center for this compound. This guide provides troubleshooting information and answers to frequently asked questions regarding for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is TRAP-6 and what is its primary mechanism of action?
A1: TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide that functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] It mimics the action of thrombin by binding to and activating PAR1, which is a G-protein coupled receptor. This activation triggers downstream signaling pathways, primarily through Gq and G12/13 proteins, leading to phospholipase Cβ (PLCβ) activation, intracellular calcium mobilization, and RhoA activation.[3] In platelets, this cascade of events results in granule secretion, integrin activation, shape change, and ultimately, aggregation.[3]
Q2: We are not observing any platelet aggregation when using TRAP-6 in our experiments. What could be the reason?
A2: A primary reason for the lack of response to TRAP-6 is the species of the experimental model. There are significant species-specific differences in the potency of TRAP-6. While it is a potent activator of human platelets, it shows little to no activity in platelets from other species such as rabbits and rats, even at high concentrations.[1][2]
Q3: Which species are sensitive to TRAP-6 induced platelet activation?
A3: Human platelets are highly sensitive to TRAP-6.[1][2] It effectively stimulates platelet aggregation and other activation responses. However, platelets from rabbits and rats are largely unresponsive to TRAP-6.[1][2] Therefore, it is crucial to use human platelets or cells expressing human PAR1 for experiments involving TRAP-6.
Data on Species-Specific Potency of TRAP-6
The potency of TRAP-6 is highly dependent on the species due to differences in the PAR1 receptor structure and its interaction with the peptide.
| Species | Potency (EC50 for Platelet Aggregation) | Responsiveness |
| Human | ~0.8 µM | High |
| Rabbit | No activity observed at concentrations up to 100 µM[1] | None |
| Rat | No activity observed at concentrations up to 100 µM[1] | None |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound potency.
Protocol 1: Human Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in response to TRAP-6 using light transmission aggregometry.
-
Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Washed Platelet Preparation (Optional but Recommended):
-
Acidify the PRP with acid-citrate-dextrose and add apyrase.
-
Centrifuge at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., modified Tyrode's buffer) to the desired concentration (e.g., 2-3 x 10⁸ platelets/mL).
-
-
Aggregation Measurement:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place the platelet suspension in an aggregometer cuvette with a stir bar.
-
Establish a baseline light transmission.
-
Add TRAP-6 at various concentrations (e.g., 0.1 µM to 10 µM) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[4] The increase in light transmission corresponds to platelet aggregation.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to TRAP-6.
-
Platelet Preparation: Prepare washed human platelets as described in Protocol 1.
-
Dye Loading: Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or OG488-BAPTA-1 AM) for 30-60 minutes at 37°C in the dark.[5]
-
Washing: Centrifuge the dye-loaded platelets to remove excess extracellular dye and resuspend them in a fresh buffer.
-
Fluorescence Measurement:
-
Place the dye-loaded platelet suspension in a fluorometer cuvette or a 96-well plate suitable for fluorescence readings.
-
Measure the baseline fluorescence.
-
Add TRAP-6 and continuously record the fluorescence signal over time.[5] An increase in fluorescence intensity indicates a rise in intracellular calcium levels.
-
Visual Guides: Diagrams and Workflows
TRAP-6 Signaling Pathway in Human Platelets
Caption: PAR1 signaling pathway activated by TRAP-6 in human platelets.
Experimental Workflow for Potency Assessment
Caption: General workflow for assessing the potency of TRAP-6.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No response to TRAP-6 at any concentration. | Incorrect Species: You are using platelets from a non-responsive species like rats or rabbits. | Verify the source of your platelets. The experiment must be performed with human platelets or cells expressing the human PAR1 receptor. |
| Degraded TRAP-6 Peptide: The peptide may have been improperly stored or handled, leading to degradation. | Ensure TRAP-6 is stored according to the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh solutions for your experiments. | |
| Platelet Desensitization: Platelets were inadvertently activated during preparation, making them refractory to further stimulation. | Handle platelets gently during preparation. Ensure all buffers are at the correct pH and temperature. Include a positive control (e.g., thrombin) to confirm platelet viability. | |
| Weak or variable response to TRAP-6. | Suboptimal Platelet Count: The concentration of platelets in the assay is too low. | Adjust the platelet concentration to the optimal range for your assay (e.g., 2-3 x 10⁸/mL for aggregometry). |
| Inhibitors Present: The buffer or plasma may contain inhibitors of platelet activation. | If using PRP, be aware of potential interfering substances. Using washed platelets is recommended to have a more defined experimental system. | |
| High background signal or "spontaneous" aggregation. | Poor Platelet Quality: Platelets may be activated or damaged due to improper collection or processing. | Review your blood collection and platelet preparation protocol. Ensure minimal agitation and appropriate use of anticoagulants and inhibitors of platelet activation (like apyrase or prostacyclin) during the washing steps. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Use fresh, sterile, and high-quality reagents for all experimental steps. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Species Differences in Platelet Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges of Using TRAP-6 Amide as a Positive Control
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing TRAP-6 (Thrombin Receptor Activating Peptide-6) amide in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using TRAP-6 amide as a positive control in platelet function assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic hexapeptide that acts as a potent agonist of the Protease-Activated Receptor 1 (PAR-1), one of the primary thrombin receptors on human platelets.[1][2] It mimics the action of thrombin by binding to and activating PAR-1, initiating a signaling cascade that leads to platelet activation, aggregation, and degranulation.[3] Unlike thrombin, this compound activates the receptor directly without the need for proteolytic cleavage.[4][5]
Q2: Why is this compound used as a positive control?
This compound is frequently used as a positive control in platelet function studies for several reasons:
-
Direct and Specific PAR-1 Activation: It directly and selectively activates the PAR-1 pathway, providing a reliable method to ensure that the platelets in an experiment are viable and responsive.[1]
-
Stability: As a synthetic peptide, this compound is generally more stable and easier to standardize than biological agonists like thrombin.[4]
-
Bypasses Certain Inhibition Pathways: Its mechanism of action is independent of pathways targeted by common antiplatelet drugs like aspirin and clopidogrel, making it useful for assessing baseline platelet function in the presence of these inhibitors.[4][5]
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
-
Lyophilized Powder: Store at -20°C for long-term stability.
-
Reconstituted Solution: Stability of the reconstituted solution depends on the storage temperature. For short-term storage, 2-8°C is often recommended. For longer-term storage, aliquoting and freezing at -20°C or -80°C can preserve activity.[6][7][8] Always refer to the manufacturer's specific instructions for optimal storage conditions. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
Problem 1: No or Weak Response to this compound
This is a common issue that can be caused by several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for no or weak platelet response to this compound.
-
Reagent Integrity:
-
Action: Verify that the this compound was reconstituted correctly according to the manufacturer's instructions. Ensure the correct solvent was used and that the final concentration is accurate.
-
Action: Check the expiration date of the reagent. If the reconstituted solution has been stored, ensure it was done so under appropriate conditions and for an acceptable duration.
-
-
Platelet Health:
-
Action: Confirm the platelet count in your preparation. A low platelet count can lead to a diminished response.
-
Action: Review your platelet isolation procedure. Overly aggressive centrifugation or handling can lead to premature platelet activation and subsequent unresponsiveness.
-
Action: Platelet function can decline over time after blood collection. It is recommended to perform experiments within 3 hours of phlebotomy.[4][5]
-
-
Experimental Parameters:
-
Action: Ensure you are using an appropriate concentration of this compound for your specific assay. Refer to the quantitative data tables below for recommended ranges.
-
Action: Check that your assay buffer is at the correct pH and that the experiment is being conducted at the appropriate temperature (typically 37°C for platelet function assays).
-
Action: Be aware of any potential inhibitors in your system. For example, some anticoagulants or drugs can interfere with platelet signaling.
-
-
Species Specificity:
-
Action: this compound is a potent activator of human platelets but may not be effective for platelets from other species, such as mice, which have different PAR receptor profiles.[9]
-
-
Confirmatory Test:
-
Action: To determine if the issue is specific to the PAR-1 pathway or a general problem with platelet health, test the platelets with a different agonist that acts through a different receptor, such as ADP or collagen. If the platelets respond to other agonists, the issue is likely specific to the this compound or the PAR-1 pathway.
-
Problem 2: High Variability in Response to this compound
Inconsistent results between experiments or samples can be frustrating. Here are some common causes and solutions.
Caption: Logical relationships of factors contributing to high variability in this compound response.
-
Donor-Specific Differences: Platelet reactivity can vary significantly between individuals due to genetic factors, diet, and underlying health status.
-
Action: When possible, use platelets from a consistent pool of healthy donors. Always include a control group from a healthy donor in each experiment for comparison.
-
-
Lot-to-Lot Variability: The purity and effective concentration of this compound can vary between manufacturing batches.[10][11][12][13]
-
Action: When you receive a new lot of this compound, it is crucial to perform a validation experiment. Compare the dose-response curve of the new lot to the previous lot using a standardized platelet preparation. This will help you determine if the new lot has a similar potency and if you need to adjust the working concentration.
-
-
Inconsistent Assay Performance: Minor variations in experimental procedure can lead to significant differences in results.
-
Action: Standardize your protocol as much as possible. Pay close attention to incubation times, temperature, pipetting techniques, and mixing procedures.
-
-
PAR-1 Desensitization (Tachyphylaxis): Prolonged or repeated exposure of platelets to PAR-1 agonists can lead to receptor desensitization, where the platelets become less responsive to subsequent stimulation.[14]
-
Action: Be mindful of pre-incubation steps and the potential for repeated stimulation. If your experimental design involves multiple additions of agonists, consider the potential for desensitization and include appropriate controls.
-
Data Presentation
Table 1: Recommended Concentration Ranges and EC50 Values for this compound
| Assay Type | Parameter | Typical Concentration Range | Reported EC50 Values |
| Platelet Aggregometry (LTA) | % Aggregation | 1 - 25 µM | 0.8 µM[1], 2 µM[15][16] |
| Flow Cytometry | P-selectin Expression | 5 - 25 µM | Not consistently reported |
| Flow Cytometry | PAC-1 Binding | 5 - 25 µM | Not consistently reported |
| Calcium Mobilization | Intracellular Ca2+ | 1 - 10 µM | Not consistently reported |
Note: These values are approximate and may vary depending on the specific experimental conditions, donor platelets, and reagent lot. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Table 2: Comparison of this compound and Thrombin as Platelet Agonists
| Feature | This compound | Thrombin |
| Mechanism of Action | Direct PAR-1 agonist | Proteolytic cleavage and activation of PAR-1 and PAR-4 |
| Specificity | Highly specific for PAR-1 | Activates multiple PARs and other substrates |
| Potency | Less potent than thrombin[17][18] | Highly potent platelet agonist[17] |
| Stability | More stable as a synthetic peptide[4] | Less stable, can be subject to degradation |
| Standardization | Easier to standardize[4] | Can be more difficult to standardize |
| Fibrin Clot Formation | Does not induce fibrin clot formation | Induces fibrin clot formation |
| Use with Anticoagulants | Compatible with various anticoagulants | Activity can be affected by certain anticoagulants |
| Cost | Generally more cost-effective | Can be more expensive |
Experimental Protocols
Protocol 1: Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.
-
-
Standardize Platelet Count:
-
Measure the platelet count in the PRP and adjust to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.
-
-
Perform Aggregometry:
-
Pre-warm PRP aliquots to 37°C for at least 5 minutes.
-
Set the aggregometer baseline (0% aggregation) with PPP and the 100% aggregation with your standardized PRP.
-
Add a stir bar to a cuvette containing your standardized PRP.
-
Place the cuvette in the aggregometer and start recording.
-
Add this compound to achieve the desired final concentration (e.g., 5-15 µM).
-
Record the aggregation for at least 5-10 minutes.
-
Protocol 2: Platelet Activation Analysis by Flow Cytometry
-
Prepare Platelet Suspension:
-
Prepare PRP as described in the LTA protocol.
-
For some applications, washed platelets may be required. This involves additional centrifugation and resuspension steps in a suitable buffer (e.g., Tyrode's buffer).
-
-
Platelet Stimulation:
-
In a microtiter plate or flow cytometry tubes, add your platelet suspension.
-
Add this compound to the desired final concentration (e.g., 10-20 µM).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Antibody Staining:
-
Add fluorescently labeled antibodies against platelet activation markers (e.g., anti-CD62P for P-selectin expression, PAC-1 for activated GPIIb/IIIa).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation (Optional):
-
Add a fixative solution (e.g., 1% paraformaldehyde) to stop the reaction and stabilize the platelets.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, ensuring appropriate gating on the platelet population based on forward and side scatter characteristics.
-
Mandatory Visualizations
Caption: Simplified PAR-1 signaling pathway activated by this compound in platelets.
Caption: Experimental workflow for validating a new lot of this compound.
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. alphalabs.co.uk [alphalabs.co.uk]
- 3. biodatacorp.com [biodatacorp.com]
- 4. haemochrom.de [haemochrom.de]
- 5. abpcorp.com [abpcorp.com]
- 6. Stability of daptomycin reconstituted vials and infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. beta -Arrestins regulate protease-activated receptor-1 desensitization but not internalization or Down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platelet thrombin receptor antagonism and atherothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Platelet Activation: TRAP-6 Amide versus Thrombin
For researchers, scientists, and drug development professionals, understanding the nuances of platelet activation is critical. This guide provides an objective comparison of two key agonists: Thrombin Receptor Activator Peptide 6 (TRAP-6) amide and the physiological activator, thrombin. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols.
Executive Summary
Thrombin is a potent physiological agonist that activates platelets through a multi-receptor system, leading to robust platelet aggregation, granule secretion, and procoagulant activity. TRAP-6 amide is a synthetic peptide that mimics the action of thrombin by specifically activating the Protease-Activated Receptor-1 (PAR-1), offering a more targeted and standardized tool for in vitro platelet research. While both induce platelet activation, their mechanisms and the resulting cellular responses exhibit key differences in potency, receptor engagement, and signaling pathways. This guide will illuminate these distinctions to aid in the selection of the appropriate agonist for specific research applications.
Mechanism of Action: A Tale of Two Activators
Thrombin , a serine protease, activates platelets through a complex and multifaceted mechanism involving two primary receptor types:
-
Protease-Activated Receptors (PARs): Thrombin cleaves the N-terminal exodomain of PAR-1 and PAR-4 on the platelet surface. This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. PAR-1 is a high-affinity receptor, responding to low concentrations of thrombin, while PAR-4 is a lower-affinity receptor that contributes to a sustained response at higher thrombin concentrations.
-
Glycoprotein Ib-V-IX (GPIb-V-IX) Complex: This complex serves as a high-affinity binding site for thrombin, localizing it on the platelet surface and facilitating the efficient cleavage of PAR-1.[1]
TRAP-6 (Thrombin Receptor Activator Peptide 6) , with the sequence SFLLRN, is a synthetic hexapeptide that corresponds to the tethered ligand sequence of human PAR-1. It directly binds to and activates PAR-1 without the need for proteolytic cleavage.[2] This targeted activation makes TRAP-6 a valuable tool for studying PAR-1-specific signaling pathways, independent of other thrombin-mediated effects.[2]
Quantitative Comparison of Platelet Activation
The following tables summarize the quantitative data on the effects of this compound and thrombin on key platelet activation parameters. It is important to note that direct comparisons of EC50 values across different studies can be challenging due to variations in experimental conditions.
| Parameter | This compound | Thrombin | Source |
| EC50 for Platelet Aggregation | 0.8 µM | Not consistently reported in a comparable manner | [3] |
| P-selectin Expression | Dose-dependent increase | Dose-dependent increase | [4] |
| Calcium Mobilization | Induces intracellular calcium release | Induces a biphasic calcium response (initial spike via PAR-1, sustained release involving PAR-4) |
Table 1: Comparative Efficacy of this compound and Thrombin on Platelet Activation Markers.
| Agonist | Concentration Range | Observed Effect |
| This compound | 1.25 - 100 µM | Dose-dependent increase in P-selectin, PF4, and CD63 expression. |
| Thrombin | 0.075 - 0.75 IU/ml | Dose-dependent increase in P-selectin expression. |
Table 2: Dose-Response Characteristics for Platelet Activation Markers.
Signaling Pathways
The signaling cascades initiated by TRAP-6 and thrombin share common downstream effectors but differ in their initial receptor engagement.
TRAP-6 Signaling Pathway
TRAP-6 activates PAR-1, which is coupled to Gq and Gi proteins. This leads to the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization and protein kinase C (PKC) activation.
Thrombin Signaling Pathway
Thrombin's action is more complex, involving the sequential activation of PAR-1 and PAR-4, as well as its interaction with the GPIb-V-IX complex. This results in a more robust and sustained signaling response.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key platelet activation assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Whole blood collected in 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonist solutions (Thrombin or this compound) at desired concentrations.
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at 150-200 x g for 15 minutes to obtain PRP. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregometer Calibration: Set 100% light transmission with PPP and 0% with PRP.
-
Assay: Add PRP to a cuvette with a stir bar and incubate at 37°C. Add the agonist and record the change in light transmission over time.
P-selectin Expression Assay (Flow Cytometry)
This assay quantifies the surface expression of P-selectin, a marker of alpha-granule secretion, on activated platelets.
Materials:
-
Washed platelets or PRP.
-
Fluorescently labeled anti-CD62P (P-selectin) antibody.
-
Fluorescently labeled anti-CD41 or anti-CD61 antibody (platelet marker).
-
Agonist solutions (Thrombin or this compound).
-
Fixation solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Platelet Preparation: Prepare washed platelets or use PRP.
-
Activation: Incubate platelets with the agonist (or buffer control) for a specified time at room temperature or 37°C.
-
Staining: Add the fluorescently labeled antibodies and incubate in the dark.
-
Fixation: Fix the platelets with paraformaldehyde solution.
-
Analysis: Analyze the samples on a flow cytometer, gating on the platelet population using the platelet-specific marker. Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following platelet activation using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Washed platelets.
-
Fura-2 AM calcium indicator dye.
-
Agonist solutions (Thrombin or this compound).
-
Fluorometer or fluorescence microscope with ratiometric capabilities.
Procedure:
-
Dye Loading: Incubate washed platelets with Fura-2 AM.
-
Washing: Wash the platelets to remove extracellular dye.
-
Measurement: Place the Fura-2 loaded platelets in a cuvette or on a coverslip. Establish a baseline fluorescence reading. Add the agonist and record the change in fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) to determine the relative change in intracellular calcium concentration.
Conclusion
Both thrombin and this compound are indispensable tools for platelet research. Thrombin provides a physiologically relevant model of platelet activation, engaging multiple receptors and signaling pathways to elicit a robust and sustained response. This compound, on the other hand, offers a specific and standardized method to investigate PAR-1-mediated signaling in isolation. The choice between these two agonists should be guided by the specific research question. For studies aiming to understand the full spectrum of thrombin's effects on platelets, thrombin is the agonist of choice. For investigations focused on the specific role of PAR-1 in platelet function and for high-throughput screening of PAR-1 antagonists, this compound provides a more controlled and reproducible stimulus. This guide provides the foundational knowledge to make an informed decision and design robust experiments to further our understanding of platelet biology and thrombosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Thrombin and platelet activation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Long-term platelet priming after glycoprotein VI stimulation in comparison to Protease-Activating Receptor (PAR) stimulation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TRAP-6 Amide and SFLLRN as PAR-1 Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular research and drug development, Protease-Activated Receptor 1 (PAR-1) has emerged as a critical therapeutic target. As a G-protein coupled receptor, its activation by thrombin plays a pivotal role in thrombosis and hemostasis. Two of the most widely utilized synthetic peptide agonists for studying PAR-1 function are Thrombin Receptor-Activating Peptide 6 (TRAP-6) amide and SFLLRN. Both peptides mimic the tethered ligand sequence revealed upon thrombin cleavage of the PAR-1 N-terminus, thereby inducing receptor activation and subsequent downstream signaling. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agonist for their specific experimental needs.
At a Glance: Key Differences and Similarities
TRAP-6 amide and SFLLRN are both hexapeptides with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn. They are designed to selectively activate PAR-1, triggering a cascade of intracellular events, most notably platelet activation and aggregation. While often used interchangeably, subtle variations in their C-terminal modification (amide vs. free acid) can potentially influence their potency and stability.
Quantitative Comparison of PAR-1 Agonist Activity
The following table summarizes the key quantitative parameters of this compound and SFLLRN based on published experimental data. Direct head-to-head comparisons in the same experimental system are limited; however, data from various studies provide a strong basis for assessing their relative potency.
| Parameter | TRAP-6 (SFLLRN) | PAR1AP (a related PAR-1 agonist) | Reference Cell/System | Experimental Assay |
| EC50 for Platelet Aggregation | 24 µM | 3.9 µM | Washed Human Platelets | Light Transmission Aggregometry |
Note: In the referenced study, "TRAP" was used, which corresponds to the SFLLRN sequence. PAR1AP is another PAR-1 activating peptide and is included here to provide context on the potency of different synthetic agonists.
Delving into the Mechanism: PAR-1 Signaling Pathway
Activation of PAR-1 by either this compound or SFLLRN initiates a well-defined signaling cascade. The receptor is coupled to the Gq family of G-proteins. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[1][2][3][4] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, ultimately leading to cellular responses such as platelet aggregation and secretion.[1][2][3][4]
References
A Comparative Analysis of TRAP-6 Amide and ADP in Inducing Platelet Aggregation
For researchers, scientists, and drug development professionals, understanding the nuances of platelet activation is critical. This guide provides an objective comparison of two common platelet agonists, TRAP-6 amide and Adenosine Diphosphate (ADP), supported by experimental data and detailed methodologies.
This document delves into the distinct signaling pathways activated by this compound and ADP, presents quantitative data on their aggregatory effects, and outlines the experimental protocols for their assessment. This information is intended to aid in the selection of appropriate agonists for in vitro and in vivo studies of platelet function and the development of novel antiplatelet therapies.
Signaling Pathways: Distinct Mechanisms of Platelet Activation
TRAP-6 (Thrombin Receptor Activator Peptide 6) amide and ADP induce platelet aggregation through fundamentally different receptor systems and downstream signaling cascades.
This compound is a synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1) , mimicking the action of thrombin, a potent physiological platelet activator.[1][2] Activation of PAR-1 by TRAP-6 initiates a signaling cascade through G-proteins Gq and G12/13.[3] This leads to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately causing platelet shape change, granule secretion, and aggregation.[3]
ADP , on the other hand, activates platelets by binding to two distinct purinergic G-protein coupled receptors: P2Y1 and P2Y12 .[4][5][6] The P2Y1 receptor, coupled to Gq, is primarily responsible for initiating platelet shape change and transient aggregation through the PLC-IP3-Ca²⁺ pathway.[6][7] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP relieves the inhibition of platelet activation and is crucial for a full and sustained aggregation response. The coordinated action of both receptors is necessary for robust ADP-induced platelet aggregation.[5]
Experimental Data: A Quantitative Comparison
The potency and efficacy of this compound and ADP in inducing platelet aggregation can be quantified using various in vitro methods, most commonly Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA). The following table summarizes key quantitative parameters from comparative studies.
| Parameter | This compound | ADP | Method | Reference |
| EC50 | ~1-5 µM | ~1-10 µM | LTA | [8] |
| Maximal Aggregation (%) | Typically >80% | Highly variable, can be biphasic | LTA | [7][9] |
| Aggregation Units (AU*min) | 794 ± 239 | 297 ± 153 | MEA | [2] |
| Reversibility | Irreversible | Reversible at low concentrations | LTA | [10] |
Note: Values can vary depending on the specific experimental conditions, donor variability, and platelet preparation.
Studies have shown that TRAP-6-inducible aggregation is often stronger than ADP-inducible aggregation.[11] For instance, in one study using MEA, the mean TRAP-induced aggregation was significantly higher than that induced by ADP.[2] The response to ADP can also be more variable between individuals.
Experimental Protocols
Accurate and reproducible assessment of platelet aggregation is paramount. Below are detailed methodologies for performing LTA, a gold-standard method for platelet function testing.
Light Transmission Aggregometry (LTA) Protocol
This protocol outlines the steps for comparing this compound and ADP-induced platelet aggregation using LTA.
Materials:
-
This compound (e.g., 1 mM stock solution)
-
ADP (e.g., 1 mM stock solution)
-
Saline or appropriate buffer
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
Procedure:
-
PRP and PPP Preparation:
-
Draw whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to equilibrate for at least 1 minute.
-
Add a known concentration of this compound (e.g., final concentration of 5-20 µM) or ADP (e.g., final concentration of 5-20 µM) to the PRP.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximal aggregation percentage and the area under the curve (AUC) for each agonist.
-
Conclusion
This compound and ADP are both valuable tools for studying platelet function, but they act through distinct mechanisms and can elicit different responses. TRAP-6 provides a strong, direct, and irreversible activation of platelets via the PAR-1 receptor, making it a useful positive control in many assays.[10][11] ADP, conversely, induces a more physiological, receptor-dependent aggregation that is sensitive to the interplay between P2Y1 and P2Y12 signaling, making it a key agonist for studying P2Y12-targeted antiplatelet drugs.[12] A thorough understanding of their respective mechanisms of action and careful consideration of experimental protocols are essential for the accurate interpretation of platelet aggregation studies and the advancement of cardiovascular research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced platelet aggregation with TRAP-6 and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biodatacorp.com [biodatacorp.com]
- 11. Is TRAP-6 suitable as a positive control for platelet reactivity when assessing response to clopidogrel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
TRAP-6 Amide: A Comparative Guide to its Efficacy as a PAR-1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Thrombin Receptor Activating Peptide 6 (TRAP-6) amide with other Protease-Activated Receptor (PAR) agonists. The information presented is supported by experimental data to aid in the selection of appropriate tools for research and drug development in areas such as thrombosis, hemostasis, and cardiovascular disease.
I. Overview of PAR Agonists and TRAP-6 Amide
Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. Synthetic peptides that mimic this new N-terminus can act as agonists, activating the receptor without the need for proteolytic cleavage.
This compound is a synthetic hexapeptide (SFLLRN-NH2) that selectively activates PAR-1, the primary thrombin receptor on human platelets.[1][2][3][4][5] It is widely used in research to study PAR-1 mediated signaling and cellular responses, particularly platelet aggregation.[2][3][4]
II. Comparative Efficacy of PAR Agonists
The efficacy of this compound is often compared to other PAR agonists, primarily other PAR-1 agonists and agonists of PAR-4, another thrombin receptor expressed on human platelets. The following tables summarize quantitative data from various studies.
Table 1: Potency of PAR Agonists in Platelet Aggregation
| Agonist | Receptor Target | EC50 (Platelet Aggregation) | Reference |
| Thrombin | PAR-1 & PAR-4 | 0.29 nM | [6] |
| TRAP-6 | PAR-1 | 0.8 µM - 24 µM | [6] |
| TFLLR-NH2 (PAR1AP) | PAR-1 | 1.9 µM - 3.9 µM | [6][7] |
| SFLLRN-NH2 | PAR-1 | ~24 µM (for a macrocyclic analogue) | [8] |
| AYPGKF-NH2 (PAR4AP) | PAR-4 | 60 µM | [6] |
Note: EC50 values can vary depending on the experimental conditions, such as the source of platelets (platelet-rich plasma vs. washed platelets) and the presence of inhibitors.
Table 2: Comparison of PAR-1 and PAR-4 Mediated Platelet Responses
| Feature | PAR-1 Activation (e.g., by TRAP-6) | PAR-4 Activation (e.g., by AYPGKF-NH2) | Reference |
| Thrombin Sensitivity | High | Low (~30-fold lower than PAR-1) | [9] |
| Calcium Mobilization | Rapid and transient "spike" | Slower and more sustained | [9][10] |
| G-Protein Coupling | Gq, G12/13, Gi | Primarily Gq | [1][5][10] |
| Procoagulant Activity | Strong induction | Contributes to sustained procoagulant activity | [10] |
| ADP Dependence (for aggregation) | Partially dependent | Entirely dependent | [6] |
III. Signaling Pathways
The activation of PAR-1 by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq and G12/13 proteins.
IV. Experimental Protocols
A common method to assess the efficacy of this compound and other PAR agonists is through Light Transmission Aggregometry (LTA).
Light Transmission Aggregometry (LTA) for Platelet Aggregation
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Experimental Workflow:
Detailed Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days. Collect blood into tubes containing 3.2% (0.109 M) trisodium citrate (9:1 blood to anticoagulant ratio).[11][12]
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma.[11][12] Carefully collect the upper PRP layer.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., >1500 x g) for 15-20 minutes to obtain platelet-poor plasma.[11][13]
-
Platelet Count Adjustment (Optional): The platelet count in the PRP can be adjusted, typically to 2.5 x 10⁸ platelets/mL, using autologous PPP.
-
Aggregometry:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Place a cuvette with a specific volume of PRP (e.g., 450 µL) and a magnetic stir bar into the heating block of the aggregometer.
-
After a brief incubation period, add the PAR agonist (e.g., this compound) at various concentrations.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.[11][12][14]
-
-
Data Analysis: The extent of platelet aggregation is determined by the maximal change in light transmission. Dose-response curves are constructed by plotting the percentage of aggregation against the logarithm of the agonist concentration to calculate the EC50 value.[6]
V. Conclusion
This compound is a potent and selective PAR-1 agonist widely used to study platelet function. Its efficacy, as demonstrated by its EC50 for platelet aggregation, is comparable to other synthetic PAR-1 agonists like TFLLR-NH2, though it is less potent than the endogenous activator, thrombin. In comparison to PAR-4 agonists, TRAP-6 induces a more rapid and transient platelet response. The choice of PAR agonist for a particular study will depend on the specific research question, including the desired kinetics of activation and the specific signaling pathways of interest. The provided experimental protocol for LTA offers a standardized method for quantitatively assessing and comparing the efficacy of various PAR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Validating TRAP-6 Amide's Specificity for PAR-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of TRAP-6 amide's specificity for Protease-Activated Receptor 1 (PAR-1). It offers a comparison with other relevant compounds and detailed experimental protocols to assist researchers in designing and interpreting their own studies.
Introduction to this compound and PAR-1
TRAP-6 (thrombin receptor activator peptide 6) amide is a synthetic hexapeptide (SFLLRN-NH2) that acts as a potent agonist of PAR-1.[1][2] PARs are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. TRAP-6 mimics this tethered ligand of PAR-1, allowing for the study of PAR-1 signaling and function independent of proteolytic activation.[1] Given its role in critical physiological processes such as thrombosis and inflammation, validating the specificity of tools like TRAP-6 is paramount for accurate research.
Comparative Analysis of PAR Agonist Activity
To ascertain the specificity of this compound for PAR-1, its activity must be compared against other PAR subtypes. The following table summarizes the potency of TRAP-6 and other common PAR agonists at the four human PAR subtypes.
| Agonist | Target Receptor | EC50 / Ki | Assay Type | Reference |
| This compound | PAR-1 | ~0.15 µM | Platelet Aggregation | [2] |
| PAR-2 | Low to negligible activity | Calcium Mobilization | Inferred from multiple sources | |
| PAR-3 | Not a direct signaling receptor | N/A | General knowledge | |
| PAR-4 | No activity | Calcium Mobilization | [3] | |
| Thrombin | PAR-1, PAR-3, PAR-4 | nM range | Various | [4] |
| AYPGKF-NH2 | PAR-4 | µM range | Platelet Aggregation | [5] |
| SLIGKV-NH2 | PAR-2 | µM range | Calcium Mobilization | General knowledge |
This data highlights that while this compound is a potent PAR-1 agonist, it exhibits significantly less to no activity at other PAR subtypes, particularly PAR-4.[3] Thrombin, the endogenous activator, potently activates PAR-1 and PAR-4 on human platelets.[4]
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of this compound, a combination of binding and functional assays should be employed.
Radioligand Binding Assay
This assay directly measures the affinity of TRAP-6 for PAR-1 and other PAR subtypes.
Objective: To determine the binding affinity (Ki) of this compound for PAR-1, PAR-2, PAR-3, and PAR-4.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human PAR-1, PAR-2, PAR-3, or PAR-4.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.[6]
-
Determine protein concentration of the membrane preparations.
-
-
Competitive Binding Assay:
-
Incubate cell membranes expressing a specific PAR subtype with a known radiolabeled antagonist for that receptor (e.g., a tritiated PAR-1 antagonist).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.[6]
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of TRAP-6 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
A high Ki for PAR-1 and significantly higher or no measurable Ki for other PAR subtypes would confirm binding specificity.
Calcium Mobilization Assay
This functional assay measures the ability of TRAP-6 to elicit a downstream signaling response (calcium release) upon receptor activation.
Objective: To measure the potency (EC50) of this compound in activating PAR-1, PAR-2, and PAR-4.
Methodology:
-
Cell Culture and Dye Loading:
-
Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader (e.g., FlexStation) to measure baseline fluorescence.
-
Add increasing concentrations of this compound to the wells.
-
Record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.[7]
-
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
A low EC50 for PAR-1 and a significantly higher or no response for other PAR subtypes would demonstrate functional specificity.
Platelet Aggregation Assay
This assay provides a physiologically relevant system to assess the functional consequences of PAR-1 activation by TRAP-6.
Objective: To confirm that TRAP-6 induces platelet aggregation via PAR-1 and not other PARs.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Obtain fresh human blood and prepare PRP by centrifugation.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer to monitor changes in light transmission through the PRP, which is inversely proportional to platelet aggregation.
-
Add a PAR-1 selective antagonist (e.g., Vorapaxar) or a PAR-4 selective agonist (e.g., AYPGKF-NH2) as controls.
-
Add this compound to the PRP and record the aggregation response over time.[9]
-
-
Data Analysis:
-
Measure the maximal aggregation percentage induced by TRAP-6.
-
Compare the response in the presence and absence of specific PAR antagonists.
-
Inhibition of TRAP-6-induced aggregation by a PAR-1 antagonist, but not by antagonists of other receptors, would confirm its specific mode of action in this system.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: PAR-1 signaling pathway activated by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PAR4, but not PAR1, signals human platelet aggregation via Ca2+ mobilization and synergistic P2Y12 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unmasking TRAP-6 Amide's Mechanism: A Comparative Guide to PAR-1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Protease-Activated Receptor-1 (PAR-1) antagonists used to elucidate the mechanism of action of TRAP-6 amide, a selective PAR-1 agonist. This document outlines experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
TRAP-6 (Thrombin Receptor Activator Peptide 6) amide is a synthetic hexapeptide that mimics the tethered ligand exposed after thrombin cleavage of PAR-1, a G protein-coupled receptor crucial for platelet activation and other physiological processes.[1] By selectively activating PAR-1, TRAP-6 serves as a valuable tool to study the receptor's function in isolation from other thrombin-induced pathways.[2] The use of specific PAR-1 antagonists is essential to confirm that the cellular effects of TRAP-6 are indeed mediated by this receptor.
Comparative Efficacy of PAR-1 Antagonists
The potency of various PAR-1 antagonists in inhibiting TRAP-6 or thrombin-induced platelet aggregation is a key indicator of their utility in mechanistic studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. While a direct head-to-head comparison in a single study is ideal for eliminating experimental variability, the following table summarizes IC50 values reported in various studies.
| PAR-1 Antagonist | Agonist | Assay | IC50 (nM) | Reference |
| Vorapaxar (SCH 530348) | TRAP-induced | Platelet Aggregation | ~10-100 | [3] |
| Atopaxar (E5555) | TRAP-induced | Platelet Aggregation | ~31 | [4] |
| RWJ-56110 | Thrombin (low conc.) | Platelet Aggregation | - | [5] |
| SCH-205831 | TRAP-induced | Platelet Aggregation | 65 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions, such as agonist concentration, platelet preparation, and assay methodology. The data presented here are for comparative purposes. An indirect comparison of clinical trial data for Atopaxar and Vorapaxar in patients with acute coronary syndrome or coronary artery disease suggested that Atopaxar might have a better efficacy and safety profile.[7][8][9]
Experimental Protocols
To rigorously validate the on-target effect of TRAP-6, specific and reproducible experimental protocols are paramount. Below are detailed methodologies for two key assays used to assess PAR-1 activation and its inhibition.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation. It quantifies the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[4]
Protocol:
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Antagonist Incubation: Pre-incubate the PRP with the PAR-1 antagonist or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Aggregation Measurement: Place the PRP in an aggregometer cuvette with a stir bar at 37°C. After establishing a baseline, add this compound to induce aggregation.
-
Data Analysis: Record the change in light transmission for at least 5 minutes. The maximum aggregation percentage is determined relative to the PPP baseline.
Intracellular Calcium Mobilization Assay
PAR-1 activation by TRAP-6 leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), which can be measured using fluorescent calcium indicators like Fluo-4 AM.[10]
Protocol:
-
Platelet Preparation: Prepare washed platelets from whole blood by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Dye Loading: Incubate the washed platelets with Fluo-4 AM (typically 2-5 µM) in the dark at room temperature for 30-45 minutes. Pluronic F-127 can be included to aid in dye loading.
-
Washing: Centrifuge the platelets to remove excess dye and resuspend them in fresh buffer.
-
Antagonist Incubation: Pre-incubate the Fluo-4-loaded platelets with the PAR-1 antagonist or vehicle control.
-
Fluorescence Measurement: Using a fluorometric imaging plate reader or a flow cytometer, measure the baseline fluorescence.
-
Agonist Stimulation: Add this compound and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: The change in fluorescence is often expressed as a ratio of the fluorescence after agonist addition to the baseline fluorescence.
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved in confirming TRAP-6's mechanism, the following diagrams have been generated using the DOT language.
Caption: PAR-1 signaling pathway activated by this compound.
The diagram above illustrates the major signaling cascades initiated by the binding of this compound to PAR-1. The receptor couples to multiple G protein subtypes (Gq, G12/13, and Gi) and can also signal through β-arrestin.[11][12] The activation of these pathways culminates in various cellular responses, most notably platelet aggregation. PAR-1 antagonists competitively block the binding of TRAP-6 to the receptor, thereby inhibiting these downstream effects.
Caption: Experimental workflow for confirming TRAP-6's mechanism.
This workflow diagram outlines the logical steps to experimentally validate that this compound exerts its effects through PAR-1. By comparing the cellular response to TRAP-6 in the presence and absence of a specific PAR-1 antagonist, researchers can definitively attribute the observed effects to the activation of this receptor.
Alternative Approaches to Confirm TRAP-6 Mechanism
Besides the use of pharmacological antagonists, other experimental strategies can be employed to confirm the PAR-1-mediated mechanism of TRAP-6:
-
Receptor Binding Assays: These assays directly measure the ability of TRAP-6 to displace a radiolabeled ligand that specifically binds to PAR-1. This provides evidence of a direct interaction between TRAP-6 and the receptor.[1]
-
Studies in PAR-1 Knockout/Knockdown Models: Utilizing cells or animal models where the PAR-1 gene is inactivated or its expression is silenced provides a powerful tool. If TRAP-6 fails to elicit a response in these models, it strongly supports its PAR-1 selectivity.
-
Selective Agonists for Other PARs: To demonstrate specificity, experiments can be conducted using agonists for other PAR family members (e.g., PAR-2 or PAR-4 agonists). The lack of inhibition by PAR-1 antagonists on the effects of these other agonists would further confirm their selectivity. TRAP-6 itself has been shown to have no activity at PAR-4.[2]
Conclusion
The selective activation of PAR-1 by this compound, coupled with the targeted inhibition by specific antagonists, provides a robust experimental system for dissecting the intricate signaling pathways governed by this receptor. The data and protocols presented in this guide offer a framework for researchers to confidently confirm the on-target mechanism of TRAP-6 and to further explore the multifaceted roles of PAR-1 in health and disease. The careful selection of a PAR-1 antagonist, based on its potency and the specific experimental context, is crucial for obtaining clear and interpretable results.
References
- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haemochrom.de [haemochrom.de]
- 5. Comparison of the effects of PAR1 antagonists, PAR4 antagonists, and their combinations on thrombin-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Thrombin-Receptor Antagonist (Atopaxar and Vorapaxar) in Patients with Acute Coronary Syndrome or Coronary Artery Disease-A Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Platelet Activation: A Comparative Guide to TRAP-6 Amide and PAR-4 Antagonists
For researchers, scientists, and drug development professionals, understanding the nuances of platelet activation pathways is critical for the discovery of novel anti-thrombotic therapies. This guide provides a comprehensive comparison of the effects of TRAP-6 amide, a PAR-1 agonist, and PAR-4 antagonists on platelet function, supported by experimental data and detailed protocols.
Human platelets express two key protease-activated receptors (PARs) that are activated by thrombin: PAR-1 and PAR-4. While both contribute to platelet aggregation and thrombus formation, they exhibit distinct signaling kinetics. PAR-1 activation, mimicked by the synthetic peptide TRAP-6, elicits a rapid and transient response. In contrast, PAR-4 activation leads to a slower, more sustained signaling cascade, which is crucial for the stabilization of thrombi. This difference in signaling dynamics has led to the exploration of PAR-4 as a promising target for antiplatelet therapies with a potentially wider therapeutic window and lower bleeding risk compared to broad-acting antiplatelet agents.
This guide delves into the individual and combined effects of modulating these two pathways, presenting quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying signaling mechanisms and workflows.
Comparative Efficacy in Platelet Activation and Thrombosis
The following tables summarize quantitative data from studies evaluating the effects of PAR-1 activation (via TRAP-6 or other agonists) and PAR-4 antagonism on various measures of platelet function.
| Agent(s) | Assay | Key Findings | Reference |
| BMS-986120 (PAR-4 Antagonist) | Ex vivo thrombus formation | - 29.2% reduction in total thrombus area at high shear (2 hours post-dose) - 21.4% reduction at 24 hours post-dose | [1] |
| Ex vivo platelet aggregation (PAR-4 AP-stimulated) | - 85.0% reduction at 2 hours post-dose | [1] | |
| Ex vivo P-selectin expression (PAR-4 AP-stimulated) | - 91.7% reduction at 2 hours post-dose | [1] | |
| In vivo thrombosis model (cynomolgus monkey) | - >80% reduction in thrombus weight at 1 mg/kg | [2] | |
| RWJ-56110 (PAR-1 Antagonist) & YD-3 (PAR-4 Antagonist) | Thrombin-induced P-selectin expression | - Synergistic prevention of P-selectin expression when used in combination. | [3] |
| PAR-1 vs. PAR-4 Activation | Factor V Association | - PAR-4 stimulation resulted in a 1.6-fold greater association of Factor V with the platelet surface compared to PAR-1 stimulation. | |
| Microparticle Release | - PAR-4 stimulation led to a 3-fold greater release of microparticles compared to PAR-1 stimulation. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in platelet activation via PAR-1 and PAR-4, as well as the general workflow for assessing the effects of their modulators, the following diagrams are provided.
References
Assessing the Limitations of TRAP-6 Amide as a Thrombin Mimetic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
TRAP-6 amide (Thrombin Receptor Activating Peptide 6, sequence: SFLLRN-NH2) is a widely utilized synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1). By mimicking the N-terminal sequence revealed after thrombin cleavage of PAR-1, TRAP-6 provides a valuable tool for studying PAR-1 mediated platelet activation and signaling pathways, circumventing the enzymatic activity of thrombin. However, it is crucial for researchers to recognize that TRAP-6 is not a perfect surrogate for thrombin. This guide provides a detailed comparison of this compound with thrombin and other alternatives, highlighting its limitations with supporting experimental data and protocols to aid in the informed selection of appropriate research tools.
Key Differences in Platelet Activation
A primary limitation of TRAP-6 is its significantly lower potency compared to thrombin in inducing platelet activation. Furthermore, thrombin's action on platelets is more complex, involving the activation of both PAR-1 and PAR-4, which leads to distinct signaling kinetics and functional outcomes.
Table 1: Comparative Potency of TRAP-6, Other PAR Agonists, and Thrombin in Platelet Aggregation
| Agonist | Receptor Target(s) | EC50 for Platelet Aggregation (Human Platelets) | Reference |
| Thrombin | PAR-1 and PAR-4 | 0.29 nM | [1] |
| TRAP-6 (SFLLRN-NH2) | PAR-1 | 24 µM | [1] |
| PAR1AP (TFLLR-NH2) | PAR-1 | 3.9 µM | [1] |
| PAR4AP (AYPGKF-NH2) | PAR-4 | 60 µM | [1] |
As evidenced in Table 1, thrombin is several orders of magnitude more potent than TRAP-6 in inducing platelet aggregation.[1] This disparity is attributed to thrombin's dual receptor activation and its high-affinity binding to PAR-1.[2]
Differential Signaling Pathways: PAR-1 vs. Dual PAR-1/PAR-4 Activation
The most significant limitation of TRAP-6 as a thrombin mimetic stems from its selectivity for PAR-1. Thrombin, in contrast, activates both PAR-1 and PAR-4 on human platelets, leading to a more robust and sustained signaling response.[3][4]
-
PAR-1 Activation (TRAP-6): Induces a rapid and transient signaling cascade.[4]
-
PAR-1 and PAR-4 Co-activation (Thrombin): Elicits a biphasic signaling response. PAR-1 activation provides a rapid initiation of platelet response, while PAR-4 activation contributes to a more prolonged and sustained signal, crucial for the stabilization of platelet aggregates.[4]
Diagram 1: Simplified Signaling Pathway of TRAP-6 via PAR-1
Caption: TRAP-6 activates PAR-1 leading to Gq-mediated signaling.
Diagram 2: Simplified Signaling Pathway of Thrombin via PAR-1 and PAR-4
Caption: Thrombin co-activates PAR-1 and PAR-4 for a full response.
Functional Consequences of Differential Signaling
The divergent signaling pathways initiated by TRAP-6 and thrombin result in quantifiable differences in platelet functional responses beyond simple aggregation.
Table 2: Functional Comparison of Platelet Responses to TRAP-6 and Thrombin
| Functional Response | TRAP-6 (PAR-1 agonist SFLLRN) | Thrombin | Key Differences and Implications | Reference |
| Calcium Mobilization | Rapid spike | Biphasic: rapid spike followed by a sustained plateau | TRAP-6 fails to elicit the sustained calcium signal mediated by PAR-4, which is important for later-stage platelet activation events. 100 µM SFLLRN elicits a calcium spike of similar height to 10 nM thrombin. | [2][5] |
| Granule Secretion | ||||
| α-granule (P-selectin expression) | Induces P-selectin expression | Potently induces P-selectin expression | Thrombin is a more potent inducer of P-selectin expression. | [6] |
| Dense granule (ATP release) | Induces ATP release (40-50% of total) | Induces ATP release (40-50% of total) | Both are effective at inducing dense granule secretion at maximal concentrations. | [7] |
| Procoagulant Activity | Weakly stimulates procoagulant activity | Potently stimulates procoagulant activity | TRAP-6 is a poor substitute for studying thrombin-induced procoagulant activity, a critical aspect of thrombosis. | [2] |
| Species Specificity | Activates human and monkey platelets; inactive in rat and rabbit platelets | Activates platelets across a wide range of species | TRAP-6 is unsuitable for studies using common rodent models of thrombosis. | [8] |
Experimental Protocols
1. Light Transmission Aggregometry (LTA)
This is a standard method to measure platelet aggregation in platelet-rich plasma (PRP).
-
Principle: An increase in light transmission through a suspension of PRP corresponds to the formation of platelet aggregates.
-
Protocol:
-
Prepare PRP by centrifuging citrated whole blood at 150-200 x g for 15-20 minutes at room temperature. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add 450 µL of PRP to a cuvette with a stir bar and pre-warm to 37°C for 5 minutes.
-
Add 50 µL of the agonist (e.g., TRAP-6, thrombin, or other alternatives) to the PRP.
-
Record the change in light transmission for 5-10 minutes.
-
The maximum aggregation percentage is determined as the maximal change in light transmission.
-
Diagram 3: Workflow for Light Transmission Aggregometry
Caption: Standard workflow for platelet aggregation measurement by LTA.
2. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) upon platelet activation.
-
Principle: Platelets are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM). Upon activation, the release of Ca²⁺ from intracellular stores and influx from the extracellular space leads to an increase in fluorescence, which is measured using a fluorometer or plate reader.
-
Protocol:
-
Prepare washed platelets from citrated whole blood.
-
Incubate the washed platelets with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) for 30-45 minutes at 37°C in the dark.
-
Wash the platelets to remove excess dye and resuspend them in a suitable buffer.
-
Place the platelet suspension in a cuvette or microplate.
-
Record the baseline fluorescence.
-
Add the agonist (TRAP-6, thrombin, etc.) and continuously record the fluorescence signal.
-
The change in fluorescence intensity reflects the change in [Ca²⁺]i.
-
Alternatives to this compound
Given the limitations of TRAP-6, researchers may consider several alternatives depending on the specific experimental question.
Table 3: Alternatives to this compound for Studying PAR-1 Activation
| Alternative | Description | Advantages | Disadvantages |
| Thrombin | The physiological agonist for PAR-1 and PAR-4. | Gold standard for studying platelet activation; activates all relevant pathways. | Enzymatic activity can cleave other substrates, potentially confounding results; less stable than peptide agonists. |
| Other TRAPs (e.g., TRAP-14) | Longer peptide sequences derived from the PAR-1 tethered ligand. | May have different binding kinetics and signaling properties compared to TRAP-6. | Can also activate PAR-2, leading to off-target effects. |
| PAR4-AP (e.g., AYPGKF-NH2) | Synthetic peptide that selectively activates PAR-4. | Useful for dissecting the specific contribution of PAR-4 signaling. | Does not activate PAR-1; much lower potency than thrombin. |
| Non-peptide PAR-1 Agonists | Small molecule agonists of PAR-1. | Can have improved stability and pharmacokinetic properties. | May exhibit biased agonism, activating only a subset of downstream signaling pathways. |
| Parmodulins | A class of molecules that act on the cytosolic face of PAR-1 to modulate its activity. | Can selectively inhibit certain PAR-1-mediated responses while sparing others. | Do not directly mimic the action of the tethered ligand.[9] |
Conclusion and Recommendations
Key Takeaways:
-
Potency: TRAP-6 is significantly less potent than thrombin.
-
Signaling: TRAP-6 only activates PAR-1, missing the sustained signaling component provided by PAR-4 activation by thrombin. This leads to incomplete recapitulation of thrombin's effects, particularly regarding procoagulant activity.
-
Species Specificity: TRAP-6 is not suitable for use in common rodent models.
-
Context is Critical: For studies aiming to understand the full spectrum of thrombin-induced platelet activation, thrombin itself remains the most appropriate agonist. For dissecting the specific roles of PAR-1 and PAR-4, the use of selective peptide agonists for each receptor (e.g., a selective PAR-1 agonist and PAR4-AP) in parallel is recommended.
By carefully considering these limitations and selecting the appropriate agonists for their specific research questions, scientists can ensure the generation of robust and physiologically relevant data in the fields of hemostasis, thrombosis, and drug development.
References
- 1. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species differences in platelet responses to thrombin and SFLLRN. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of Commercial TRAP-6 Amide Reagents for Platelet Function Analysis
For Researchers, Scientists, and Drug Development Professionals
Thrombin Receptor Activator Peptide 6 (TRAP-6) amide is a synthetic hexapeptide that acts as a potent and selective agonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on human platelets. Its ability to induce platelet aggregation independently of thrombin cleavage makes it an invaluable tool in the study of platelet function, screening for antiplatelet drugs, and diagnosing platelet-related disorders. This guide provides a comparative overview of commercially available TRAP-6 amide reagents, supported by experimental data and protocols to aid researchers in selecting the most suitable product for their needs.
Mechanism of Action: TRAP-6 and PAR-1 Signaling
TRAP-6 mimics the action of the tethered ligand that is unmasked upon thrombin cleavage of the PAR-1 N-terminus. Binding of TRAP-6 to PAR-1 initiates a cascade of intracellular signaling events, primarily through Gq and G12/13 pathways, leading to platelet shape change, granule secretion, and aggregation.
Below is a diagram illustrating the signaling pathway initiated by TRAP-6 binding to PAR-1 on platelets.
Commercial this compound Reagent Comparison
| Manufacturer | Product Name | Purity | Formulation | Reported EC50 (Platelet Aggregation) |
| Bachem | This compound | ≥97% (HPLC) | Lyophilized powder | Not specified by manufacturer |
| Tocris Bioscience | TRAP-6 | ≥95% (HPLC) | Lyophilized powder | 0.8 µM[1] |
| Anaspec | TRAP-6, amide (STAL-2) | ≥95% (HPLC) | Lyophilized powder | Not specified by manufacturer[2] |
| MedchemExpress | This compound | 99.89% (HPLC) | Lyophilized powder | Not specified by manufacturer[3] |
| Bio/Data Corporation | This compound Reagent | Not specified | Lyophilized with stabilizers | Not specified |
Note: The EC50 value can vary depending on the experimental conditions, including platelet donor variability, platelet preparation, and the specific assay method used (e.g., Light Transmission Aggregometry, impedance aggregometry).
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for obtaining reliable and comparable results. The following is a detailed methodology for a key application of this compound: platelet aggregation analysis using Light Transmission Aggregometry (LTA).
Experimental Workflow: Platelet Aggregation Assay using LTA
The workflow for a typical platelet aggregation experiment using this compound is outlined below.
Detailed Methodology for Light Transmission Aggregometry (LTA)
This protocol is based on recommendations for the standardization of LTA.
1. Materials:
-
This compound, lyophilized powder (from the chosen supplier)
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days
-
3.2% (0.109 M) sodium citrate anticoagulant tubes
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregation cuvettes with stir bars
-
Water bath or heating block at 37°C
2. Preparation of Reagents:
-
This compound Stock Solution: Reconstitute the lyophilized this compound in sterile water or buffer as recommended by the manufacturer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in an appropriate buffer to achieve the desired final concentrations for the dose-response curve.
3. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully transfer the upper PRP layer to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (1500-2000 x g) for 15-20 minutes.
-
Keep both PRP and PPP at room temperature and use within 3-4 hours of blood collection.
4. LTA Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Place a cuvette with PPP into the appropriate channel to set the 100% light transmission baseline.
-
Place a cuvette with PRP into the sample channel to set the 0% light transmission baseline.
-
For the assay, pipette the required volume of PRP (typically 225-450 µL, depending on the aggregometer) into a new cuvette containing a magnetic stir bar.
-
Place the cuvette in the sample well and allow the PRP to equilibrate at 37°C for at least 2 minutes with stirring.
-
Start the recording and add a small volume of the this compound working solution (typically 25-50 µL) to the PRP to achieve the desired final concentration.
-
Record the change in light transmission for a set period, usually 5-10 minutes, to observe the full aggregation response.
-
Repeat for each concentration of this compound to generate a dose-response curve.
5. Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Other parameters such as the slope of the aggregation curve and the lag time can also be measured.
-
Plot the maximal aggregation against the log of the this compound concentration to determine the EC50 value.
Conclusion
While a definitive "best" commercial this compound kit cannot be declared without direct comparative studies, researchers can make an informed decision by considering the manufacturer's reputation, provided purity data, and citations in peer-reviewed literature. The choice of reagent should be coupled with the implementation of a standardized and well-controlled experimental protocol, such as the LTA method detailed above, to ensure the generation of high-quality, reproducible data in the investigation of platelet function.
References
Safety Operating Guide
Proper Disposal of TRAP-6 Amide: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
TRAP-6 amide (Thrombin Receptor Activating Peptide 6) is a synthetic hexapeptide widely used in research to study platelet aggregation and thrombin receptor activation. Due to its high biological activity and ecotoxicity, proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, including in-lab deactivation protocols and waste management best practices.
Hazard and Safety Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of down the drain or in regular trash.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Avoid inhalation of the lyophilized powder by handling it in a fume hood or a well-ventilated area.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete hazard information and emergency procedures.
In-Lab Deactivation of this compound Waste
Before collection by your institution's Environmental Health and Safety (EHS) department, it is recommended to deactivate aqueous solutions of this compound to mitigate its biological activity and aquatic toxicity. The primary method for peptide deactivation is hydrolysis, which breaks the peptide bonds, rendering the molecule inactive. This can be achieved using acidic or basic conditions.
Note: The following protocols are intended as a general guide. Always consult with your institution's EHS department for specific requirements and approved procedures.
Experimental Protocol: Acid Hydrolysis for Deactivation
This protocol is a simplified adaptation of methods used for peptide hydrolysis for analytical purposes.
Materials:
-
This compound waste solution
-
Concentrated Hydrochloric Acid (HCl)
-
Appropriate chemically resistant waste container
-
pH indicator strips
Procedure:
-
Segregation: Collect all aqueous waste containing this compound in a designated, labeled, and chemically compatible waste container.
-
Acidification: In a well-ventilated fume hood, slowly add concentrated HCl to the waste solution to achieve a final concentration of approximately 1 M HCl.
-
Deactivation: Loosely cap the container to avoid pressure buildup and allow the solution to stand at room temperature for at least 24 hours. This will facilitate the hydrolysis of the peptide bonds.
-
Neutralization: After the deactivation period, neutralize the acidic waste by slowly adding a suitable base (e.g., sodium hydroxide or sodium bicarbonate) until the pH is between 6.0 and 8.0. Check the pH using indicator strips.
-
Final Disposal: Securely cap and label the container with a hazardous waste tag, clearly identifying the contents, and arrange for pickup by your institution's EHS.
Experimental Protocol: Base Hydrolysis for Deactivation
Materials:
-
This compound waste solution
-
Sodium Hydroxide (NaOH)
-
Appropriate chemically resistant waste container
-
pH indicator strips
Procedure:
-
Segregation: Collect all aqueous waste containing this compound in a designated, labeled, and chemically compatible waste container.
-
Alkalinization: In a well-ventilated fume hood, slowly add a concentrated NaOH solution to the waste to achieve a final concentration of approximately 1 M NaOH.
-
Deactivation: Loosely cap the container and allow the solution to stand at room temperature for at least 24 hours to promote hydrolysis.
-
Neutralization: After deactivation, neutralize the basic waste by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Final Disposal: Securely cap and label the container with a hazardous waste tag, and arrange for EHS pickup.
Disposal of Solid this compound and Contaminated Materials
Solid this compound and materials contaminated with it (e.g., vials, pipette tips, gloves) should be disposed of as solid chemical waste.
Procedure:
-
Place the original vial containing any remaining solid this compound into a sealable bag or a larger container.
-
Collect all contaminated disposable items (e.g., pipette tips, microfuge tubes, wipes) in a designated, clearly labeled hazardous waste bag or container.
-
Do not mix with other waste streams.
-
Arrange for disposal through your institution's EHS department.
Summary of Waste Management for this compound
| Waste Type | Disposal Procedure | Key Considerations |
| Aqueous Solutions | 1. Deactivate via acid or base hydrolysis. 2. Neutralize the solution. 3. Collect in a labeled, sealed container. 4. Dispose of as hazardous chemical waste via EHS. | - Do not dispose of down the drain. - Clearly label the waste container with all chemical constituents. |
| Solid (Lyophilized Powder) | 1. Keep in the original, sealed vial. 2. Dispose of as hazardous chemical waste via EHS. | - Handle in a way that avoids generating dust. |
| Contaminated Labware | 1. Collect in a designated, labeled container for solid hazardous waste. 2. Dispose of via EHS. | - Segregate from non-hazardous waste. |
Disposal Workflow Diagram
References
Personal protective equipment for handling TRAP-6 amide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of TRAP-6 (Thrombin Receptor Activating Peptide-6) amide. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling TRAP-6 amide in its lyophilized powder form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times. Should provide a complete seal around the eyes. |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves offer good resistance to weak acids and many organic solvents.[1][2][3] For prolonged contact or when handling concentrated solutions, consider using thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use and change them immediately if they come into contact with the peptide solution.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against splashes. |
| Respiratory Protection | Not Generally Required | For routine handling of solutions, respiratory protection is not typically necessary. When weighing the lyophilized powder or if there is a risk of aerosolization, a dust mask or working in a fume hood is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of this compound.
Reconstitution and Solution Storage
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute with sterile, distilled water or a buffer of choice to the desired concentration.
-
Storage of Stock Solutions: Aliquot the reconstituted solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Stability: Lyophilized this compound is stable at room temperature for short periods but should be stored at -20°C upon receipt.[5] Reconstituted solutions are stable for a limited time at 4°C (up to a week) but are best stored frozen.[5]
General Handling Procedures
-
Work in a clean, designated area.
-
Avoid inhalation of the powder and direct contact with the skin and eyes.
-
Use calibrated pipettes for accurate measurement and to avoid contamination.
-
Clearly label all vials and solutions with the name, concentration, and date of preparation.
Disposal Plan
This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is essential to prevent environmental contamination.
-
Unused Solutions: Do not discard this compound solutions down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Waste Disposal: Dispose of all waste containing this compound through your institution's chemical waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
This compound is a potent agonist of the Protease-Activated Receptor 1 (PAR-1) and is commonly used to induce platelet aggregation in vitro.[5][6][7]
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for performing a platelet aggregation assay.
Workflow for Platelet Aggregation Assay
Caption: Workflow for a typical platelet aggregation experiment using this compound.
Detailed Methodology:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% or 3.8% sodium citrate.[6]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.[6][8]
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.[6]
-
Aggregometer Setup: Calibrate the aggregometer using the PPP to set the 100% light transmission baseline and PRP for the 0% baseline.
-
Assay Performance:
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar.
-
Pre-warm the cuvette to 37°C for approximately 2 minutes.[6]
-
Add the desired concentration of this compound solution to the cuvette to initiate aggregation.
-
Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Signaling Pathway
This compound activates platelets by binding to and activating PAR-1, a G-protein coupled receptor. This initiates a signaling cascade leading to platelet shape change, degranulation, and aggregation.[9]
PAR-1 Signaling Pathway in Platelet Activation
Caption: Simplified PAR-1 signaling cascade initiated by this compound in platelets.
References
- 1. gloves.com [gloves.com]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. aibonsafety.com [aibonsafety.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. biodatacorp.com [biodatacorp.com]
- 6. haemochrom.de [haemochrom.de]
- 7. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 8. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
